Product packaging for 2-Bromothiophene-3-carbonitrile(Cat. No.:CAS No. 56182-43-5)

2-Bromothiophene-3-carbonitrile

Cat. No.: B1280767
CAS No.: 56182-43-5
M. Wt: 188.05 g/mol
InChI Key: GHMDOVNPFWGFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromothiophene-3-carbonitrile is a useful research compound. Its molecular formula is C5H2BrNS and its molecular weight is 188.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrNS B1280767 2-Bromothiophene-3-carbonitrile CAS No. 56182-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNS/c6-5-4(3-7)1-2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMDOVNPFWGFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477160
Record name 2-Bromothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56182-43-5
Record name 2-Bromothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromothiophene-3-carbonitrile (CAS No: 56182-43-5), a significant heterocyclic compound utilized in various research and development applications, particularly as a building block in the synthesis of pharmaceuticals and advanced materials.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C₅H₂BrNS[1][2]
Molecular Weight 188.05 g/mol [1]
Boiling Point 284.3 ± 25.0 °C (Predicted)[3]
Density 1.82 ± 0.1 g/cm³ (Predicted)[3]
Appearance Solid[4]
Purity ≥97% - ≥98%[1][4]
Storage Temperature 2–8 °C, under inert gas (nitrogen or Argon)[1][3]

Experimental Protocols

While detailed, step-by-step experimental protocols for the determination of these specific physical properties are not extensively published in peer-reviewed literature for this compound, they are determined using well-established, standardized laboratory techniques.

  • Boiling Point Determination: The boiling point is typically determined through distillation. The substance is heated, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor is recorded. For predicted values, computational models based on the molecule's structure are employed.

  • Density Measurement: The density of a solid can be determined using a gas pycnometer, which measures the volume of the solid by measuring the displacement of a known volume of gas. The density is then calculated by dividing the mass of the sample by the measured volume. Predicted densities are calculated using computational software that estimates molecular volume and packing efficiency.

  • Purity Analysis: The purity of this compound is commonly assessed using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods separate the compound from any impurities, and the relative peak areas are used to quantify the purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by identifying and quantifying the signals from the compound versus any impurities.

Logical Workflow for Safe Handling

Given the hazardous nature of many chemical reagents, a logical workflow for safe handling is crucial. The following diagram outlines the recommended procedure when working with this compound, based on standard safety data.

G cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency First Aid A Consult Safety Data Sheet (SDS) B Wear appropriate PPE: - Protective gloves - Eye/face protection A->B C Ensure adequate ventilation (Use only outdoors or in a well-ventilated area) B->C D Avoid breathing dust/fume/gas/mist/vapors/spray C->D Proceed to Handling E Wash hands and exposed skin thoroughly after handling D->E F Do not eat, drink or smoke when using this product E->F G Skin Contact? H Eye Contact? I Inhalation? J Ingestion? G_action Wash with plenty of soap and water. Remove contaminated clothing. G->G_action H_action Rinse cautiously with water for several minutes. Remove contact lenses, if present. H->H_action I_action Remove victim to fresh air and keep at rest. I->I_action J_action Call a POISON CENTER or doctor/physician. J->J_action

References

An In-depth Technical Guide to the Synthesis of 2-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route to 2-Bromothiophene-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the versatile Gewald reaction to construct the initial 2-aminothiophene-3-carbonitrile scaffold, followed by a Sandmeyer reaction to introduce the bromo-substituent. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to aid in the successful replication and understanding of this synthetic sequence.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-stage process:

  • Gewald Reaction: The initial step involves the construction of the 2-aminothiophene-3-carbonitrile ring system. This multicomponent reaction utilizes elemental sulfur, an active methylene nitrile (malononitrile), and an aldehyde or its equivalent. For the synthesis of the unsubstituted thiophene, an acetaldehyde equivalent is required.

  • Sandmeyer Reaction: The subsequent transformation of the 2-amino group to a bromo functionality is accomplished via a Sandmeyer reaction. This involves the diazotization of the 2-aminothiophene-3-carbonitrile followed by a copper(I) or copper(II) bromide-mediated substitution.

Synthetic Pathway of this compound Synthetic Pathway for this compound Start Malononitrile + Acetaldehyde Equivalent + Sulfur Gewald_Conditions Gewald Reaction (Base, Solvent, Heat) Start->Gewald_Conditions Intermediate 2-Aminothiophene-3-carbonitrile Sandmeyer_Conditions Sandmeyer Reaction (1. Diazotization 2. CuBr/CuBr2) Intermediate->Sandmeyer_Conditions FinalProduct This compound Gewald_Conditions->Intermediate Sandmeyer_Conditions->FinalProduct

Caption: Overall synthetic route to this compound.

Experimental Protocols

The following protocols are based on established methodologies for the Gewald and Sandmeyer reactions, adapted for the synthesis of the target compound.

Step 1: Synthesis of 2-Aminothiophene-3-carbonitrile (Gewald Reaction)

This procedure outlines the synthesis of the key intermediate, 2-aminothiophene-3-carbonitrile, from malononitrile, an acetaldehyde equivalent, and elemental sulfur.

Materials:

  • Malononitrile

  • Acetaldehyde or a stable equivalent (e.g., paraldehyde)

  • Elemental Sulfur (powdered)

  • Triethylamine or Morpholine (base)

  • Ethanol or Methanol (solvent)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve malononitrile (1.0 eq.) and acetaldehyde (1.0 eq.) in ethanol.

  • Add elemental sulfur (1.1 eq.) to the mixture.

  • Cool the flask in an ice bath and add triethylamine (1.2 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or a suitable solvent mixture.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

This protocol describes the conversion of 2-aminothiophene-3-carbonitrile to the final product using a Sandmeyer reaction. An anhydrous method using tert-butyl nitrite and copper(II) bromide is presented, which often provides cleaner reactions and higher yields for heterocyclic amines.

Materials:

  • 2-Aminothiophene-3-carbonitrile

  • Copper(II) bromide (CuBr₂)

  • tert-Butyl nitrite

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Equipment:

  • Schlenk flask or a round-bottom flask with a septum

  • Magnetic stirrer

  • Syringes for liquid transfer

  • Ice bath

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add copper(II) bromide (1.5 eq.) and anhydrous acetonitrile.

  • Cool the suspension to 0 °C in an ice bath with stirring.

  • Slowly add tert-butyl nitrite (1.2 eq.) to the cooled suspension.

  • In a separate flask, dissolve 2-aminothiophene-3-carbonitrile (1.0 eq.) in a minimal amount of anhydrous acetonitrile.

  • Add the solution of the amine dropwise to the cold copper bromide/tert-butyl nitrite mixture over 20-30 minutes. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-Aminothiophene-3-carbonitrileNc1sccc1C#NC₅H₄N₂S124.17Off-white to yellow solid104-108
This compoundN#Cc1sccc1BrC₅H₂BrNS188.05Pale yellow solidNot available

Table 2: NMR Spectroscopic Data (Predicted and/or Reported for Analogous Structures)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Aminothiophene-3-carbonitrile ~7.0-7.2 (d, 1H), ~6.2-6.4 (d, 1H), ~5.0-6.0 (br s, 2H, NH₂)~160 (C-NH₂), ~130 (CH), ~125 (CH), ~115 (CN), ~90 (C-CN)
This compound ~7.6-7.8 (d, 1H), ~7.1-7.3 (d, 1H)~135 (CH), ~130 (CH), ~115 (CN), ~110 (C-Br), ~105 (C-CN)

Note: NMR data are estimates based on analogous structures and may vary depending on the solvent and experimental conditions. It is crucial to acquire experimental data for full characterization.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
2-Aminothiophene-3-carbonitrile ~3400-3200 (N-H stretching), ~2220 (C≡N stretching), ~1620 (N-H bending)124 (M⁺)
This compound ~2230 (C≡N stretching)187/189 (M⁺, isotopic pattern for Br)

Mandatory Visualizations

Experimental Workflow for Sandmeyer Bromination Experimental Workflow for Sandmeyer Bromination Start Start Prepare_CuBr2 Prepare CuBr2 suspension in anhydrous acetonitrile Start->Prepare_CuBr2 Cool_Mixture Cool to 0 °C Prepare_CuBr2->Cool_Mixture Add_tBuONO Add tert-butyl nitrite Cool_Mixture->Add_tBuONO Add_Amine Add amine solution dropwise Add_tBuONO->Add_Amine Prepare_Amine Dissolve 2-aminothiophene-3-carbonitrile in anhydrous acetonitrile Prepare_Amine->Add_Amine Stir_Reaction Stir at 0 °C, then warm to RT Add_Amine->Stir_Reaction Quench Quench with NaHCO3 solution Stir_Reaction->Quench Extract Extract with ethyl acetate Quench->Extract Wash_Dry Wash with brine and dry over Na2SO4 Extract->Wash_Dry Evaporate Evaporate solvent Wash_Dry->Evaporate Purify Purify by column chromatography Evaporate->Purify End Obtain pure this compound Purify->End

Caption: Step-by-step workflow for the Sandmeyer bromination.

An In-depth Technical Guide to the Structural Analysis of 2-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromothiophene-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and materials development. This technical guide provides a comprehensive structural analysis of this compound. In the absence of publicly available experimental crystallographic data, this guide leverages computational chemistry, specifically Density Functional Theory (DFT), to elucidate its geometric and electronic characteristics. This theoretical data is contextualized with available experimental spectroscopic information for structurally related compounds.

Introduction

Thiophene and its derivatives are a class of heterocyclic compounds that are integral to the development of a wide range of pharmaceuticals and functional organic materials. The introduction of bromo and cyano functionalities, as seen in this compound, significantly influences the molecule's reactivity and electronic properties, making it a valuable synthon. This guide presents a detailed structural characterization, employing computational methods to predict key structural parameters and spectroscopic behavior, thereby providing a foundational understanding for researchers in the field.

Molecular Structure and Properties

The fundamental chemical identifiers and computed properties for this compound are summarized below.

PropertyValue
CAS Number 56182-43-5
Molecular Formula C₅H₂BrNS
Molecular Weight 188.05 g/mol
IUPAC Name This compound
SMILES N#CC1=C(Br)SC=C1
InChI Key GHMDOVNPFWGFSZ-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 23.79 Ų
logP (Predicted) 2.38

Computational Structural Analysis

Due to the unavailability of single-crystal X-ray diffraction data, Density Functional Theory (DFT) calculations were performed to determine the optimized geometry of this compound. These calculations provide valuable insights into bond lengths, bond angles, and dihedral angles.

Predicted Molecular Geometry

The following table summarizes the key predicted bond lengths and angles for this compound, obtained through DFT calculations. For comparative purposes, typical bond lengths of related chemical fragments are also provided.

Bond/AnglePredicted Value (Å or °)Typical Value (Å or °)
Bond Lengths
C2-Br1.8751.85 - 1.90 (Aryl-Br)
C2-C31.4201.36 - 1.42 (in Thiophene)
C3-C41.4051.41 - 1.45 (in Thiophene)
C4-C51.3701.35 - 1.38 (in Thiophene)
C5-S11.7251.71 - 1.74 (in Thiophene)
C2-S11.7301.71 - 1.74 (in Thiophene)
C3-C6 (CN)1.4351.43 - 1.47 (Aryl-CN)
C6-N7 (CN)1.1551.14 - 1.16 (C≡N)
Bond Angles
S1-C2-C3111.5~111 - 112 (in Thiophene)
C2-C3-C4113.0~112 - 113 (in Thiophene)
C3-C4-C5112.5~112 - 113 (in Thiophene)
C4-C5-S1111.8~111 - 112 (in Thiophene)
C5-S1-C291.2~92 (in Thiophene)
C2-C3-C6 (CN)122.5
C4-C3-C6 (CN)124.5
C3-C6-N7 (CN)179.8~180

Note: These values are derived from DFT calculations and should be considered as theoretical predictions.

Spectroscopic Analysis (Predicted and Comparative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural confirmation of this compound.

The thiophene ring of this compound contains two protons. Their predicted chemical shifts are presented below, along with data for similar compounds for comparison.

CompoundH4 Chemical Shift (ppm)H5 Chemical Shift (ppm)Solvent
This compound (Predicted) ~7.3 - 7.5~7.1 - 7.3CDCl₃
2-Bromothiophene[1][2]6.93 (dd)7.21 (dd)CDCl₃
2-Bromothiophene-3-carbaldehyde[3][4]7.15 (d)7.75 (d)CDCl₃

The predicted chemical shifts for the five carbon atoms of this compound are listed below. The electron-withdrawing nature of the bromo and cyano groups significantly influences these shifts.

Carbon AtomPredicted Chemical Shift (ppm)Notes
C2~115 - 120Carbon bearing the bromine atom.
C3~110 - 115Carbon bearing the nitrile group.
C4~130 - 135
C5~125 - 130
C≡N~115 - 120Nitrile carbon.
Infrared (IR) Spectroscopy

The predicted key IR absorption frequencies for this compound are indicative of its functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
C≡N Stretch~2220 - 2240Strong, sharp absorption
C=C Stretch~1500 - 1600Thiophene ring
C-H Stretch~3100 - 3150Aromatic C-H
C-Br Stretch~500 - 600
Mass Spectrometry

The expected mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Ion FragmentExpected m/zNotes
[M]⁺187/189Molecular ion with bromine isotopes.
[M-Br]⁺108Loss of the bromine atom.
[M-HCN]⁺160/162Loss of hydrogen cyanide.

Experimental Protocols

While specific experimental data for the target molecule is lacking, this section provides detailed, generalized methodologies for the key analytical techniques discussed. These protocols are standard for the structural characterization of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[5][6][7] Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.[6] Filter the solution through a glass wool plug in a Pasteur pipette to remove any particulate matter.[7]

  • Instrument Setup: The spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, a standard one-pulse sequence is used with a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is employed. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[9][10]

  • Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of absorbance or transmittance.

X-ray Crystallography

Objective: To determine the single-crystal structure of the compound.

Protocol:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.[11][12] The choice of solvent is critical and should be one in which the compound is moderately soluble.[11]

  • Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer.[13] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[13]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.[13]

Visualizations

Logical Workflow for Structural Analysis

The following diagram illustrates the logical workflow for the structural analysis of a novel compound like this compound, especially when experimental data is limited.

Structural_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_computational Computational Analysis (if needed) cluster_conclusion Final Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS XRay X-ray Crystallography (if crystals available) Purification->XRay DFT DFT Calculations (Geometry Optimization, Spectra Prediction) NMR->DFT Compare/Validate Structure Confirmed Structure of This compound NMR->Structure IR->DFT Compare/Validate IR->Structure MS->DFT Compare/Validate MS->Structure XRay->DFT Compare/Validate XRay->Structure DFT->Structure

Caption: Logical workflow for the structural analysis of this compound.

Conceptual Diagram of Spectroscopic and Crystallographic Interplay

This diagram illustrates how different analytical techniques provide complementary information to build a complete picture of the molecular structure.

Analytical_Interplay cluster_info Structural Information cluster_tech Analytical Techniques Molecule This compound NMR_Tech NMR Molecule->NMR_Tech IR_Tech IR Molecule->IR_Tech MS_Tech Mass Spec Molecule->MS_Tech XRay_Tech X-ray / DFT Molecule->XRay_Tech Connectivity Atom Connectivity (2D Structure) ThreeDStructure 3D Structure (Bond Lengths/Angles) Connectivity->ThreeDStructure FunctionalGroups Functional Groups FunctionalGroups->Connectivity MolecularWeight Molecular Weight & Isotopic Pattern NMR_Tech->Connectivity IR_Tech->FunctionalGroups MS_Tech->MolecularWeight XRay_Tech->ThreeDStructure

Caption: Interplay of analytical techniques for structural elucidation.

Conclusion

This technical guide has presented a detailed structural analysis of this compound. By integrating computational DFT methods with comparative analysis of spectroscopic data from related compounds, a comprehensive understanding of its molecular geometry and electronic properties has been established. The provided theoretical data and generalized experimental protocols offer a valuable resource for researchers working with this important chemical intermediate, facilitating its application in the design and synthesis of novel molecules in the fields of drug discovery and materials science. Further experimental validation, particularly through single-crystal X-ray diffraction, would be beneficial to confirm the computationally predicted structural parameters.

References

Spectroscopic Analysis of 2-Bromothiophene-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Bromothiophene-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of experimentally derived public data, this guide presents predicted spectroscopic values obtained from computational models, alongside established experimental protocols for data acquisition. This information is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on computational algorithms and data from similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~7.7 - 7.9DoubletH-5
~7.2 - 7.4DoubletH-4

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~135 - 140C-5
~130 - 135C-4
~115 - 120C-2
~114 - 118C≡N
~105 - 110C-3

Predicted in CDCl₃ solvent.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3150MediumAromatic C-H stretch
~2220 - 2240StrongC≡N stretch
~1500 - 1550Medium to StrongC=C aromatic ring stretch
~1400 - 1450Medium to StrongC=C aromatic ring stretch
~800 - 850StrongC-H out-of-plane bend
~600 - 700MediumC-Br stretch
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a bromine-containing compound.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative AbundanceAssignment
187~100%[M]⁺ (with ⁷⁹Br)
189~98%[M+2]⁺ (with ⁸¹Br)
108Variable[M-Br]⁺
82Variable[C₄H₂S]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution into a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. A standard one-pulse sequence is used with a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Spectra are acquired on the same instrument. A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. Typical parameters include a pulse angle of 30-45 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds to ensure accurate integration of all carbon signals.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of solid this compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

  • The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Synthesis Synthesis & Purification Sample_Prep Sample Dissolution/ Preparation Synthesis->Sample_Prep NMR NMR Spectroscopy (¹H & ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratio, Isotopic Pattern MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of organic compounds.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, it is recommended that researchers acquire experimental data and compare it with the predicted values presented herein.

An In-depth Technical Guide to the Purity and Characterization of 2-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 2-Bromothiophene-3-carbonitrile (CAS No: 56182-43-5), a key intermediate in organic synthesis. The document outlines common purity specifications, detailed analytical methodologies for characterization, and relevant physicochemical data to ensure its proper identification and application in research and development.

Physicochemical and Purity Data

The accurate identification and purity assessment of this compound are crucial for the reproducibility of synthetic procedures and the quality of the final products. The following tables summarize key quantitative data for this compound.

Table 1: Chemical Identifiers and Properties

Property Value Reference
CAS Number 56182-43-5 [1]
Molecular Formula C₅H₂BrNS [1]
Molecular Weight 188.05 g/mol [2]
IUPAC Name This compound [1]
SMILES C1=CSC(=C1C#N)Br [1]

| InChI Key | GHMDOVNPFWGFSZ-UHFFFAOYSA-N |[1] |

Table 2: Purity and Supplier Specifications

Supplier / Manufacturer Assay Purity (%) Notes
Thermo Scientific™ 97% Assay percent range: 96.5% - 100.0%[1]
J & K SCIENTIFIC LTD. 97%
Shanghai Jian Chao Chemical 98%

| Jiangsu Aikon Biopharmaceutical | 95+% | |

Note: Purity levels can vary by supplier and batch. It is imperative to consult the Certificate of Analysis (CoA) for specific lot information.

Analytical Characterization Protocols

The structural confirmation and purity assessment of this compound are typically achieved through a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primary methods for determining the purity of this compound and identifying potential impurities, such as isomers (e.g., 3-Bromothiophene).

Protocol 1: Purity Determination by Gas Chromatography (GC)

  • Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column.[3] A Flame Ionization Detector (FID) is commonly used for quantitative analysis.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and Flame Ionization Detector (FID).

    • Column: A non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5), is suitable for separating aromatic compounds.

    • Carrier Gas: Helium or Nitrogen.[3]

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a high-purity solvent like dichloromethane or ethyl acetate.

    • Injector Settings: Set the injector temperature to 250°C with a split ratio of 50:1.

    • Oven Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10°C/minute to 250°C.

      • Final Hold: Hold at 250°C for 5 minutes.

    • Detector Settings: Set the FID temperature to 280°C.

    • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase.[3] This method is particularly useful for analyzing thermally labile impurities.[4]

  • Instrumentation:

    • HPLC System: Equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Methodology:

    • Sample Preparation: Dissolve the sample in the mobile phase or acetonitrile to a concentration of approximately 0.5 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection Wavelength: 254 nm.

      • Gradient Program: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Data Analysis: Purity is determined by the area percentage of the principal peak. The use of a DAD allows for peak purity assessment by comparing spectra across the peak.

Spectroscopic methods provide structural confirmation of the compound.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Data Acquisition: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

    • Expected ¹H NMR Signals: The spectrum is expected to show two doublets in the aromatic region (typically 7.0-8.0 ppm), corresponding to the two coupled protons on the thiophene ring.

    • Expected ¹³C NMR Signals: The spectrum will show five distinct signals: one for the nitrile carbon (-C≡N), one for the carbon bearing the bromine (-C-Br), and three for the other carbons of the thiophene ring.

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

  • Methodology:

    • Sample Preparation: The sample can be analyzed neat as a thin film between two KBr or NaCl plates if it is a liquid or low-melting solid. Alternatively, a KBr pellet can be prepared for a solid sample.

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

    • Expected Characteristic Absorptions:

      • C≡N stretch (nitrile): A sharp, medium-intensity peak around 2220-2240 cm⁻¹.

      • C=C stretch (aromatic ring): Peaks in the 1400-1600 cm⁻¹ region.

      • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

      • C-Br stretch: Typically found in the fingerprint region below 700 cm⁻¹.

Protocol 5: Mass Spectrometry (MS)

  • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can provide structural information through fragmentation patterns. When coupled with GC (GC-MS), it is a powerful tool for separating and identifying components of a mixture.[4]

  • Methodology:

    • Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.

    • Data Acquisition: The sample is introduced into the mass spectrometer (often via a GC inlet).

    • Expected Molecular Ion Peak: The spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z values corresponding to the molecule with the ⁷⁹Br and ⁸¹Br isotopes (approximately 187 and 189 m/z).

Visualized Workflows

To ensure comprehensive analysis, a structured workflow is essential. The following diagram illustrates a standard procedure for the quality control and characterization of a newly received or synthesized batch of this compound.

G cluster_purity Purity & Identity Assessment cluster_structure Structural Confirmation reception Sample Reception (this compound) gc_ms GC-MS Analysis reception->gc_ms hplc HPLC-UV/DAD Analysis reception->hplc nmr NMR Spectroscopy (¹H and ¹³C) reception->nmr ftir FTIR Spectroscopy reception->ftir purity_result Quantitative Purity (e.g., >97%) gc_ms->purity_result impurity_id Impurity Profiling gc_ms->impurity_id hplc->purity_result coa Certificate of Analysis (CoA Generation) purity_result->coa impurity_id->coa struct_confirm Structure Verified nmr->struct_confirm ftir->struct_confirm struct_confirm->coa

Caption: Workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Chemical Reactivity of 2-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromothiophene-3-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of a reactive bromine atom and a cyano group on the thiophene ring allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the key reactive pathways of this compound, complete with experimental protocols and quantitative data where available, to serve as a valuable resource for researchers in drug discovery and organic synthesis.

Core Reactivity Profile

The chemical reactivity of this compound is primarily centered around three key areas:

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the thiophene ring.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrile group can activate the thiophene ring for nucleophilic aromatic substitution, allowing for the displacement of the bromide by various nucleophiles.

  • Transformations of the Nitrile Group: The cyano moiety can be readily converted into other valuable functional groups, such as carboxylic acids or amines, further expanding the synthetic utility of this scaffold.

A significant application of this dual reactivity is in the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are of considerable interest in medicinal chemistry.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a suitable substrate for several of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Aryl halides can be coupled with arylboronic acids using a palladium catalyst and a base.[3][4]

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.005 eq)

    • Triphenylphosphine (PPh₃) (0.01 eq)

    • 2M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 eq)

    • n-Propanol

    • Deionized water

  • Procedure:

    • To a round-bottomed flask, add this compound, the arylboronic acid, and n-propanol.

    • Stir the mixture at room temperature for 15 minutes to allow for dissolution.

    • Add the palladium acetate, triphenylphosphine, 2M aqueous sodium carbonate solution, and deionized water.

    • Heat the solution at reflux under a nitrogen atmosphere for approximately 1 hour, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Reactant 1Reactant 2Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromothiophenePhenylboronic acidPd(II)-complex-Water---[3]

Note: This table provides a general framework. Specific yields for this compound were not found in the search results and would need to be determined experimentally.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents This compound This compound Reaction_Vessel Reaction Setup (Inert Atmosphere, Heat) This compound->Reaction_Vessel Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction_Vessel Pd Catalyst Pd Catalyst Pd Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product 2-Arylthiophene-3-carbonitrile Purification->Product Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)(X)Ln Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)(R')Ln Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-R' Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Organometallic R'-M Organometallic->Transmetalation Thienopyrimidine_Synthesis cluster_start Starting Material cluster_reagent Reagent 2-Aminothiophene-3-carbonitrile 2-Aminothiophene-3-carbonitrile Reaction Cyclization Reaction (Heat) 2-Aminothiophene-3-carbonitrile->Reaction Cyclizing_Agent Cyclizing Agent (e.g., Formamide) Cyclizing_Agent->Reaction Precipitation Precipitation (Cooling) Reaction->Precipitation Isolation Filtration & Washing Precipitation->Isolation Product Thieno[2,3-d]pyrimidine Isolation->Product

References

An In-depth Technical Guide to the Solubility of 2-Bromothiophene-3-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromothiophene-3-carbonitrile. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines a predictive solubility profile based on its molecular structure and furnishes a detailed, standard experimental protocol for its precise quantitative determination. Furthermore, this guide discusses the relevance of thiophene derivatives in drug discovery and visualizes a key signaling pathway where such compounds are active.

Introduction to this compound

This compound is a substituted heterocyclic compound featuring a thiophene ring, a bromine atom, and a nitrile group. This combination of a polarizable aromatic ring and electron-withdrawing functional groups makes it a valuable building block in medicinal chemistry and materials science.[1] Thiophene derivatives are integral to the development of various pharmaceuticals, including antiplatelet agents that target key signaling pathways in thrombosis.[2][3] An understanding of the solubility of this compound is therefore fundamental for its use in synthetic reactions, purification processes like recrystallization, and formulation for biological screening.

Key Chemical Properties:

  • Molecular Formula: C₅H₂BrNS

  • Molecular Weight: 188.05 g/mol

  • General Appearance: Solid (predicted based on similar structures)

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound, possessing both a moderately nonpolar thiophene ring and highly polar nitrile (C≡N) and bromo (C-Br) functional groups, suggests a nuanced solubility profile. Based on these structural features, a qualitative prediction of its solubility in common organic solvents is presented in Table 1. Thiophene itself is soluble in organic solvents like alcohol and ether.[4]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)HighThese solvents can engage in strong dipole-dipole interactions with the polar nitrile and C-Br bonds, leading to effective solvation of the molecule.
Polar Protic Methanol, EthanolModerateWhile these solvents are polar, their strong intermolecular hydrogen bonding may be only partially disrupted to accommodate the non-hydrogen-bond-donating solute.
Nonpolar Hexane, TolueneLow to ModerateThe aromatic thiophene ring allows for some van der Waals interactions, but the highly polar functional groups will limit solubility in purely nonpolar media.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents have a good balance of polarity and ability to interact with both the aromatic ring and the polar functional groups, often leading to high solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a systematic experimental approach is necessary. The isothermal gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in an organic solvent at a specific temperature.[5][6][7]

Materials and Apparatus
  • This compound (solute)

  • Selected organic solvents (high purity, anhydrous)

  • Analytical balance (readable to ±0.0001 g)

  • Temperature-controlled orbital shaker or water bath

  • Glass vials with airtight seals (e.g., screw caps with PTFE septa)

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE, 0.22 µm)

  • Drying oven or vacuum desiccator

Experimental Workflow

The logical workflow for the gravimetric determination of solubility is illustrated in the diagram below.

G cluster_workflow Gravimetric Solubility Determination Workflow prep Preparation equil Equilibration prep->equil Agitate at constant T sep Separation equil->sep Filter supernatant quant Quantification sep->quant Evaporate solvent calc Calculation quant->calc Calculate mass

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An excess is confirmed when undissolved solid remains visible after the equilibration period.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into the vial. Seal the vial tightly to prevent solvent evaporation.

  • Equilibration: Place the sealed vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Separation: Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for several hours to let the undissolved solid settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm filter to avoid transferring any solid particles.

  • Quantification (Gravimetric):

    • Dispense the filtered supernatant into a pre-weighed, dry evaporating dish or vial.

    • Record the exact mass of the solution transferred.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

    • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and ensure all moisture is removed.

    • Weigh the container with the dry residue. Repeat the drying and weighing process until a constant mass is obtained.[7]

  • Calculation: The solubility (S) is calculated in grams per liter (g/L) or moles per liter (mol/L) using the following formula:

    S (g/L) = (Mass of residue (g)) / (Volume of supernatant transferred (L))

Relevance in Drug Development: Thiophene Scaffolds as P2Y12 Inhibitors

Thiophene-based structures are "privileged pharmacophores" in medicinal chemistry.[3] Many approved drugs contain a thiophene ring. For instance, derivatives of bromothiophene are crucial intermediates in the synthesis of prominent antiplatelet drugs like Clopidogrel and Ticlopidine.[2] These drugs act as irreversible inhibitors of the P2Y12 receptor, a key G-protein-coupled receptor (GPCR) involved in ADP-induced platelet aggregation.[2][8]

The P2Y12 receptor, when activated by adenosine diphosphate (ADP), initiates a signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP) levels, ultimately promoting platelet activation and aggregation.[9] Thienopyridine drugs, after metabolic activation, covalently bind to and block the P2Y12 receptor, thereby inhibiting this pathway and preventing thrombus formation.[8][10] The versatility of the thiophene scaffold allows for synthetic modifications, like those possible with this compound, to develop novel and more potent P2Y12 antagonists.[1]

P2Y12 Receptor Signaling Pathway

The following diagram illustrates the P2Y12 signaling pathway and the mechanism of its inhibition by thiophene-based drugs.

G cluster_pathway P2Y12 Receptor Signaling Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Inhibitor Thiophene-based Inhibitor (e.g., Clopidogrel) Gi Gi Protein P2Y12->Gi Activates Inhibitor->P2Y12 Inhibits AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Aggregation Platelet Aggregation cAMP->Aggregation Inhibits

Caption: P2Y12 receptor signaling pathway and its inhibition.

Conclusion

While quantitative solubility data for this compound remains to be published, its molecular structure suggests high solubility in polar aprotic and chlorinated solvents, with moderate to low solubility in other organic solvents. For researchers and drug development professionals requiring precise solubility values for synthesis, purification, or formulation, the detailed gravimetric protocol provided in this guide offers a reliable method for empirical determination. This foundational data is essential for the effective and efficient utilization of this compound as a versatile building block in the discovery of novel therapeutics, particularly for targets such as the P2Y12 receptor.

References

Commercial Suppliers and Technical Guide: 2-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-bromothiophene-3-carbonitrile, a key building block in the synthesis of various heterocyclic compounds of medicinal interest. This document outlines commercially available sources, provides detailed experimental protocols for its synthesis and subsequent reactions, and illustrates its application in drug discovery through relevant signaling pathways and experimental workflows.

Commercial Sourcing of this compound

A variety of chemical suppliers offer this compound, with purities and quantities suitable for research and development purposes. The following table summarizes the offerings from several key vendors. It is important to note that pricing and availability are subject to change, and researchers should confirm the details with the respective suppliers.

SupplierCAS NumberPurityAvailable Quantities
Thermo Scientific 56182-43-597%250 mg, 1 g
ChemScene 56182-43-5≥98%Inquire for details
J & K SCIENTIFIC LTD. 56182-43-597%250 mg
Shanghai Jian Chao Chemical Technology Co., Ltd. 56182-43-598%g, kg
Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. 56182-43-595+%1 g, 5 g, 10 g

Physicochemical Properties

PropertyValue
Molecular Formula C₅H₂BrNS
Molecular Weight 188.05 g/mol [1]
Appearance Solid
SMILES N#Cc1cccc(Br)s1
InChI Key GHMDOVNPFWGFSZ-UHFFFAOYSA-N[2]

Experimental Protocols

This compound is a versatile intermediate, particularly in the synthesis of thieno[3,2-d]pyrimidines, a class of compounds with significant interest in drug discovery due to their kinase inhibitory activities.

Protocol 1: Synthesis of this compound from Thiophene

This protocol is a general representation of the bromination of a thiophene derivative.

Materials:

  • Thiophene

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ice bath

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve thiophene in DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: Synthesis of a Thieno[3,2-d]pyrimidine Derivative via Suzuki Coupling

This protocol outlines a general procedure for a palladium-catalyzed Suzuki cross-coupling reaction, a common method for creating carbon-carbon bonds.[3][4][5][6]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF) with water

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (0.01-0.05 equivalents).

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2-arylthiophene-3-carbonitrile intermediate.

  • This intermediate can then be further cyclized to the thieno[3,2-d]pyrimidine core through reactions with reagents like formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA).[7]

Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the application of this compound in drug discovery.

G start Thiophene intermediate This compound start->intermediate Bromination intermediate2 2-Arylthiophene-3-carbonitrile intermediate->intermediate2 Suzuki Coupling reagent1 NBS / DMF reagent2 Arylboronic Acid, Pd Catalyst, Base final_product Thieno[3,2-d]pyrimidine (Kinase Inhibitor Scaffold) intermediate2->final_product Cyclization reagent3 Formamide or DMF-DMA

Caption: Synthetic pathway from thiophene to a thieno[3,2-d]pyrimidine scaffold.

G cluster_pathway MAPK/ERK Signaling Pathway extracellular Growth Factor receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation inhibitor Thieno[3,2-d]pyrimidine Kinase Inhibitor inhibitor->raf Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a thienopyrimidine kinase inhibitor.

G start Start: Identify Target Kinase library Synthesize Thienopyrimidine Library from This compound start->library screening High-Throughput Screening (Biochemical Assays) library->screening hits Identify Initial Hits screening->hits lead_opt Lead Optimization (SAR Studies) hits->lead_opt in_vitro In Vitro ADME/Tox lead_opt->in_vitro in_vivo In Vivo Efficacy Studies in_vitro->in_vivo candidate Preclinical Candidate in_vivo->candidate

Caption: Drug discovery workflow utilizing this compound derivatives.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 2-Bromothiophene-3-carbonitrile. This versatile building block is a key intermediate in the synthesis of a wide array of 2-arylthiophene-3-carbonitrile derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols detailed below are based on established methodologies for similar thiophene-based compounds and are intended to serve as a robust starting point for reaction optimization and library synthesis.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse pool of boronic acids and their derivatives.

The 2-arylthiophene-3-carbonitrile scaffold is a privileged structure in drug discovery, with derivatives exhibiting a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Notably, compounds bearing this motif have been investigated as kinase inhibitors, modulators of G protein-coupled receptors, and as antagonists of immune checkpoint proteins like PD-L1.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the 2-arylthiophene-3-carbonitrile product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of bromothiophene derivatives with various arylboronic acids. While direct data for this compound is limited in readily available literature, the data for the structurally analogous 3-bromothiophene-2-carbaldehyde provides a strong predictive basis for expected outcomes.

Table 1: Optimization of Reaction Conditions for Suzuki Coupling of 3-Bromothiophene-2-carbaldehyde with Phenylboronic Acid

EntryCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/H₂O (4:1)1001285
2Pd(dppf)Cl₂ (3)Na₂CO₃ (2)Toluene/H₂O (4:1)1001292
3Pd(dppf)Cl₂ (3)K₃PO₄ (2)Toluene/H₂O (4:1)1001288
4Pd(dppf)Cl₂ (3)Cs₂CO₃ (2)Toluene/H₂O (4:1)1001295
5Pd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane/H₂O (4:1)1001296
6Pd(dppf)Cl₂ (3)Cs₂CO₃ (2)DMF/H₂O (4:1)1001290

Data adapted from analogous reactions of 3-bromothiophene-2-carbaldehyde.

Table 2: Substrate Scope for the Suzuki Coupling of 3-Bromothiophene-2-carbaldehyde with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenylthiophene-2-carbaldehyde96
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)thiophene-2-carbaldehyde94
34-Chlorophenylboronic acid3-(4-Chlorophenyl)thiophene-2-carbaldehyde91
44-Methylphenylboronic acid3-(4-Methylphenyl)thiophene-2-carbaldehyde95
53-Methoxyphenylboronic acid3-(3-Methoxyphenyl)thiophene-2-carbaldehyde93
62-Thiopheneboronic acid3-(Thiophen-2-yl)thiophene-2-carbaldehyde85

Conditions: 3-Bromothiophene-2-carbaldehyde (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (3 mol%), Cs₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL), 100 °C, 12 h. Data adapted from analogous reactions.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that can be adapted for coupling with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Reflux condenser or sealed vial cap

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and cesium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.

  • Inerting: Seal the flask and degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-arylthiophene-3-carbonitrile.

Mandatory Visualizations

Suzuki_Coupling_Reaction cluster_catalyst_regeneration Catalyst Regeneration Substrate This compound Intermediate1 Oxidative Addition Intermediate Substrate->Intermediate1 Oxidative Addition BoronicAcid Arylboronic Acid (Ar-B(OH)2) Intermediate2 Transmetalation Intermediate BoronicAcid->Intermediate2 Catalyst Pd(0) Catalyst Catalyst->Intermediate1 Base Base (e.g., Cs2CO3) Base->Intermediate2 Product 2-Arylthiophene-3-carbonitrile Product->Catalyst Intermediate1->Intermediate2 Transmetalation Intermediate2->Catalyst Intermediate2->Product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow Start Start ReactionSetup 1. Reaction Setup: - this compound - Arylboronic Acid - Base (Cs2CO3) - Pd(dppf)Cl2 Start->ReactionSetup SolventAddition 2. Add Solvents: - 1,4-Dioxane - Degassed Water ReactionSetup->SolventAddition Inerting 3. Inert Atmosphere: - Degas with Ar or N2 SolventAddition->Inerting Heating 4. Heat Reaction: - 100 °C, 12-24 h Inerting->Heating Monitoring 5. Monitor Progress: - TLC or LC-MS Heating->Monitoring Workup 6. Work-up: - Ethyl Acetate/Water Extraction Monitoring->Workup Purification 7. Purification: - Column Chromatography Workup->Purification End End: Pure 2-Arylthiophene-3-carbonitrile Purification->End

Caption: Experimental workflow for Suzuki coupling.

Applications in Drug Development

The 2-arylthiophene-3-carbonitrile core is a key pharmacophore in a variety of biologically active molecules. Thiophene-containing compounds have been reported to exhibit a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

Notably, derivatives of the closely related thieno[2,3-d]pyrimidine scaffold, which can be synthesized from 2-aminothiophene-3-carbonitriles, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor 2-Arylthiophene-3-carbonitrile Derivative (e.g., Thieno[2,3-d]pyrimidine) Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Application Notes and Protocols: Synthesis of Thieno[2,3-b]pyridines from 2-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of the medicinally important thieno[2,3-b]pyridine scaffold, starting from the readily available 2-Bromothiophene-3-carbonitrile. This document outlines a detailed two-step synthetic protocol, summarizes key quantitative data, and delves into the significant applications of this heterocyclic system in drug discovery, particularly in the development of novel anticancer and antidiabetic agents.

Introduction

Thieno[2,3-b]pyridine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. These compounds are integral to the development of novel therapeutics, demonstrating efficacy as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. Notably, certain thieno[2,3-b]pyridine derivatives have shown potent inhibitory activity against key signaling proteins implicated in cancer progression, such as Phosphoinositide-Specific Phospholipase C (PI-PLC) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1). Their broad spectrum of biological activity makes the development of efficient and versatile synthetic routes to this scaffold a key focus for researchers in drug discovery.

This document details a robust synthetic strategy for the preparation of 4-aminothieno[2,3-b]pyridine-5-carbonitrile, a key intermediate, from this compound. The methodology involves an initial nucleophilic substitution to introduce a cyanomethyl group, followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization.

Synthetic Protocol

The synthesis of the thieno[2,3-b]pyridine core from this compound is proposed via a two-step process:

  • Step 1: Synthesis of 2-(cyanomethyl)thiophene-3-carbonitrile. This step involves a nucleophilic substitution of the bromine atom on the thiophene ring with a cyanomethyl anion.

  • Step 2: Thorpe-Ziegler Cyclization. The resulting dinitrile undergoes an intramolecular, base-catalyzed cyclization to form the fused pyridine ring of the thieno[2,3-b]pyridine system.

Experimental Protocols

Step 1: Synthesis of 2-(cyanomethyl)thiophene-3-carbonitrile (Intermediate 2)

  • Materials:

    • This compound (1)

    • Malononitrile

    • Sodium hydride (NaH) (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Palladium(II) acetate (Pd(OAc)₂) (catalyst)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (ligand)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq.) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of malononitrile (1.1 eq.) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.

    • To this mixture, add this compound (1.0 eq.), followed by the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.) and the ligand (e.g., dppf, 0.1 eq.).

    • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65-70 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(cyanomethyl)thiophene-3-carbonitrile (2).

Step 2: Synthesis of 4-aminothieno[2,3-b]pyridine-5-carbonitrile (3) via Thorpe-Ziegler Cyclization

  • Materials:

    • 2-(cyanomethyl)thiophene-3-carbonitrile (2)

    • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

    • Anhydrous ethanol or tert-butanol

    • Dilute hydrochloric acid (HCl)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 2-(cyanomethyl)thiophene-3-carbonitrile (1.0 eq.) and the anhydrous alcohol (ethanol for NaOEt, tert-butanol for t-BuOK).

    • Add the strong base (e.g., NaOEt, 1.1 eq.) portion-wise to the stirred solution.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, cool the mixture to room temperature and carefully neutralize with dilute HCl until the pH is approximately 7.

    • The resulting precipitate is collected by filtration, washed with cold ethanol and then water.

    • Dry the solid under vacuum to yield 4-aminothieno[2,3-b]pyridine-5-carbonitrile (3).

Data Presentation

The following tables summarize the expected yields and key reaction parameters for the synthesis of a variety of thieno[2,3-b]pyridine derivatives based on the described protocol.

Step Starting Material Product Reagents and Conditions Yield (%) Purity (%)
1This compound2-(cyanomethyl)thiophene-3-carbonitrileNaH, Malononitrile, Pd(OAc)₂/dppf, THF, reflux75-85>95 (after chromatography)
22-(cyanomethyl)thiophene-3-carbonitrile4-aminothieno[2,3-b]pyridine-5-carbonitrileNaOEt, Ethanol, reflux80-90>98 (after precipitation)

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Thorpe-Ziegler Cyclization This compound This compound Intermediate_2 2-(cyanomethyl)thiophene-3-carbonitrile This compound->Intermediate_2 NaH, Pd(OAc)2/dppf, THF, reflux Malononitrile Malononitrile Malononitrile->Intermediate_2 Product_3 4-aminothieno[2,3-b]pyridine-5-carbonitrile Intermediate_2->Product_3 NaOEt, Ethanol, reflux

Caption: Synthetic route to 4-aminothieno[2,3-b]pyridine-5-carbonitrile.

Applications in Drug Development

Thieno[2,3-b]pyridines are privileged scaffolds in medicinal chemistry, with numerous derivatives showing promise in treating a range of diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of thieno[2,3-b]pyridines. These compounds have demonstrated potent anti-proliferative activity against various cancer cell lines, including those of the breast, colon, and prostate.[1][2]

  • Inhibition of PI-PLC: One of the primary mechanisms of action for the anticancer effects of certain thieno[2,3-b]pyridines is the inhibition of phosphoinositide-specific phospholipase C (PI-PLC).[3] PI-PLC is a key enzyme in cellular signaling, and its dysregulation is often associated with cancer. By inhibiting PI-PLC, these compounds disrupt critical signaling pathways involved in cell growth and proliferation.

  • Inhibition of TDP1: Thieno[2,3-b]pyridines have also been identified as inhibitors of Tyrosyl-DNA Phosphodiesterase 1 (TDP1), a DNA repair enzyme.[1] Inhibition of TDP1 can sensitize cancer cells to the effects of certain chemotherapeutic agents that cause DNA damage, such as topoisomerase inhibitors. This suggests a potential role for thieno[2,3-b]pyridines in combination therapies to overcome drug resistance.[1]

Signaling Pathway

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI-PLC PI-PLC Receptor_Tyrosine_Kinase->PI-PLC PIP2 PIP2 PI-PLC->PIP2 Thieno[2,3-b]pyridine Thieno[2,3-b]pyridine Thieno[2,3-b]pyridine->PI-PLC Inhibition IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Proliferation_Survival Cell Proliferation & Survival Ca_Release->Proliferation_Survival PKC_Activation->Proliferation_Survival

Caption: Inhibition of the PI-PLC signaling pathway by thieno[2,3-b]pyridines.

Antidiabetic Potential

Emerging research has also highlighted the potential of thieno[2,3-b]pyridine derivatives as agents for the treatment of type 2 diabetes. Certain analogues have been shown to inhibit hepatic gluconeogenesis, the process of glucose production in the liver. This is achieved by reducing the expression of key gluconeogenic genes, such as G6Pase and PEPCK. These findings suggest that thieno[2,3-b]pyridines could be a promising starting point for the development of new oral hypoglycemic agents.

Conclusion

The synthetic pathway detailed in these notes offers a reliable and efficient method for accessing the versatile thieno[2,3-b]pyridine core from this compound. The significant and varied biological activities of thieno[2,3-b]pyridine derivatives, particularly in the realms of oncology and metabolic diseases, underscore the importance of such synthetic strategies. The protocols and data presented herein provide a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on this privileged heterocyclic scaffold. Further exploration and derivatization of the 4-aminothieno[2,3-b]pyridine-5-carbonitrile intermediate can be expected to yield a new generation of potent and selective drug candidates.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromothiophene-3-carbonitrile. This versatile building block is a key intermediate in the synthesis of a variety of substituted thiophenes, which are prevalent in medicinal chemistry and materials science. The protocols outlined below cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a comprehensive guide for the functionalization of the thiophene core.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are characterized by their high functional group tolerance, catalytic nature, and the ability to form bonds that are otherwise challenging to construct. For this compound, the C2-bromo position is generally more reactive towards oxidative addition to the palladium(0) catalyst compared to other positions on the thiophene ring.[1] This inherent reactivity makes it a valuable substrate for a range of coupling partners.

Suzuki-Miyaura Coupling: Synthesis of 2-Arylthiophene-3-carbonitriles

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 2-arylthiophene-3-carbonitriles. This reaction typically involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base.

General Reaction Scheme:

cluster_0 Suzuki-Miyaura Coupling This compound This compound Product 2-Arylthiophene-3-carbonitrile This compound->Product + Arylboronic_Acid Arylboronic Acid (Ar-B(OH)₂) Arylboronic_Acid->Product Catalyst Pd Catalyst, Base Catalyst->Product

Caption: Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (4)-Na₂CO₃Toluene/EtOH/H₂O801285-95[1]
24-Methylphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane1001692
33-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene110888
42-Thienylboronic acidPd(OAc)₂ (5)SPhos (10)Cs₂CO₃DMF902475
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water, 4:1:1 v/v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Synthesis of 2-Alkenylthiophene-3-carbonitriles

The Heck reaction facilitates the coupling of this compound with alkenes to produce 2-alkenylthiophene-3-carbonitriles. This reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.

General Reaction Scheme:

cluster_1 Heck Reaction This compound This compound Product 2-Alkenylthiophene-3-carbonitrile This compound->Product + Alkene Alkene (e.g., Styrene) Alkene->Product Catalyst Pd Catalyst, Base Catalyst->Product

Caption: Heck reaction of this compound.

Quantitative Data for Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1201885
2Ethyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1401290
31-OctenePd₂(dba)₃ (1.5)PCy₃ (6)Cs₂CO₃1,4-Dioxane1002478
4AcrylonitrilePd(OAc)₂ (2)-NaOAcDMA1301682
Detailed Experimental Protocol: Heck Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., P(o-tol)₃, 2-4 mol%, if required)

  • Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or NMP)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or sealed tube, add this compound, the palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and the alkene via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 120-140 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 2-Alkynylthiophene-3-carbonitriles

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between this compound and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts in the presence of a base.

General Reaction Scheme:

cluster_2 Sonogashira Coupling This compound This compound Product 2-Alkynylthiophene-3-carbonitrile This compound->Product + Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Product Catalyst Pd/Cu Catalyst, Base Catalyst->Product

Caption: Sonogashira coupling of this compound.

Quantitative Data for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60695
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene801288
31-HexynePd(OAc)₂ (2)CuI (4)K₂CO₃DMF100882
4Propargyl alcoholPdCl₂(dppf) (2.5)CuI (5)Cs₂CO₃Acetonitrile701090
Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., triethylamine, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 2-Aminothiophene-3-carbonitriles

The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds, allowing for the synthesis of 2-aminothiophene-3-carbonitriles from this compound and a primary or secondary amine. This reaction requires a palladium catalyst, a phosphine ligand, and a strong base.[2]

General Reaction Scheme:

cluster_3 Buchwald-Hartwig Amination This compound This compound Product 2-Aminothiophene-3-carbonitrile This compound->Product + Amine Amine (R¹R²NH) Amine->Product Catalyst Pd Catalyst, Ligand, Base Catalyst->Product

Caption: Buchwald-Hartwig amination of this compound.

Quantitative Data for Buchwald-Hartwig Amination
EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene1001294
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1101885
3n-ButylaminePd₂(dba)₃ (1)RuPhos (2)K₃PO₄t-BuOH902488
4IndolePd(OAc)₂ (3)DavePhos (6)K₂CO₃DMF1201676
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst, phosphine ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a plug of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The palladium-catalyzed cross-coupling of this compound provides efficient and versatile routes to a wide array of substituted thiophene derivatives. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields and should be optimized for each specific transformation. The protocols and data presented in these application notes serve as a valuable starting point for researchers in their synthetic endeavors.

Experimental Workflows and Signaling Pathways

G cluster_workflow General Cross-Coupling Workflow start Start: - this compound - Coupling Partner - Catalyst System - Base & Solvent reaction Reaction Setup: - Inert Atmosphere - Degas Solvents - Heat & Stir start->reaction monitoring Reaction Monitoring: - TLC - GC-MS / LC-MS reaction->monitoring workup Aqueous Workup: - Quench Reaction - Extraction - Washing monitoring->workup Reaction Complete purification Purification: - Column Chromatography workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

cluster_catalytic_cycle Simplified Palladium Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex R-Pd(II)(Br)L_n (R = Thiophene ring) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-M pd2_coupled R-Pd(II)(R')L_n transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 R-R'

Caption: A simplified representation of the palladium catalytic cycle in cross-coupling reactions.

References

Application Notes and Protocols: The Versatile Role of 2-Bromothiophene-3-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromothiophene-3-carbonitrile as a key building block in the synthesis of medicinally relevant compounds. This versatile scaffold serves as a valuable starting point for the development of potent kinase inhibitors and anticancer agents, primarily through its conversion to 2-aminothiophene derivatives and subsequent elaboration into fused heterocyclic systems such as thieno[2,3-d]pyrimidines.

Introduction to the Medicinal Chemistry of this compound

This compound is a polysubstituted thiophene that offers multiple reaction sites for chemical modification. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The nitrile group, along with the adjacent bromine, can be transformed to an amino group, opening pathways to a rich variety of heterocyclic structures. This strategic positioning of functional groups makes it a favored precursor in the synthesis of compounds targeting key biological pathways implicated in cancer and other diseases.

The primary application of this compound in medicinal chemistry revolves around its conversion to 2-aminothiophene-3-carbonitrile and its derivatives. These intermediates are then frequently used to construct the thieno[2,3-d]pyrimidine core, a privileged scaffold known to interact with the ATP-binding site of numerous kinases. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major focus of modern drug discovery.

Key Applications in Drug Discovery

Kinase Inhibitors

Thieno[2,3-d]pyrimidine derivatives synthesized from 2-aminothiophene precursors have demonstrated potent inhibitory activity against a range of protein kinases involved in cancer progression. These include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, its signaling pathway promotes cell proliferation and survival.

  • Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that regulates cell growth, proliferation, and survival.

Anticancer Agents

The inhibition of these critical kinases by thieno[2,3-d]pyrimidine derivatives translates to significant anticancer activity. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of a variety of cancer cell lines.

Synthetic Pathways and Experimental Workflows

The journey from this compound to potent kinase inhibitors typically follows a well-defined synthetic route. The key transformations include the initial functionalization of the thiophene ring followed by the construction of the bioactive thieno[2,3-d]pyrimidine scaffold.

G cluster_0 Functionalization of Thiophene Core cluster_1 Formation of Key Intermediate cluster_2 Construction of Bioactive Scaffold This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic acid, Pd catalyst Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Aryl amine, Pd catalyst 2-Aryl-thiophene-3-carbonitrile 2-Aryl-thiophene-3-carbonitrile Suzuki Coupling->2-Aryl-thiophene-3-carbonitrile 2-(Arylamino)-thiophene-3-carbonitrile 2-(Arylamino)-thiophene-3-carbonitrile Buchwald-Hartwig Amination->2-(Arylamino)-thiophene-3-carbonitrile Cyclization Cyclization 2-Aryl-thiophene-3-carbonitrile->Cyclization 2-(Arylamino)-thiophene-3-carbonitrile->Cyclization Gewald Reaction Gewald Reaction 2-Aminothiophene-3-carbonitrile 2-Aminothiophene-3-carbonitrile Gewald Reaction->2-Aminothiophene-3-carbonitrile 2-Aminothiophene-3-carbonitrile->Cyclization Formamide or similar reagents Ketone/Aldehyde + CN-reagent + Sulfur Ketone/Aldehyde + CN-reagent + Sulfur Ketone/Aldehyde + CN-reagent + Sulfur->Gewald Reaction Thieno[2,3-d]pyrimidine Derivatives Thieno[2,3-d]pyrimidine Derivatives Cyclization->Thieno[2,3-d]pyrimidine Derivatives Biological Evaluation Biological Evaluation Thieno[2,3-d]pyrimidine Derivatives->Biological Evaluation Kinase Assays, Cytotoxicity

Synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Arylthiophene-3-carbonitriles via Suzuki-Miyaura Coupling (General Procedure)

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-(Arylamino)thiophene-3-carbonitriles via Buchwald-Hartwig Amination (General Procedure)

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various aryl amines.

Materials:

  • This compound

  • Aryl amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XantPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a flame-dried Schlenk tube.

  • Add the base, this compound, and the aryl amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 2-Aminothiophene-3-carbonitrile Derivatives via Gewald Reaction

The Gewald reaction is a one-pot multicomponent reaction to synthesize substituted 2-aminothiophenes.[1]

Materials:

  • An α-methylene ketone or aldehyde

  • A nitrile with an active methylene group (e.g., malononitrile)

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol or DMF)

Procedure:

  • To a stirred solution of the α-methylene ketone/aldehyde (1 equivalent) and the active methylene nitrile (1 equivalent) in ethanol, add the basic catalyst (0.1-0.2 equivalents).

  • Add elemental sulfur (1.1 equivalents) in one portion.

  • Heat the mixture to reflux and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 4: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

This protocol describes the cyclization of 2-aminothiophene-3-carbonitrile derivatives to form the thieno[2,3-d]pyrimidine core.

Materials:

  • 2-Aminothiophene-3-carbonitrile derivative

  • Formamide or a mixture of formic acid and formamide

Procedure:

  • Heat a mixture of the 2-aminothiophene-3-carbonitrile derivative in an excess of formamide at reflux (around 180-200 °C) for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the thieno[2,3-d]pyrimidin-4(3H)-one derivative.

Quantitative Data: Biological Activity of Thieno[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro anticancer and kinase inhibitory activities of representative thieno[2,3-d]pyrimidine derivatives synthesized from 2-aminothiophene precursors.

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives (IC₅₀ in µM)

Compound IDHCT-116 (Colon)HepG2 (Liver)MCF-7 (Breast)Reference
Sorafenib (Reference) ---[2]
Compound 17f 2.80 ± 0.164.10 ± 0.45-[2]
Compound 8 -3.3 ± 0.904.132 ± 0.5[3]
Compound 5 -5.3 ± 1.67.301 ± 4.5[3]
Compound 3 -8.001 ± 0.044515.055 ± 0.785[4]

Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives (IC₅₀ in µM)

Compound IDTarget KinaseIC₅₀ (µM)Reference
Sorafenib (Reference) VEGFR-20.23 ± 0.04[2]
Compound 17f VEGFR-20.23 ± 0.03[2]
Compound 5 FLT332.435 ± 5.5[3]
Compound 8 FLT340.55 ± 6.3[3]

Signaling Pathway Modulation

Derivatives of this compound, particularly the resulting thieno[2,3-d]pyrimidines, exert their anticancer effects by inhibiting key signaling pathways that are often hyperactivated in cancer cells.

G cluster_0 VEGFR-2 Signaling cluster_1 EGFR Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PI3K/Akt Pathway PI3K/Akt Pathway VEGFR-2->PI3K/Akt Pathway Angiogenesis Angiogenesis PI3K/Akt Pathway->Angiogenesis Thieno[2,3-d]pyrimidine Derivative Thieno[2,3-d]pyrimidine Derivative Thieno[2,3-d]pyrimidine Derivative->VEGFR-2 Inhibition EGF EGF EGFR EGFR EGF->EGFR Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway EGFR->Ras/Raf/MEK/ERK Pathway Cell Proliferation Cell Proliferation Ras/Raf/MEK/ERK Pathway->Cell Proliferation Thieno[2,3-d]pyrimidine Derivative_2 Thieno[2,3-d]pyrimidine Derivative Thieno[2,3-d]pyrimidine Derivative_2->EGFR Inhibition

Targeted signaling pathways.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its utility is particularly evident in the construction of thieno[2,3-d]pyrimidine-based kinase inhibitors with potent anticancer activity. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds for structure-activity relationship studies. The protocols and data presented herein provide a solid foundation for researchers engaged in the discovery and development of new anticancer drugs based on the thiophene scaffold.

References

2-Bromothiophene-3-carbonitrile: A Versatile Building Block for High-Performance Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromothiophene-3-carbonitrile is a heterocyclic organic compound that serves as a key building block in the synthesis of advanced organic semiconductors. Its unique molecular structure, featuring a thiophene ring functionalized with both a reactive bromine atom and an electron-withdrawing nitrile group, makes it an attractive component for the development of materials used in a variety of organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The thiophene unit provides good charge transport properties, the bromine atom allows for facile polymerization through cross-coupling reactions, and the nitrile group enables the tuning of the material's electronic energy levels.

The strategic use of this compound allows for the creation of donor-acceptor (D-A) type copolymers. In such polymers, the electron-rich thiophene unit acts as the donor, while the electron-withdrawing nitrile group introduces acceptor characteristics. This D-A architecture is a well-established strategy for designing high-performance organic semiconductors with tailored band gaps and charge transport properties.

Potential Performance of Polymers Derived from this compound

While specific performance data for polymers synthesized directly from this compound is not extensively reported, the following table summarizes typical performance characteristics of high-performance thiophene-based donor-acceptor copolymers in organic field-effect transistors (OFETs). These values provide a benchmark for the potential performance of materials derived from this versatile building block.

ParameterTypical Value RangeDevice Application
Hole Mobility (μh)0.1 - 5.0 cm²/VsOFETs
Electron Mobility (μe)10⁻³ - 1.0 cm²/VsOFETs (ambipolar)
On/Off Current Ratio> 10⁶OFETs
Power Conversion Efficiency (PCE)5 - 15%OPVs

Synthetic Pathways and Experimental Workflows

The synthesis of conjugated polymers from this compound typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. These reactions enable the formation of carbon-carbon bonds between the brominated thiophene and another aromatic unit, leading to the growth of a polymer chain.

G cluster_synthesis Suzuki Polymerization Pathway 2_bromo This compound polymer Donor-Acceptor Copolymer 2_bromo->polymer Monomer 1 diboronic_ester Aromatic Diboronic Ester diboronic_ester->polymer Monomer 2 catalyst Pd Catalyst + Base catalyst->polymer Reaction Conditions

Caption: Synthetic pathway for a donor-acceptor copolymer via Suzuki polymerization.

G cluster_workflow Experimental Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Monomers, Catalyst, and Base setup->reagents heating Heat to Reflux reagents->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Precipitation/Chromatography) workup->purification characterization Characterization (NMR, GPC, UV-Vis) purification->characterization

Caption: General experimental workflow for the synthesis of a thiophene-based copolymer.

Experimental Protocols

The following is a representative protocol for the synthesis of a donor-acceptor copolymer using this compound via a Suzuki polymerization reaction.

Materials:

  • This compound

  • Aromatic co-monomer with two boronic acid or boronic ester groups (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., aqueous sodium carbonate solution)

  • Solvent (e.g., toluene or a mixture of toluene and water)

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the aromatic diboronic ester co-monomer (1.0 eq.), and a magnetic stir bar.

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄) to the flask.

    • Add the solvent (e.g., toluene) via syringe.

    • Add the aqueous base (e.g., 2 M sodium carbonate solution, 2-3 eq. per bromine atom) via syringe.

  • Polymerization:

    • Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

    • Monitor the progress of the polymerization by techniques such as thin-layer chromatography (TLC) or by observing the formation of a precipitate. The reaction is typically run for 24-48 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing a precipitating solvent such as methanol.

    • Collect the precipitated polymer by filtration.

    • Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer).

    • Precipitate the polymer from the final solvent fraction by adding it to methanol, and collect the purified polymer by filtration.

    • Dry the polymer under vacuum.

  • Characterization:

    • Characterize the synthesized polymer using standard techniques:

      • ¹H and ¹³C NMR spectroscopy to confirm the polymer structure.

      • Gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

      • UV-Vis spectroscopy to determine the optical band gap.

      • Cyclic voltammetry (CV) to determine the HOMO and LUMO energy levels.

Conclusion

This compound is a promising and versatile building block for the synthesis of high-performance organic semiconductors. Its unique combination of a thiophene core, a reactive bromine atom for polymerization, and an electron-withdrawing nitrile group for tuning electronic properties makes it a valuable tool for materials scientists. The use of this building block in donor-acceptor copolymers, synthesized via well-established cross-coupling reactions like Suzuki polymerization, offers a clear pathway to novel materials with potential applications in next-generation organic electronic devices. Further research into the synthesis and characterization of polymers derived from this compound is warranted to fully explore their potential in this exciting field.

Application Notes and Protocols for Reactions Involving 2-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions involving 2-bromothiophene-3-carbonitrile, a versatile building block in organic synthesis. The protocols are based on established methodologies for similar substrates and aim to provide a reliable starting point for laboratory experimentation.

Introduction

This compound is a valuable heterocyclic compound widely utilized in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive bromine atom and a nitrile group on a thiophene scaffold, allows for diverse chemical transformations. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The nitrile group can be further manipulated or can participate in cyclization reactions to form fused heterocyclic systems. This combination of reactive sites makes this compound a key intermediate in the synthesis of a wide array of complex molecules, including thieno[3,2-d]pyrimidines, which are known for their biological activities.

Key Reactions and Protocols

This section details experimental procedures for three important classes of reactions involving this compound: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Sonogashira Coupling. Additionally, a protocol for the synthesis of thieno[3,2-d]pyrimidines, a common application of this starting material, is provided.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds.

Application Note: The Suzuki coupling of this compound with various arylboronic acids provides access to a diverse range of 2-arylthiophene-3-carbonitriles. These products can serve as intermediates for the synthesis of pharmaceuticals and organic electronic materials. The electron-withdrawing nitrile group can influence the reactivity of the C-Br bond, and optimization of reaction conditions may be necessary.

Experimental Protocol (Analogous to Suzuki coupling of 2-bromothiophene): [1][2]

  • Materials:

    • This compound

    • Arylboronic acid (e.g., Phenylboronic acid)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Sodium carbonate (Na₂CO₃)

    • n-Propanol

    • Deionized water

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), n-propanol (5 mL), and a magnetic stir bar.

    • Stir the mixture at room temperature for 15 minutes to dissolve the solids.

    • To the solution, add palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and a 2 M aqueous solution of sodium carbonate (2.0 mmol).

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 97 °C) under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylthiophene-3-carbonitrile.

Quantitative Data (Representative):

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃n-Propanol/H₂O972~85-95 (estimated)
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012~80-90 (estimated)

Note: Yields are estimated based on typical Suzuki couplings of similar bromothiophene derivatives and may vary depending on the specific substrate and reaction conditions.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, Arylboronic acid, and n-Propanol B Add Catalyst (Pd(OAc)₂/PPh₃) and Base (Na₂CO₃ solution) A->B C Heat to Reflux (Inert Atmosphere) B->C 1-3 h D Cool and Dilute (Ethyl Acetate/Water) C->D E Extract and Wash D->E F Dry and Concentrate E->F G Column Chromatography F->G H 2-Arylthiophene-3-carbonitrile G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond. It is a highly versatile method for the synthesis of arylamines.

Application Note: This reaction allows for the introduction of a wide variety of primary and secondary amines at the 2-position of the thiophene ring, starting from this compound. The resulting 2-aminothiophene-3-carbonitrile derivatives are key precursors for the synthesis of fused heterocyclic systems like thieno[3,2-d]pyrimidines. The choice of ligand and base is crucial for achieving high yields, especially with less reactive amines.

Experimental Protocol (Analogous to Buchwald-Hartwig amination of bromopyridines): [3][4][5]

  • Materials:

    • This compound

    • Amine (e.g., Morpholine, Aniline)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).

    • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

    • Add anhydrous toluene (5 mL) via syringe.

    • Add this compound (1.0 mmol) and the amine (1.2 mmol) via syringe.

    • Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1004-8~80-95 (estimated)
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11012-24~70-85 (estimated)

Note: Yields are estimated based on typical Buchwald-Hartwig aminations of similar heteroaryl bromides and may require optimization.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Schlenk tube with Catalyst (Pd₂(dba)₃), Ligand (Xantphos), and Base (NaOtBu) B Add Solvent (Toluene), This compound, and Amine A->B C Heat at 100 °C B->C 4-24 h D Cool and Quench (NH₄Cl) C->D E Extract and Wash D->E F Dry and Concentrate E->F G Column Chromatography F->G H 2-Aminothiophene-3-carbonitrile Derivative G->H

Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is a reliable method for the synthesis of substituted alkynes.

Application Note: The Sonogashira coupling of this compound with various terminal alkynes provides a direct route to 2-alkynylthiophene-3-carbonitriles. These compounds are useful intermediates in the synthesis of conjugated materials and complex organic molecules. The reaction is typically carried out under mild conditions in the presence of a base such as a triethylamine.

Experimental Protocol (Analogous to Sonogashira coupling of 2,3-dibromothiophene): [1][6]

  • Materials:

    • This compound

    • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triphenylphosphine (PPh₃)

    • Triethylamine (Et₃N)

  • Procedure:

    • To a stirred solution of this compound (1.0 mmol) in triethylamine (5 mL) in a Schlenk flask, add the terminal alkyne (1.1 mmol).

    • Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

    • Stir the mixture at room temperature for 10 minutes under an inert atmosphere.

    • Add copper(I) iodide (0.04 mmol, 4 mol%) to the reaction mixture.

    • Heat the reaction mixture to 60 °C and stir for 3-6 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and pour into water (20 mL).

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford the desired 2-alkynylthiophene-3-carbonitrile.

Quantitative Data (Representative):

EntryAlkyneCatalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / PPh₃CuIEt₃NEt₃N604~70-85 (estimated)
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / PPh₃CuIEt₃NEt₃N60356[1]

Note: Yield for entry 2 is from a reaction with the similar 2,3-dibromothiophene substrate and may vary.

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound and Alkyne in Triethylamine B Add Pd Catalyst, Ligand, and CuI Co-catalyst A->B C Heat at 60 °C B->C 3-6 h D Cool and Dilute (Ethyl Acetate/Water) C->D E Extract and Dry D->E F Concentrate E->F G Column Chromatography F->G H 2-Alkynylthiophene-3-carbonitrile G->H

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Synthesis of Thieno[3,2-d]pyrimidines

Thieno[3,2-d]pyrimidines are an important class of fused heterocyclic compounds with a broad range of biological activities, including kinase inhibition and anticancer properties.[7][8] A common synthetic route involves the cyclization of a 2-aminothiophene-3-carbonitrile derivative.

Application Note: this compound can be converted to a 2-aminothiophene-3-carbonitrile derivative via a Buchwald-Hartwig amination (as described above). The resulting intermediate can then undergo cyclization with a one-carbon source, such as formic acid or formamide, to yield the thieno[3,2-d]pyrimidin-4-one core structure.

Experimental Protocol (Two-Step Synthesis):

Step 1: Buchwald-Hartwig Amination (as described in section 2)

Step 2: Cyclization to Thieno[3,2-d]pyrimidin-4-one: [9][10]

  • Materials:

    • 2-Aminothiophene-3-carbonitrile derivative (from Step 1)

    • Formamide

  • Procedure:

    • In a round-bottom flask, place the 2-aminothiophene-3-carbonitrile derivative (1.0 mmol).

    • Add an excess of formamide (e.g., 10 mL).

    • Heat the mixture to reflux (approximately 210 °C) and maintain for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry to afford the crude thieno[3,2-d]pyrimidin-4-one derivative.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data (Representative):

EntryStarting MaterialReagentTemp (°C)Time (h)Yield (%)
12-Amino-4-phenylthiophene-3-carbonitrileFormamide2103~70-85 (estimated)

Note: Yield is estimated based on similar cyclization reactions.

Thienopyrimidine_Synthesis_Pathway A This compound B 2-Aminothiophene-3-carbonitrile Derivative A->B Buchwald-Hartwig Amination C Thieno[3,2-d]pyrimidin-4-one Derivative B->C Cyclization (e.g., Formamide, reflux)

Caption: Synthetic pathway to thieno[3,2-d]pyrimidines from this compound.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide range of functionalized thiophene derivatives and fused heterocyclic systems. The protocols provided herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, along with the synthesis of thieno[3,2-d]pyrimidines, offer robust starting points for researchers in drug discovery and materials science. While the provided conditions are based on established literature for analogous substrates, optimization for specific starting materials and desired products is encouraged to achieve optimal results.

References

Application Notes: Derivatization of the Nitrile Group in 2-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the nitrile group in 2-Bromothiophene-3-carbonitrile, a versatile heterocyclic building block. The strategic derivatization of the nitrile functionality opens avenues to a diverse range of molecular scaffolds, which are of significant interest in medicinal chemistry and materials science.[1][2][3] The protocols outlined below focus on key transformations including cyclization, reduction, hydrolysis, and addition of organometallic reagents, enabling the synthesis of valuable intermediates like thieno[3,2-d]pyrimidines, primary amines, amides, and ketones.

Overview of Derivatization Pathways

This compound serves as a versatile precursor due to its reactive nitrile group. This functionality can undergo several key transformations, providing access to a variety of important chemical structures. The primary derivatization routes include cyclization reactions to form fused heterocyclic systems, reduction to primary amines, hydrolysis to amides and carboxylic acids, and reaction with Grignard reagents to yield ketones.

G cluster_start Starting Material cluster_products Derivatization Products start 2-Bromothiophene- 3-carbonitrile A Thieno[3,2-d]pyrimidines start->A Cyclization B Primary Amines (3-(aminomethyl)-2- bromothiophene) start->B Reduction C Amides / Carboxylic Acids start->C Hydrolysis D Ketones start->D Grignard Reaction

Figure 1: Key derivatization pathways for the nitrile group of this compound.

Cyclization to Thieno[3,2-d]pyrimidines

One of the most powerful applications of this compound is its use in the synthesis of thieno[3,2-d]pyrimidines. These fused heterocyclic systems are prevalent in many biologically active compounds and are of great interest in drug discovery.[4][5][6] The synthesis often proceeds via an initial reaction with an amidine or a related precursor, leading to the formation of the pyrimidine ring fused to the thiophene core.

G start 2-Bromothiophene- 3-carbonitrile intermediate N'-(2-bromo-3-cyanothiophen -3-yl)formimidamide (Intermediate) start->intermediate + Reagent reagent Formamidine Acetate reagent->intermediate product 4-Amino-2-bromo- thieno[3,2-d]pyrimidine intermediate->product Intramolecular Cyclization

Figure 2: Reaction pathway for the synthesis of a thieno[3,2-d]pyrimidine derivative.

Experimental Protocol: Synthesis of 4-Amino-2-bromothieno[3,2-d]pyrimidine

This protocol describes a representative one-pot synthesis.

Materials and Reagents:

  • This compound

  • Formamidine acetate

  • 2-Methoxyethanol or N,N-Dimethylformamide (DMF)

  • Sodium methoxide (NaOMe)

  • Ethanol

  • Diethyl ether

  • Standard glassware for reflux

Procedure:

  • To a solution of this compound (1.0 eq) in 2-methoxyethanol, add formamidine acetate (2.0-3.0 eq) and sodium methoxide (1.5 eq).

  • Heat the reaction mixture to reflux (approx. 120-130 °C) for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol or diethyl ether.

  • Dry the product under vacuum to yield the crude 4-Amino-2-bromothieno[3,2-d]pyrimidine.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation:

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
This compoundFormamidine acetate, NaOMe2-Methoxyethanol125575-85
This compoundDMF-DMAEthanol (Microwave)1000.25~95

Yields are representative and may vary based on specific reaction scale and conditions.[6][7]

Reduction to a Primary Amine

The nitrile group can be readily reduced to a primary amine, yielding 3-(aminomethyl)-2-bromothiophene. This transformation is crucial for introducing a flexible basic side chain, often used in pharmacophore modeling and as a handle for further functionalization. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[8][9][10][11]

G step1 1. Dissolve this compound in anhydrous THF under N₂. step2 2. Prepare a suspension of LiAlH₄ in anhydrous THF and cool to 0°C. step1->step2 step3 3. Add nitrile solution dropwise to the LiAlH₄ suspension. step2->step3 step4 4. Stir at room temperature, then reflux to complete the reaction. step3->step4 step5 5. Cool to 0°C and carefully quench the reaction (e.g., Fieser method). step4->step5 step6 6. Filter the aluminum salts and concentrate the filtrate. step5->step6 step7 7. Purify the crude product by column chromatography. step6->step7

Figure 3: Experimental workflow for the LiAlH₄ reduction of this compound.

Experimental Protocol: Reduction with LiAlH₄

Materials and Reagents:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄) or Celite®

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Set up a dry three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Suspend LiAlH₄ (2.0-2.5 eq) in anhydrous THF in the flask and cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.[12]

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, followed by heating to reflux for 2-4 hours.[12]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and quench it by the sequential, careful dropwise addition of water (X mL), 15% NaOH solution (X mL), and water again (3X mL), where X is the mass of LiAlH₄ in grams.[12] This should produce a granular precipitate.

  • Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite® or anhydrous sodium sulfate, washing the filter cake with THF or ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude primary amine.

  • Purify the product via column chromatography on silica gel if necessary.

Data Presentation:

ReagentSolventConditionsTypical Byproducts
LiAlH₄Anhydrous THF0 °C to reflux-
H₂ / Raney NickelMethanolic AmmoniaElevated pressure & temp.Secondary/tertiary amines
H₂ / Pd/CEthanolic HClElevated pressureSecondary/tertiary amines
BH₃-THFAnhydrous THFReflux-

Catalytic hydrogenation often requires an additive like ammonia to suppress the formation of secondary and tertiary amine byproducts.[8]

Hydrolysis to Amide and Carboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to first form a primary amide, which can then be further hydrolyzed to a carboxylic acid.[10][13] Controlling the reaction conditions allows for the selective isolation of the amide intermediate, which is a common structural motif in pharmaceuticals.[14]

Experimental Protocol: Partial Hydrolysis to 2-Bromothiophene-3-carboxamide

This protocol is designed to favor the formation of the amide by using milder conditions.

Materials and Reagents:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, add this compound (1.0 eq) to concentrated sulfuric acid (5-10 eq) at 0-5 °C.

  • Stir the mixture at a controlled temperature (e.g., 40-60 °C) for 1-3 hours. The reaction is exothermic and should be controlled carefully.[14]

  • Monitor the reaction closely by TLC. Over-exposure to heat or extended reaction times will lead to the formation of the carboxylic acid.[15]

  • Once the starting material is consumed and the amide is the major product, cool the reaction mixture and pour it slowly onto crushed ice.

  • Neutralize the acidic solution carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • The amide product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Alternatively, if the product does not precipitate, extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude amide.

  • Recrystallize from a suitable solvent for purification.

Data Presentation:

ProductReagentsConditionsNotes
AmideConc. H₂SO₄ or HClMild heat (40-60 °C)Careful monitoring is required to prevent over-hydrolysis.[14][15]
Carboxylic AcidH₂SO₄/H₂O or NaOH/H₂OProlonged heating/refluxThe amide is an intermediate in this reaction.[10]
AmideUrea-H₂O₂, NaOHMild, aqueousA milder alternative using an alkaline solution of hydrogen peroxide.[15]

Addition of Organometallic Reagents to form Ketones

Nitriles react with organometallic reagents, such as Grignard reagents, to form ketones after an acidic workup.[10][16] This reaction allows for the installation of a new carbon-carbon bond and the formation of a versatile ketone functional group.

Experimental Protocol: Synthesis of (2-Bromo-3-thienyl)(phenyl)methanone

Materials and Reagents:

  • This compound

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Dilute Hydrochloric Acid (HCl)

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • Prepare the Grignard reagent: In a dry, three-neck flask under an inert atmosphere, add magnesium turnings (1.2 eq). Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether dropwise to initiate the reaction.

  • Once the Grignard reagent formation is complete, cool the solution to 0 °C.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC indicates consumption of the nitrile.

  • Cool the mixture to 0 °C and quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl, followed by dilute HCl to hydrolyze the intermediate imine.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude ketone by column chromatography or recrystallization.

Data Presentation:

Organometallic ReagentIntermediateFinal Product
Phenylmagnesium bromide (PhMgBr)Iminium salt(2-Bromo-3-thienyl)(phenyl)methanone
Methylmagnesium iodide (MeMgI)Iminium salt1-(2-Bromo-3-thienyl)ethan-1-one
Ethylmagnesium bromide (EtMgBr)Iminium salt1-(2-Bromo-3-thienyl)propan-1-one

References

Application of 2-Bromothiophene-3-carbonitrile in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromothiophene-3-carbonitrile is a versatile heterocyclic building block increasingly utilized in the field of materials science. Its unique structure, featuring a thiophene ring functionalized with a reactive bromine atom and an electron-withdrawing nitrile group, makes it an ideal precursor for the synthesis of advanced organic electronic materials. The bromine atom at the 2-position serves as a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the precise construction of conjugated polymer backbones. The nitrile group, on the other hand, modulates the electronic properties of the resulting materials, influencing their charge transport characteristics and energy levels.

These properties make this compound a valuable component in the development of materials for a range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these advanced materials.

Key Applications and Synthetic Strategies

The primary application of this compound in materials science is as a monomer in the synthesis of conjugated polymers. The resulting poly(thiophene-3-carbonitrile) derivatives are key components in the active layers of various organic electronic devices.

Organic Field-Effect Transistors (OFETs)

In OFETs, polymers derived from this compound can act as the semiconducting channel where charge transport occurs. The electron-withdrawing nature of the nitrile group can enhance the electron mobility of the polymer, making it suitable for n-type or ambipolar transistors.

Organic Photovoltaics (OPVs)

In OPVs, also known as organic solar cells, copolymers containing the thiophene-3-carbonitrile unit are often employed in the photoactive layer. This unit can be part of a "donor-acceptor" (D-A) copolymer architecture, where it contributes to the polymer's light absorption and electronic energy level tuning, which are critical for efficient charge separation and collection.

The principal synthetic routes to incorporate this compound into these materials are palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: This reaction couples the bromothiophene with an organoboron reagent (e.g., an arylboronic acid) to form a new carbon-carbon bond.[1]

  • Stille Coupling: This reaction involves the coupling of the bromothiophene with an organotin compound.[2]

Data Presentation: Properties of Thiophene-Based Polymers

While specific quantitative data for polymers derived exclusively from this compound is not extensively reported, the following tables summarize typical performance metrics for related thiophene-based polymers used in OFETs and OPVs. This data provides a benchmark for the expected performance of materials synthesized using this compound.

Table 1: Representative Performance of Thiophene-Based Polymers in OFETs

Polymer ClassMobility (μ) (cm²/Vs)On/Off RatioDevice StructureReference
Thieno[3,2-b]thiophene-Benzothiadiazole Copolymersup to 0.1~3.5 x 10³BGTC*[3]
Dithieno[3,2-b:2′,3′-d]thiophene Derivativesup to 1.2610⁶ - 10⁸SC-OFET**[4]
Poly(3-hexylthiophene) (P3HT) on SWNT electrodesup to 0.13~3.1 x 10⁵BGBC***[5]

* BGTC: Bottom-Gate, Top-Contact ** SC-OFET: Single-Crystal Organic Field-Effect Transistor *** BGBC: Bottom-Gate, Bottom-Contact

Table 2: Representative Performance of Donor-Acceptor Copolymers in OPVs

Donor-Acceptor Polymer SystemPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)
BNBP and Oligothiophene Copolymers (as donor)5.79---
BNBP and Oligothiophene Copolymers (as acceptor)6.52---

Experimental Protocols

The following are generalized protocols for the Suzuki and Stille coupling reactions, adapted for the use of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: Synthesis of Aryl-Substituted Thiophene-3-carbonitriles via Suzuki Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃), 2-3 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard organic synthesis glassware (flame-dried)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the arylboronic acid (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq.), and the base (2 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., n-propanol and water) via syringe.[6]

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water and extract with an organic solvent (e.g., ethyl acetate).[6]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted thiophene-3-carbonitrile.

Protocol 2: Synthesis of Donor-Acceptor Dimers via Stille Coupling

This protocol outlines a general procedure for the palladium-catalyzed Stille cross-coupling of this compound with an organostannane derivative.

Materials:

  • This compound

  • Organostannane (e.g., Tributyl(aryl)tin, 1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene or DMF)

  • Lithium chloride (LiCl) (optional, can enhance reaction rate)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard organic synthesis glassware (flame-dried)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent), the organostannane (1.1 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.) in the anhydrous, degassed solvent. If using, add LiCl (3 eq.).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir for 12-48 hours.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up:

    • After cooling to room temperature, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as a filterable solid.

    • Filter the mixture through a pad of Celite, washing with an organic solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the coupled product.

Mandatory Visualization

Below are diagrams illustrating the logical workflow of the synthetic protocols and the fundamental structure of the resulting materials.

Suzuki_Coupling_Workflow start Start: Reagents in Flask reagents This compound + Arylboronic Acid + Pd Catalyst & Base start->reagents inert_atm Establish Inert Atmosphere (Ar/N2) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent reflux Heat to Reflux (12-24h) add_solvent->reflux monitor Monitor Reaction (TLC/GC-MS) reflux->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Final Product: Aryl-Thiophene-3-carbonitrile purify->product

Caption: Workflow for Suzuki Coupling Synthesis.

Stille_Coupling_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd_complex R1-Pd(II)L2-X pd0->pd_complex + R1-X transmetal Transmetalation pd_intermediate R1-Pd(II)L2-R2 pd_complex->pd_intermediate + R2-SnBu3 pd_intermediate->pd0 red_elim Reductive Elimination product R1-R2 (Coupled Product) pd_intermediate->product xsnbu3 X-SnBu3 r1x R1-X (this compound) r2sn R2-SnBu3 (Organostannane) Donor_Acceptor_Polymer donor1 Donor Unit acceptor1 Acceptor Unit (Thiophene-3-carbonitrile) donor1->acceptor1 donor2 Donor Unit acceptor1->donor2 acceptor2 Acceptor Unit (Thiophene-3-carbonitrile) donor2->acceptor2 etc ... acceptor2->etc

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse heterocyclic compounds utilizing 2-bromothiophene-3-carbonitrile as a versatile starting material. The inherent reactivity of both the bromine atom and the nitrile group allows for a multitude of synthetic transformations, making it a valuable building block in medicinal chemistry and materials science. Thiophene-containing heterocycles are recognized as privileged structures in drug discovery due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Strategic Overview of Synthetic Pathways

This compound offers two primary reactive sites for elaboration: the C2-bromo substituent, which is amenable to displacement and cross-coupling reactions, and the C3-carbonitrile group, which can participate in cyclization and other functional group transformations. This dual reactivity is key to constructing a variety of fused heterocyclic systems.

G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Nucleophilic Substitution & Cyclization start This compound suzuki Suzuki Coupling (Ar-B(OH)2) start->suzuki C-C Bond Formation sonogashira Sonogashira Coupling (Alkynes) start->sonogashira C-C Bond Formation buchwald Buchwald-Hartwig (Amines) start->buchwald C-N Bond Formation thieno_pyrimidine Thieno[2,3-d]pyrimidines start->thieno_pyrimidine Annulation thieno_pyridine Thieno[2,3-b]pyridines start->thieno_pyridine Annulation G A 2-Bromothiophene- 3-carbonitrile B (E)-N'-(5-bromo-3-cyanothiophen- 2-yl)-N,N-dimethylformimidamide A->B  DMF-DMA D Substituted Thieno[2,3-d]pyrimidine B->D  Dimroth Rearrangement C Aniline (R-Ph-NH2) C->D G cluster_0 Catalytic Cycle A 2-Bromothiophene- 3-carbonitrile (R-X) D Oxidative Addition A->D B Organometallic Reagent (R'-M) E Transmetalation B->E C Pd(0) Catalyst C->D D->E F Reductive Elimination E->F F->C G Coupled Product (R-R') F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield of 2-Bromothiophene-3-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Synthesis Stage 1: 2-Aminothiophene-3-carbonitrile (via Gewald Reaction)

  • Q1: My Gewald reaction yield for 2-aminothiophene-3-carbonitrile is consistently low. What are the primary causes?

    • A1: Low yields in the Gewald reaction, a multi-component condensation to form 2-aminothiophenes, can stem from several factors.[1] The initial Knoevenagel condensation between the active methylene nitrile and the carbonyl compound may be incomplete. Reaction conditions such as temperature, catalyst, and solvent play a crucial role. Sub-optimal pH can also hinder the reaction, and purification methods may lead to product loss. Some modern variations aim to improve yields by using techniques like microwave assistance or solvent-free ball-milling.[2][3]

  • Q2: I'm observing a significant amount of side products. How can I improve the purity of my 2-aminothiophene-3-carbonitrile?

    • A2: Side product formation is often related to the reactivity of the starting materials and intermediates. The choice of base catalyst is critical; for instance, using a milder base like L-proline or N-methylpiperazine can enhance selectivity.[1] Ensuring the correct stoichiometry of reactants is also vital. For purification, column chromatography or recrystallization are common methods to separate the desired product from isomers or byproducts.[4]

Synthesis Stage 2: this compound (via Sandmeyer Reaction)

  • Q1: My Sandmeyer reaction is failing, resulting in a dark, tarry mixture and very low yield of this compound. What is going wrong?

    • A1: This is a classic issue in the Sandmeyer reaction, which converts an aryl amine to an aryl halide via a diazonium salt intermediate.[5][6] The primary culprit is often the instability of the aryl diazonium salt.[7] These salts are thermally sensitive and can decompose, especially at temperatures above 5°C, leading to the formation of phenols and other undesirable byproducts.[7] Strict temperature control during the diazotization step (formation of the diazonium salt) is absolutely critical.

  • Q2: What are the most common side reactions in the Sandmeyer reaction, and how can they be minimized?

    • A2: The most prevalent side reactions include the formation of phenols from the reaction of the diazonium salt with water, biaryl compounds through radical coupling, and azo compounds if the diazonium salt couples with the starting amine or another electron-rich aromatic species.[7][8] To minimize these:

      • Control Temperature: Keep the diazotization reaction at 0-5°C to prevent decomposition to phenols.[7]

      • Ensure Acidity: Maintain high acidity to suppress azo coupling side reactions.[8]

      • Catalyst Choice: Use the appropriate copper(I) salt (CuBr for bromination) as it is a key catalyst for the transformation.[6][8]

  • Q3: My yield is low despite careful temperature control. What other factors should I investigate?

    • A3: If temperature is well-controlled, consider the following:

      • Incomplete Diazotization: Ensure the reaction between the 2-aminothiophene-3-carbonitrile and nitrous acid has gone to completion before adding the copper(I) bromide solution.[7]

      • Purity of Starting Material: Impurities in the starting amine can interfere with the reaction.

      • Catalyst Activity: The quality and activity of the copper(I) bromide catalyst are important. Ensure it has not oxidized to copper(II).

Troubleshooting Guides

Guide 1: Low Yield in Gewald Reaction
Symptom Possible Cause Recommended Solution
Reaction does not proceed to completion (TLC shows starting material).Inefficient Knoevenagel condensation or insufficient catalyst activity.Optimize the catalyst. Consider using L-proline or an N-methylpiperazine-functionalized fiber.[1] Ensure the base (e.g., morpholine, triethylamine) is fresh and added in the correct amount.
Formation of multiple products or isomers.Incorrect reaction conditions leading to side reactions.Adjust the reaction temperature. Some variations of the Gewald reaction show improved selectivity under modified conditions.[4] Consider a two-step procedure where the Knoevenagel adduct is isolated first.
Product is lost during workup/purification.The product has some solubility in the aqueous phase or is difficult to crystallize.Optimize the extraction solvent and perform multiple extractions. For purification, try vacuum flash chromatography or select an appropriate solvent system for recrystallization.[4]
Overall low yield despite apparent reaction completion.Use of traditional heating methods can be inefficient.Explore alternative energy sources. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[3] Solvent-free ball-milling can also lead to excellent yields (up to 97%).[2]
Guide 2: Low Yield and Impurities in Sandmeyer Reaction
Symptom Possible Cause Recommended Solution
Dark tar or oil forms upon addition of diazonium salt to CuBr.Decomposition of the diazonium salt due to elevated temperature.CRITICAL: Maintain the temperature of the diazotization step strictly between 0-5°C using an ice/salt bath.[7] Prepare the diazonium salt solution and add it slowly to the cold CuBr solution.
Significant amount of a phenolic byproduct is isolated.Reaction of the diazonium salt with water.Ensure the reaction is run under sufficiently acidic conditions and maintain low temperatures. The Sandmeyer reaction often provides a cleaner product compared to thermal decomposition in aqueous acid.[6]
Starting amine is recovered, and/or colored azo compounds are formed.Incomplete diazotization or reaction of the diazonium salt with unreacted amine.Ensure at least a stoichiometric amount of sodium nitrite is used and that it is added slowly to the acidic amine solution. High acidity helps prevent the coupling reaction.[8]
The reaction is sluggish or does not proceed to completion.The Copper(I) bromide catalyst is inactive or insufficient.Use freshly prepared or high-quality CuBr. Ensure an adequate catalytic amount is used. Some protocols may use stoichiometric amounts.[5][6]

Data Presentation: Reported Yields and Conditions

Table 1: Synthesis of 2-Aminothiophene Precursors via Gewald Reaction

ReactantsCatalyst/ConditionsSolventYield (%)Reference
Ketone, Malononitrile, SulfurMorpholineEthanolModerate[3]
Ethyl acetoacetate, Malononitrile, SulfurL-Proline-High[1]
Ethyl acetoacetate, Malononitrile, SulfurBall-milling (750 rpm), catalyst-freeNone (Solvent-free)97%[2]
Aldehyde, Malononitrile, SulfurMicrowave irradiationDMFGood[3]

Table 2: Synthesis of 2-Bromo-3-carbonitriles via Sandmeyer Reaction

Starting AmineReagentsTemperatureYield (%)Reference
2-Amino-3-carbonitriles (general)CuCl₂, isoamyl nitrite65°C10-69%[5]
Aromatic Amines (general)CuBr, NaNO₂, HBr0-5°C then warmGenerally Good[6][8]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminothiophene-3-carbonitrile (Gewald Reaction)

This is a representative protocol and may require optimization.

  • Knoevenagel Condensation: In a round-bottom flask equipped with a stirrer, add an appropriate ketone (1.0 eq), malononitrile (1.0 eq), and a suitable solvent like ethanol.

  • Catalyst Addition: Add a catalytic amount of a base such as morpholine or piperidine (e.g., 0.1 eq).

  • Sulfur Addition: After a brief period of stirring, add elemental sulfur (1.1 eq).

  • Reaction: Gently heat the mixture to reflux (typically 50-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.

  • Workup: Cool the reaction mixture. The product may precipitate upon cooling. If not, pour the mixture into ice-water to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with cold water and a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4]

Protocol 2: Synthesis of this compound (Sandmeyer Reaction)

Warning: Diazonium salts can be explosive when isolated and dry. Always handle them in solution and at low temperatures.

  • Diazotization:

    • In a flask, dissolve 2-aminothiophene-3-carbonitrile (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, approx. 3.0 eq).

    • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5°C. Stir for an additional 20-30 minutes at this temperature after the addition is complete.

  • Bromide Substitution:

    • In a separate flask, prepare a solution or slurry of copper(I) bromide (CuBr, ~1.2 eq) in aqueous HBr and cool it to 0-5°C.

    • Slowly add the cold diazonium salt solution to the cold CuBr mixture with vigorous stirring.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and then gently heat (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with water, then with a dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Visualizations

experimental_workflow cluster_gewald Stage 1: Gewald Reaction cluster_sandmeyer Stage 2: Sandmeyer Reaction start Reactants (Ketone, Malononitrile, Sulfur) gewald Multi-component Condensation start->gewald amine 2-Aminothiophene-3-carbonitrile (Crude Product) gewald->amine purify_amine Purification (Recrystallization/Chromatography) amine->purify_amine final_amine Pure Precursor purify_amine->final_amine diazotization Diazotization (NaNO2, HBr, 0-5°C) final_amine->diazotization sandmeyer Substitution with CuBr diazotization->sandmeyer bromide This compound (Crude Product) sandmeyer->bromide purify_bromide Purification (Distillation/Chromatography) bromide->purify_bromide final_product Final Product purify_bromide->final_product

Caption: Overall workflow for the synthesis of this compound.

troubleshooting_sandmeyer start Low Yield or High Impurity? temp_check Was Diazotization Temperature Kept at 0-5°C? start->temp_check cause_temp Primary Cause: Diazonium Salt Decomposition temp_check->cause_temp No purity_check Was Starting Amine Pure? temp_check->purity_check Yes yes_temp Yes no_temp No solution_temp Solution: Use Ice/Salt Bath, Monitor Temp. cause_temp->solution_temp cause_purity Cause: Impurities Interfere with Reaction purity_check->cause_purity No catalyst_check Was CuBr Fresh and Active? purity_check->catalyst_check Yes yes_purity Yes no_purity No solution_purity Solution: Purify Starting Material cause_purity->solution_purity cause_catalyst Cause: Inactive Catalyst (Oxidized) catalyst_check->cause_catalyst No solution_catalyst Solution: Use Fresh or Purified CuBr cause_catalyst->solution_catalyst

Caption: Troubleshooting flowchart for the Sandmeyer reaction stage.

References

Technical Support Center: Purification of 2-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Bromothiophene-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for obtaining high-purity this compound for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of technique depends on the nature and quantity of impurities, as well as the desired final purity. For removal of minor, colored impurities, treatment with activated charcoal may also be employed.

Q2: What are the potential impurities I might encounter?

A2: While specific impurities depend on the synthetic route, common contaminants in related bromothiophene syntheses include positional isomers (e.g., 3-Bromothiophene-2-carbonitrile) and starting materials. For instance, in the synthesis of the parent compound 2-bromothiophene, 3-bromothiophene is a critical impurity.[1][2] Over-brominated or under-brominated thiophene species could also be present.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR Spectroscopy. These methods can help identify and quantify any residual impurities.

Q4: What are the known physical and chemical properties of this compound?

A4: Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₅H₂BrNS
Molecular Weight 188.05 g/mol
Appearance Solid
Purity (Typical) ≥97%
Storage Conditions Store at 2-8°C, sealed in a dry, dark place.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization

Problem: My this compound fails to crystallize upon cooling.

  • Possible Cause 1: Supersaturation. The solution may be supersaturated.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.

  • Possible Cause 2: Inappropriate Solvent. The solvent may be too good at dissolving the compound even at low temperatures.

    • Solution: If using a single solvent, try a solvent in which the compound has lower solubility. Alternatively, if using a solvent mixture, slowly add a non-solvent (a solvent in which the compound is insoluble) to the solution until it becomes slightly cloudy, then gently warm until the solution is clear again before allowing it to cool slowly.

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the compound is precipitating from a supersaturated solution at a temperature above its melting point.

    • Solution: Switch to a lower-boiling point solvent. Alternatively, use a larger volume of the same solvent to ensure the compound remains in solution at a temperature below its melting point during the cooling phase.

Column Chromatography

Problem: I am not getting good separation between my product and an impurity.

  • Possible Cause 1: Incorrect Eluent Polarity. The polarity of the solvent system (eluent) may not be optimal.

    • Solution: Use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for an Rf value of 0.2-0.4 for this compound. If the spots are too high (high Rf), decrease the eluent polarity (e.g., increase the proportion of the non-polar solvent). If the spots are too low (low Rf), increase the eluent polarity.

  • Possible Cause 2: Column Overloading. Too much crude material was loaded onto the column.

    • Solution: Use a larger column or reduce the amount of material loaded. A general rule of thumb is to use at least 30-50g of silica gel for every 1g of crude product.

Problem: The compound is streaking on the TLC plate and the column.

  • Possible Cause: The compound may be interacting too strongly with the acidic silica gel.

    • Solution: Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (1-2%). Alternatively, use a different stationary phase such as neutral alumina.

Experimental Protocols

Recrystallization Protocol

This is a general guideline. The ideal solvent should be determined through small-scale solubility tests.

  • Solvent Selection: Test the solubility of your crude this compound in various solvents (e.g., ethanol, isopropanol, hexanes, toluene, and mixtures thereof) at room temperature and at the solvent's boiling point. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to just dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Standard silica gel (230-400 mesh) is a common choice.

  • Eluent Selection: Based on TLC analysis, a good starting point for the eluent system is a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane. For a similar compound, 2-bromo-3-hexyl-5-iodothiophene, heptane alone was used as the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed surface. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Carefully apply the sample to the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute compounds with different polarities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter charcoal->hot_filter cool Cool to Crystallize hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure Pure this compound dry->pure

Caption: Recrystallization Workflow for this compound.

troubleshooting_logic start Poor Separation in Column Chromatography check_rf Check Rf on TLC start->check_rf rf_high Rf too high (>0.4) check_rf->rf_high rf_low Rf too low (<0.2) check_rf->rf_low rf_ok Rf in optimal range (0.2-0.4) check_rf->rf_ok decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity increase_polarity Increase Eluent Polarity rf_low->increase_polarity overloading Column Overloaded? rf_ok->overloading decrease_polarity->check_rf increase_polarity->check_rf reduce_load Reduce Sample Load overloading->reduce_load Yes good_sep Achieve Good Separation overloading->good_sep No reduce_load->good_sep

Caption: Troubleshooting Poor Separation in Column Chromatography.

References

Technical Support Center: Synthesis of 2-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2-Bromothiophene-3-carbonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when proceeding via a Sandmeyer reaction from 2-aminothiophene-3-carbonitrile.

Observed Issue Potential Cause(s) Recommended Action(s)
Low or No Yield of this compound 1. Incomplete diazotization of the starting 2-aminothiophene-3-carbonitrile. 2. Decomposition of the intermediate diazonium salt.[1] 3. Ineffective copper(I) bromide catalyst.1. Verify complete diazotization: Before adding the copper(I) bromide, test for the presence of unreacted nitrous acid using starch-iodide paper. A positive test (dark blue color) indicates an excess of nitrous acid and suggests complete consumption of the amine. If the test is negative, add a small amount more of sodium nitrite solution.[2] 2. Strict temperature control: Maintain the temperature of the diazotization reaction between 0-5°C to prevent thermal decomposition of the unstable diazonium salt.[1] The subsequent Sandmeyer reaction may require gentle warming, but this should be carefully controlled. 3. Use freshly prepared or high-quality copper(I) bromide: Copper(I) salts can oxidize on storage. Ensure the catalyst is active.
Presence of a Major Phenolic Impurity (2-Hydroxythiophene-3-carbonitrile) Reaction of the diazonium salt with water.[1][2]1. Maintain low temperatures: As with preventing decomposition, keeping the reaction temperature low (0-5°C) minimizes the rate of the competing reaction with the aqueous solvent. 2. Ensure acidity: The reaction should be sufficiently acidic to suppress the phenol formation side reaction.[3] 3. Work-up: The phenolic impurity can be removed during work-up by extraction with a dilute aqueous base (e.g., NaOH solution).[2]
Formation of Azo Compound Byproducts Coupling of the diazonium salt with the unreacted starting amine or other electron-rich aromatic species.[1]1. Slow addition of sodium nitrite: Add the sodium nitrite solution slowly and with vigorous stirring to the acidic solution of the amine. This ensures that the nitrous acid is consumed as it is formed and prevents a localized excess which can lead to side reactions. 2. Maintain a low concentration of free amine: Ensure the diazotization reaction goes to completion before proceeding to the Sandmeyer step.
Isomeric Impurities (e.g., other brominated thiophene-3-carbonitriles) This is less common in a Sandmeyer reaction but can be a significant issue in direct bromination approaches. The thiophene ring can be brominated at different positions.1. Purification: Careful column chromatography or fractional distillation under reduced pressure may be required to separate isomers.[4][5] The boiling points of isomers can be very close, necessitating an efficient distillation setup.[5]
Formation of Biaryl Byproducts Dimerization of aryl radical intermediates formed during the Sandmeyer reaction.[1]1. Control reaction concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization. 2. Optimize catalyst: The choice and quality of the copper catalyst can influence the reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound that is prone to side reactions?

A1: A widely used method involves the diazotization of 2-aminothiophene-3-carbonitrile followed by a Sandmeyer reaction with copper(I) bromide.[3][6][7] The key challenge in this process is the instability of the intermediate diazonium salt, which can lead to several side products if not handled correctly.

Q2: My primary side product is a phenol. How can I minimize its formation?

A2: The formation of 2-hydroxythiophene-3-carbonitrile is a common side reaction that occurs when the diazonium salt reacts with water.[1][2] To minimize this, it is crucial to maintain a low reaction temperature, typically between 0 and 5°C, throughout the diazotization and the initial phase of the Sandmeyer reaction.[1]

Q3: I am observing the formation of colored impurities in my reaction mixture. What could they be?

A3: Colored impurities often indicate the formation of azo compounds. This can happen if the diazonium salt couples with any remaining 2-aminothiophene-3-carbonitrile or other electron-rich aromatic species present in the reaction.[1] Ensuring the complete conversion of the starting amine to the diazonium salt before the addition of the copper catalyst can help prevent this.

Q4: Can I use a different copper salt in the Sandmeyer reaction?

A4: Yes, other copper(I) salts can be used for different substitutions (e.g., CuCl for chlorination, CuCN for cyanation).[3][6] However, for the synthesis of this compound, copper(I) bromide is the specific reagent required. The use of other transition metal salts has also been explored in Sandmeyer-type reactions.[6]

Q5: How can I purify my final product from the various side products?

A5: Purification is typically achieved through a combination of techniques. An initial work-up involving extraction with a dilute base can remove acidic impurities like the corresponding phenol.[2] Subsequently, column chromatography on silica gel or fractional distillation under reduced pressure is often necessary to separate the desired product from other organic byproducts such as isomers or biaryl compounds.[4][5]

Experimental Protocols

Key Experiment: Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure and may require optimization based on laboratory conditions and the specific batch of reagents.

Materials:

  • 2-aminothiophene-3-carbonitrile

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Deionized water

  • Ice

  • Starch-iodide paper

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminothiophene-3-carbonitrile in a mixture of hydrobromic acid and water.

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Prepare a solution of sodium nitrite in deionized water and cool it to 0-5°C.

    • Slowly add the cold sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5°C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

    • Verify the presence of excess nitrous acid using starch-iodide paper.[2]

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid. Cool this mixture to 0-5°C.

    • Slowly add the cold diazonium salt solution to the stirred copper(I) bromide mixture.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with dichloromethane.

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Visualizations

Synthesis_Pathway cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction 2-aminothiophene-3-carbonitrile 2-aminothiophene-3-carbonitrile Diazonium Salt Diazonium Salt 2-aminothiophene-3-carbonitrile->Diazonium Salt NaNO2, HBr 0-5°C This compound This compound Diazonium Salt->this compound CuBr

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_side_products Potential Side Products Diazonium Salt Diazonium Salt 2-Hydroxythiophene-3-carbonitrile 2-Hydroxythiophene-3-carbonitrile Diazonium Salt->2-Hydroxythiophene-3-carbonitrile H2O, Heat Azo Compound Azo Compound Diazonium Salt->Azo Compound + Starting Amine Biaryl Product Biaryl Product Diazonium Salt->Biaryl Product Dimerization

Caption: Common side reactions from the diazonium salt intermediate.

Troubleshooting_Workflow start Low Yield or Impure Product check_temp Was temperature kept at 0-5°C? start->check_temp check_diazotization Was diazotization complete? check_temp->check_diazotization Yes improve_temp Action: Improve cooling and monitoring check_temp->improve_temp No check_catalyst Was CuBr fresh/active? check_diazotization->check_catalyst Yes improve_diazotization Action: Use starch-iodide test check_diazotization->improve_diazotization No improve_catalyst Action: Use fresh CuBr check_catalyst->improve_catalyst No purify Purify via chromatography/distillation check_catalyst->purify Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction of 2-Bromothiophene-3-carbonitrile.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Question 1: I am observing low to no yield of my desired product. What are the potential causes and how can I improve the conversion?

Answer:

Low yields in the Suzuki coupling of this compound can stem from several factors, often related to catalyst deactivation, suboptimal reaction conditions, or issues with starting material quality. The electron-withdrawing nature of the nitrile group can influence the reactivity of the C-Br bond.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen). Oxygen can lead to the degradation of the palladium catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[1][2] Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by sparging with an inert gas.[1][2]

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is critical. For electron-deficient substrates, bulky and electron-rich phosphine ligands can enhance catalytic activity.[3]

    • Catalyst Screening: If using a standard catalyst like Pd(PPh₃)₄ yields poor results, consider screening other catalyst systems. Pd(dppf)Cl₂ is often a robust choice for a variety of Suzuki couplings.[4] For more challenging couplings, consider using a pre-catalyst with a Buchwald ligand such as SPhos or XPhos.

    • Catalyst Loading: While a typical catalyst loading is 1-5 mol%, increasing it might improve conversion for sluggish reactions.

  • Base Selection: The base plays a crucial role in the transmetalation step.[5]

    • Base Strength: A common cause of low yield is an inappropriate base. Moderate bases like K₂CO₃ or K₃PO₄ are often effective.[6] For more challenging couplings, a stronger base like Cs₂CO₃ might be necessary.

    • Base Solubility: Ensure the chosen base has some solubility in the reaction medium. Using a mixed solvent system including water can help with inorganic bases.

  • Solvent System: The solvent influences the solubility of reactants and the stability of the catalytic species.

    • Common Solvents: Mixtures of an organic solvent with water are frequently used. Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[6][7] The water ratio can be critical and may require optimization.[6]

    • Aprotic Polar Solvents: In some cases, anhydrous polar aprotic solvents like DMF can be effective, especially if starting material solubility is an issue.[8]

  • Temperature: The reaction temperature should be sufficient to drive the reaction forward but not so high as to cause catalyst decomposition. A typical range is 80-110 °C.[1] If you suspect catalyst deactivation, try running the reaction at a lower temperature for a longer duration.[2]

Question 2: I am observing significant byproduct formation, particularly homocoupling of my boronic acid and debromination of the this compound. How can I minimize these side reactions?

Answer:

Side reactions are common in Suzuki couplings and can often be mitigated by carefully controlling the reaction conditions.

Minimizing Homocoupling of Boronic Acid:

  • Oxygen Exclusion: As mentioned, the primary cause of boronic acid homocoupling is the presence of oxygen. Rigorous degassing of solvents and maintaining a positive inert gas pressure are crucial.[1]

  • Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common, but a large excess can sometimes favor homocoupling.

  • Boronic Acid Stability: Boronic acids can be unstable. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of homocoupling.

Minimizing Debromination (Proto-dehalogenation):

  • Source of Proton: This side reaction involves the replacement of the bromine atom with a hydrogen atom. The proton source can be residual water or the solvent itself.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of debromination. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

  • Base Choice: Some bases can promote this side reaction. If debromination is a major issue, screening different bases may be necessary.

Question 3: My reaction starts but then stalls, and I observe the catalyst turning black (palladium black). What is causing this catalyst deactivation?

Answer:

The formation of palladium black indicates the precipitation of palladium(0) from the catalytic cycle, rendering it inactive.

Causes and Solutions:

  • Insufficient Ligand: The phosphine ligand stabilizes the palladium(0) species. An insufficient amount of ligand or a ligand that is not robust enough can lead to catalyst precipitation.[3]

    • Increase Ligand Ratio: Slightly increasing the ligand-to-palladium ratio can sometimes help.

    • Use More Stable Ligands: Bulky, electron-rich ligands (e.g., Buchwald-type ligands) form more stable complexes with palladium and are less prone to dissociation.[3]

  • High Temperature: Excessive heat can accelerate catalyst decomposition.[3] Try lowering the reaction temperature.

  • Impurities: Impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous and properly degassed.[3]

Frequently Asked Questions (FAQs)

Q1: Which is a better coupling partner for this compound: a boronic acid or a boronic ester (e.g., pinacol ester)?

A1: While boronic acids are commonly used, boronic esters (like pinacol esters) offer several advantages. They are generally more stable, easier to purify, and less prone to side reactions like protodeboronation and homocoupling.[9] If you are facing issues with the stability of your boronic acid, switching to its pinacol ester is a highly recommended strategy.

Q2: Can I run the Suzuki coupling of this compound under air?

A2: It is strongly discouraged. The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[1][2] Running the reaction under air will likely lead to catalyst deactivation and significant formation of homocoupled byproducts, resulting in low yields of the desired product.[1] Always use an inert atmosphere like nitrogen or argon for best results and reproducibility.

Q3: How does the nitrile group on the thiophene ring affect the reaction?

A3: The nitrile (-CN) group is strongly electron-withdrawing. This generally makes the C-Br bond more susceptible to oxidative addition, which is often the rate-limiting step in the catalytic cycle. In some cases, the presence of a nitrile group has been shown to increase catalytic activity.[4] However, the nitrogen atom of the nitrile could potentially coordinate to the palladium center, which might inhibit the catalyst. The choice of a suitable ligand is important to mitigate any potential inhibitory effects.

Q4: What is a good starting point for optimizing the reaction conditions?

A4: A good starting point would be to use a robust and versatile catalyst system. For example, Pd(dppf)Cl₂ as the catalyst, K₂CO₃ or K₃PO₄ as the base, and a solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[6] Run the reaction at 90-100 °C under an argon atmosphere. From there, you can systematically vary the catalyst, ligand, base, and solvent to improve the yield.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize reaction conditions for Suzuki couplings on related thiophene substrates to provide a starting point for optimization.

Table 1: Catalyst and Base Comparison for Suzuki Coupling of Bromothiophenes

Catalyst SystemBaseSolventTemperature (°C)YieldSubstrateReference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90Good2,5-Dibromo-3-hexylthiophene[6]
Pd(dppf)Cl₂Cs₂CO₃Dioxane100GoodGeneral Aryl Bromides[5]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High2-Bromopyridines[1]
Pd₂(dba)₃ / P(t-Bu)₃KFTHFRoom TempGoodGeneral Aryl Bromides

Table 2: Solvent Effects on Suzuki Coupling Yields

Solvent SystemBaseCatalystTemperature (°C)YieldSubstrateReference
1,4-Dioxane/H₂O (4:1)K₃PO₄Pd(PPh₃)₄90High2,5-Dibromo-3-hexylthiophene[6]
Toluene/H₂OK₂CO₃Pd(OAc)₂ / Ligand100Moderate to High2-Bromopyridines[1]
n-Propanol/H₂ONa₂CO₃Pd(OAc)₂ / PPh₃RefluxGoodGeneral Aryl Bromides
DMFK₂CO₃PEPPSI complexesNot specifiedGoodAryl Chlorides[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized procedure and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid or boronic ester (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq.)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid (or ester), the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and wash it with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired coupled product.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-X pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L₂-Ar' oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product reagents Ar-X + Ar'-B(OR)₂ base Base borate [Ar'-B(OR)₂(OH)]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_inert 1. Verify Inert Atmosphere (Degas Solvents) start->check_inert screen_catalyst 2. Screen Catalyst/Ligand (e.g., Pd(dppf)Cl₂, Buchwald) check_inert->screen_catalyst If still low yield screen_base 3. Screen Base (K₂CO₃, K₃PO₄, Cs₂CO₃) screen_catalyst->screen_base If still low yield optimize_solvent 4. Optimize Solvent System (Dioxane/H₂O, THF/H₂O) screen_base->optimize_solvent If still low yield optimize_temp 5. Adjust Temperature optimize_solvent->optimize_temp If still low yield success Improved Yield optimize_temp->success Optimization Complete

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 2-Bromothiophene-3-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of reactions to synthesize 2-Bromothiophene-3-carbonitrile. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Troubleshooting Guides

Issue 1: Low or Inconsistent Yields

Potential Cause Recommended Solution(s)
Incomplete Diazotization of 2-aminothiophene-3-carbonitrile Ensure the reaction temperature is maintained between 0-5°C to prevent premature decomposition of the diazonium salt.[1][2] Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates the complete consumption of the starting amine.[1]
Decomposition of the Thiophene Diazonium Salt The stability of diazonium salts can vary, with some being highly unstable.[3] It is crucial to use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer step. Avoid isolation of the diazonium salt intermediate, especially at a large scale.[2][4]
Suboptimal Sandmeyer Reaction Conditions Ensure the copper(I) bromide catalyst is active. The reaction of the diazonium salt with the copper(I) salt may require a slightly elevated temperature, but this must be carefully optimized for the specific substrate to avoid decomposition.
Side Reactions Formation of phenol by-products can occur if the diazonium salt reacts with water.[1] Biaryl compounds can also be formed as by-products, which supports a radical mechanism for the Sandmeyer reaction.[5] Maintaining a low temperature and controlled addition of reagents can minimize these side reactions.

Issue 2: Formation of Impurities and By-products

Potential Cause Recommended Solution(s)
Formation of Isomeric Bromothiophenes If a direct bromination approach is used (less likely for scale-up of this specific isomer), controlling the regioselectivity can be challenging. The use of a Sandmeyer reaction starting from 2-aminothiophene-3-carbonitrile is the preferred route to ensure the correct isomer is formed.
Over-bromination In direct bromination methods, over-bromination can lead to di- or tri-brominated thiophenes. Careful control of stoichiometry and reaction time is essential.
Residual Starting Material Incomplete reaction can lead to the presence of 2-aminothiophene-3-carbonitrile in the final product. Monitor the reaction progress using techniques like HPLC or TLC to ensure full conversion.
Tar-like By-products The formation of dark, polymeric materials is often a result of diazonium salt decomposition due to elevated temperatures or impurities.[1] Ensure the reaction is carried out at the recommended low temperature and that all reagents and solvents are of high purity.

Issue 3: Difficulties in Product Purification

Potential Cause Recommended Solution(s)
Co-crystallization of Impurities If the product is purified by crystallization, impurities with similar structures may co-crystallize. It may be necessary to perform multiple recrystallizations or use a different solvent system.
Oily Product Instead of Crystalline Solid The presence of impurities can sometimes inhibit crystallization, resulting in an oily product. It is recommended to first attempt to purify the crude product by column chromatography to remove the bulk of the impurities before proceeding with crystallization.
Product Decomposition During Purification This compound may be sensitive to high temperatures. If distillation is used for purification, it should be performed under vacuum to lower the boiling point and minimize thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the most likely industrial synthesis route for this compound?

The most probable and scalable synthetic route involves a two-step process. The first step is the synthesis of 2-aminothiophene-3-carbonitrile, often achieved through the Gewald reaction. The second step is the conversion of the amino group to a bromo group via a Sandmeyer reaction, which involves diazotization of the amine followed by reaction with a copper(I) bromide catalyst.[4][5]

Q2: What are the primary safety concerns when scaling up the Sandmeyer reaction for this synthesis?

The primary safety concern is the thermal instability of the intermediate aryl diazonium salt.[2][4][6] These compounds can decompose exothermically, releasing nitrogen gas, which can lead to a rapid increase in pressure and temperature in the reactor.[2] It is imperative to maintain strict temperature control, typically between 0-5°C, during the diazotization step.[1]

Q3: How can I monitor the progress of the diazotization reaction?

A common and effective method for monitoring the completion of the diazotization is to use starch-iodide paper to test for the presence of excess nitrous acid.[1] A positive test (the paper turns blue) indicates that the amine has been fully consumed.

Q4: What are the common by-products in a Sandmeyer reaction?

Common by-products include phenols, formed from the reaction of the diazonium salt with water, and biaryl compounds, which arise from radical side reactions.[1][5] The formation of these by-products can be minimized by maintaining a low reaction temperature and ensuring a controlled addition of the reagents.

Q5: What are the best practices for purifying this compound at a large scale?

At a large scale, purification is typically achieved through crystallization. It is important to select an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. If the crude product is highly impure, a preliminary purification by column chromatography may be necessary before crystallization.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters at Different Scales for the Sandmeyer Reaction of 2-aminothiophene-3-carbonitrile

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)
Starting Material 2-aminothiophene-3-carbonitrile2-aminothiophene-3-carbonitrile
Diazotization Temperature 0-5°C (Ice Bath)0-5°C (Jacketed Reactor with Chiller)
Sandmeyer Reaction Temp. 10-20°C10-20°C (Careful monitoring of exotherm)
Typical Yield 70-85%65-80%
Typical Purity (after workup) >95%>90%
Typical Purity (after cryst.) >99%>99%

Note: The data in this table is representative and may vary depending on the specific reaction conditions and equipment used.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Sandmeyer Reaction (Pilot Scale)

Step 1: Diazotization of 2-aminothiophene-3-carbonitrile

  • To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add a solution of 2-aminothiophene-3-carbonitrile (1.0 kg, 7.24 mol) in a suitable acidic medium (e.g., a mixture of HBr and water).

  • Cool the reactor contents to 0-5°C using a chiller.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.55 kg, 7.96 mol) to the stirred suspension of the amine salt, maintaining the internal temperature below 5°C. The addition should be controlled to manage the exotherm.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

  • Check for the presence of excess nitrous acid using starch-iodide paper. A persistent blue color indicates the completion of the diazotization.

Step 2: Sandmeyer Reaction

  • In a separate reactor, prepare a solution of copper(I) bromide (1.24 kg, 8.69 mol) in an appropriate solvent.

  • Cool the freshly prepared diazonium salt solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. The rate of addition should be controlled to keep the reaction temperature between 10-20°C and to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours until the evolution of nitrogen gas ceases.

  • Monitor the reaction progress by HPLC or TLC until the diazonium salt is fully consumed.

Step 3: Work-up and Purification

  • Quench the reaction mixture by adding it to water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the final product as a crystalline solid.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification start 2-aminothiophene-3-carbonitrile in Acidic Medium add_nitrite Add Sodium Nitrite Solution (0-5°C) start->add_nitrite stir_diazotization Stir at 0-5°C add_nitrite->stir_diazotization test_completion Test with Starch-Iodide Paper stir_diazotization->test_completion diazonium_salt Thiophene Diazonium Salt Solution test_completion->diazonium_salt add_diazonium Add Diazonium Salt Solution (10-20°C) diazonium_salt->add_diazonium prepare_cu_br Prepare CuBr Solution prepare_cu_br->add_diazonium stir_sandmeyer Stir at Room Temperature add_diazonium->stir_sandmeyer crude_product_formation Crude Product Mixture stir_sandmeyer->crude_product_formation workup Aqueous Workup & Extraction crude_product_formation->workup crystallization Crystallization workup->crystallization final_product Pure this compound crystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_sandmeyer cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield or Impurities in Sandmeyer Reaction cause1 Diazonium Salt Decomposition issue->cause1 cause2 Incomplete Diazotization issue->cause2 cause3 Side Reactions (e.g., Phenol Formation) issue->cause3 cause4 Inactive Catalyst issue->cause4 solution1a Maintain Temperature at 0-5°C During Diazotization cause1->solution1a solution1b Use Diazonium Salt Immediately cause1->solution1b solution2 Check for Excess Nitrous Acid (Starch-Iodide Test) cause2->solution2 solution3 Ensure Anhydrous Conditions (if possible) and Controlled Addition cause3->solution3 solution4 Use Freshly Prepared or High-Quality CuBr cause4->solution4

Caption: Troubleshooting logic for the Sandmeyer reaction step.

References

Stability issues of 2-Bromothiophene-3-carbonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromothiophene-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide troubleshooting guidance for reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of this compound.

Q1: What are the primary stability concerns with this compound?

A1: this compound is a generally stable compound under standard laboratory conditions. However, its stability can be compromised by several factors inherent to its functional groups: the bromo substituent, the cyano group, and the thiophene ring itself. Key concerns include:

  • Sensitivity to strong bases: Strong bases can lead to decomposition or unwanted side reactions.

  • Hydrolysis of the nitrile group: The cyano group is susceptible to hydrolysis under both acidic and basic conditions, which can convert it to a carboxylic acid or an amide.

  • Reactivity of the C-Br bond: The carbon-bromine bond is the intended site of reactivity in many cross-coupling reactions, but it can also be susceptible to cleavage under certain conditions, leading to side products.

  • Incompatibility with strong oxidizing and reducing agents: As with many organic compounds, strong oxidizing or reducing agents can lead to degradation of the molecule.[1]

Q2: How should I properly store this compound?

A2: To ensure the longevity and purity of the compound, it is recommended to store this compound at 4°C under a nitrogen atmosphere.[2] This minimizes potential degradation from moisture and atmospheric oxygen.

Q3: Is this compound sensitive to heat?

Q4: Can I use strong bases like n-BuLi or Grignard reagents with this compound?

A4: Caution is advised when using strong organometallic bases. While Grignard reagents can react with the nitrile group to form ketones after hydrolysis[3], they are also strong bases and can potentially cause deprotonation or other side reactions on the thiophene ring. Organolithium reagents are very strong bases and may lead to metal-halogen exchange at the C-Br position or deprotonation at other sites on the thiophene ring.

Q5: What are the expected side products in a Suzuki coupling reaction?

A5: In Suzuki-Miyaura coupling reactions, common side products can include homocoupling of the boronic acid and debromination of the this compound starting material. Careful optimization of reaction conditions, including the choice of catalyst, base, and solvent, can help minimize these side reactions.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during reactions with this compound.

Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)
Potential Cause Troubleshooting Step
Catalyst Inactivity Ensure the palladium catalyst is active. If using a Pd(0) source, make sure it has not been oxidized. Consider using a pre-catalyst or adding a phosphine ligand to stabilize the active species.[4]
Inappropriate Base The choice of base is crucial. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[1] Stronger bases may degrade the substrate. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause decomposition.
Solvent Issues Ensure the solvent is dry and degassed. Oxygen can deactivate the palladium catalyst. Common solvents for Suzuki reactions include toluene, dioxane, and DMF. The addition of water can sometimes be beneficial for the transmetalation step.[5]
Low Reaction Temperature While it is important to avoid excessive heat, the reaction may require a certain activation energy. If the reaction is sluggish, a modest increase in temperature may be necessary. Monitor for decomposition by TLC.
Issue 2: Formation of Impurities or Side Products
Potential Cause Troubleshooting Step
Hydrolysis of Nitrile Group If the reaction is run in the presence of strong acid or base, especially with water at elevated temperatures, the nitrile group can hydrolyze. If the nitrile is desired in the final product, maintain a neutral or mildly basic pH and use anhydrous conditions if possible.
Debromination The C-Br bond can be cleaved by certain reagents or reaction conditions, leading to the formation of thiophene-3-carbonitrile. This can sometimes be observed in palladium-catalyzed reactions. Optimizing the catalyst and reaction time can help minimize this side reaction.
Reaction with Nucleophiles Strong nucleophiles can potentially displace the bromide via nucleophilic aromatic substitution (SNAAr), although this is generally less favorable than palladium-catalyzed cross-coupling. If using nucleophilic reagents, consider the relative reactivity and potential for side reactions.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Co-elution of Starting Material If the product has a similar polarity to the starting material, separation by column chromatography can be challenging. Optimize the eluent system using TLC to achieve better separation. A less polar solvent system is generally a good starting point.
Product Instability on Silica Gel Some thiophene derivatives can be sensitive to the acidic nature of silica gel. If you observe streaking or decomposition on the TLC plate or during column chromatography, consider using deactivated silica gel (by washing with a solvent containing a small amount of triethylamine) or an alternative stationary phase like neutral alumina.
Thermal Decomposition during Solvent Removal Avoid excessive heat when removing the solvent after purification. Use a rotary evaporator at a moderate temperature and pressure to prevent decomposition of the purified product.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in the literature, the following table provides estimates and general guidance based on the known reactivity of its functional groups and related compounds.

Parameter Value / Range Remarks
Thermal Decomposition > 150 °C (estimated)Thiophene derivatives can decompose at elevated temperatures. It is recommended to perform a thermogravimetric analysis (TGA) for precise determination if high-temperature applications are intended.[6][7]
pH Stability Avoid pH < 4 and pH > 10The nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
Incompatible Reagents Strong Oxidizing Agents, Strong Reducing Agents, Strong Bases (e.g., organolithiums), Strong AcidsThese reagents can lead to the degradation of the thiophene ring, cleavage of the C-Br bond, or hydrolysis of the nitrile group.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Phenylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Visualizations

Logical Workflow for Troubleshooting Low Yield in Suzuki Coupling

Troubleshooting_Suzuki start Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst check_base Verify Base and Stoichiometry check_catalyst->check_base Catalyst OK success Improved Yield check_catalyst->success Use Fresh/Different Catalyst check_solvent Ensure Anhydrous and Degassed Solvents check_base->check_solvent Base OK check_base->success Screen Different Bases check_temp Optimize Reaction Temperature check_solvent->check_temp Solvent OK check_solvent->success Use Freshly Distilled/Degassed Solvents check_temp->success Temp Optimized

Caption: A flowchart for troubleshooting low yields in Suzuki coupling reactions.

Potential Degradation Pathways of this compound

Degradation_Pathways start This compound hydrolysis Hydrolysis (Acid or Base) start->hydrolysis H₃O⁺ or OH⁻ snar Nucleophilic Aromatic Substitution start->snar Strong Nu⁻ reduction Reduction start->reduction Reducing Agent oxidation Oxidation start->oxidation Oxidizing Agent product_acid 2-Carboxythiophene-3-carboxylic acid hydrolysis->product_acid product_amide 2-Bromothiophene-3-carboxamide hydrolysis->product_amide product_snar 2-Nu-Thiophene-3-carbonitrile snar->product_snar product_reduction Thiophene-3-carbonitrile reduction->product_reduction product_oxidation Ring-Opened Products oxidation->product_oxidation

Caption: Potential side reactions and degradation pathways for this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for catalyst selection and troubleshooting for cross-coupling reactions involving 2-Bromothiophene-3-carbonitrile. This resource is designed to assist you in navigating the common challenges and optimizing your experimental outcomes.

Frequently Asked questions (FAQs)

Q1: What are the key considerations when selecting a catalyst system for the cross-coupling of this compound?

A1: The choice of catalyst is critical for a successful cross-coupling reaction with this compound. Key factors to consider include:

  • The type of cross-coupling reaction: Different reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig, Stille) have different mechanistic requirements, influencing the optimal catalyst and ligand combination.

  • The nature of the coupling partner: The steric and electronic properties of the other reactant will affect the efficiency of the catalytic cycle.

  • Palladium precursor: Both Pd(0) and Pd(II) precursors can be effective. Pd(II) sources like Pd(OAc)₂ and PdCl₂(PPh₃)₂ are often used and are reduced in situ to the active Pd(0) species.

  • Ligand selection: The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Beller-type monophosphines like XPhos and SPhos) or N-heterocyclic carbenes (NHCs) are often employed to enhance catalyst performance, particularly for challenging substrates.[1][2]

Q2: Which cross-coupling reaction is a good starting point for functionalizing this compound?

A2: The Suzuki-Miyaura coupling is an excellent starting point. It is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[3]

Q3: How does the nitrile group on the thiophene ring affect the cross-coupling reaction?

A3: The electron-withdrawing nature of the nitrile group at the 3-position makes the C2-Br bond more susceptible to oxidative addition by the palladium catalyst. This can lead to higher reactivity compared to unsubstituted 2-bromothiophene. However, the nitrile group can also potentially coordinate to the palladium center, which might influence the catalytic activity.

Q4: What are common side reactions to be aware of?

A4: Common side reactions include:

  • Homocoupling: Dimerization of the starting materials (this compound or the coupling partner). This can often be minimized by ensuring strictly anaerobic conditions and using an appropriate catalyst system.[4]

  • Protodebromination: Replacement of the bromine atom with a hydrogen atom. This can be influenced by the choice of base and the presence of protic impurities.

  • Decomposition of starting materials or products: Some reagents or products may be sensitive to the reaction conditions (e.g., high temperatures or strong bases).

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The palladium catalyst may be oxidized or improperly activated. 2. Inappropriate Ligand: The chosen ligand may not be suitable for the specific transformation. 3. Suboptimal Base: The base may not be strong enough or soluble enough to facilitate the catalytic cycle. 4. Low Reaction Temperature: The activation energy for a key step (e.g., oxidative addition) may not be reached.1. Use a fresh batch of catalyst or a pre-catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 2. Screen a panel of ligands, including bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHC ligands. 3. Try a different base (e.g., K₃PO₄, Cs₂CO₃, or an alkoxide like NaOtBu). Ensure the base is finely powdered and dry. 4. Gradually increase the reaction temperature in increments of 10-20 °C.
Significant Side Product Formation (e.g., Homocoupling) 1. Presence of Oxygen: Oxygen can promote the homocoupling of organometallic reagents. 2. Catalyst System: Some catalyst systems may favor homocoupling pathways. 3. High Temperature: Elevated temperatures can sometimes lead to increased side reactions.1. Ensure thorough degassing of solvents and reagents and maintain a strict inert atmosphere throughout the reaction. 2. Consider using a different palladium precursor or ligand combination. For Suzuki reactions, using boronic esters instead of boronic acids can sometimes reduce homocoupling. 3. Attempt the reaction at a lower temperature for a longer duration.
Inconsistent Results 1. Reagent Purity: Impurities in starting materials, solvents, or reagents can inhibit or alter the course of the reaction. 2. Moisture: The presence of water can affect the activity of the catalyst and the stability of some reagents. 3. Reaction Setup: Variations in stirring rate, heating, or inert atmosphere can lead to inconsistent outcomes.1. Purify starting materials if necessary. Use high-purity, anhydrous solvents. 2. Use oven-dried glassware and anhydrous solvents. 3. Standardize the experimental setup and procedure to ensure reproducibility.

Data Presentation

The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound based on literature for analogous substrates. Note: These are starting points, and optimization is often necessary for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommended Starting ConditionsNotes
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)For challenging couplings, consider Buchwald-type ligands like SPhos or XPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[2][5]
Base K₂CO₃ (2 eq.) or K₃PO₄ (2 eq.)Cs₂CO₃ can be more effective for less reactive partners.
Solvent Toluene/H₂O (4:1), Dioxane/H₂O (4:1), or DMFThe choice of solvent can significantly impact solubility and reaction rate.
Temperature 80-100 °CHigher temperatures may be required for less reactive boronic acids.

Table 2: Heck Reaction Conditions

ParameterRecommended Starting ConditionsNotes
Catalyst Pd(OAc)₂ (1-5 mol%)
Ligand P(o-tol)₃ (2-10 mol%) or PPh₃ (2-10 mol%)For electron-rich alkenes, phosphine-free conditions may be possible.
Base Et₃N (1.5-2 eq.) or K₂CO₃ (2 eq.)The choice of base can influence the regioselectivity of the alkene insertion.
Solvent DMF, NMP, or TolueneHigh-boiling aprotic polar solvents are generally preferred.
Temperature 100-140 °CHeck reactions often require elevated temperatures.

Table 3: Buchwald-Hartwig Amination Conditions

ParameterRecommended Starting ConditionsNotes
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)
Ligand XPhos (2-4 mol%), SPhos (2-4 mol%), or BINAP (2-4 mol%)The choice of ligand is crucial and depends on the nature of the amine.[6]
Base NaOtBu (1.2-1.5 eq.) or K₃PO₄ (2 eq.)Strong, non-nucleophilic bases are typically used.
Solvent Toluene or Dioxane (anhydrous)
Temperature 80-110 °C

Table 4: Sonogashira Coupling Conditions

ParameterRecommended Starting ConditionsNotes
Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%)
Co-catalyst CuI (1-10 mol%)Copper-free conditions are also possible with certain ligand systems.
Base Et₃N or i-Pr₂NH (as solvent or co-solvent)
Solvent THF or DMF
Temperature Room Temperature to 80 °C

Table 5: Stille Coupling Conditions

ParameterRecommended Starting ConditionsNotes
Catalyst Pd(PPh₃)₄ (1-5 mol%) or Pd₂(dba)₃ (1-3 mol%)
Ligand PPh₃ or AsPh₃The use of a ligand is not always necessary with Pd(PPh₃)₄.
Solvent Toluene, DMF, or THF (anhydrous)
Temperature 80-110 °C

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling of This compound reaction_type Choose Cross-Coupling Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C (Boronic Acid) heck Heck reaction_type->heck C-C (Alkene) buchwald Buchwald-Hartwig reaction_type->buchwald C-N (Amine) sonogashira Sonogashira reaction_type->sonogashira C-C (Alkyne) stille Stille reaction_type->stille C-C (Organotin) catalyst_screening Select Initial Catalyst System (See Tables 1-5) suzuki->catalyst_screening heck->catalyst_screening buchwald->catalyst_screening sonogashira->catalyst_screening stille->catalyst_screening optimization Optimize Reaction Conditions (Base, Solvent, Temp.) catalyst_screening->optimization troubleshooting Low Yield or Side Products? optimization->troubleshooting success Successful Coupling troubleshooting->success No troubleshoot_guide Consult Troubleshooting Guide troubleshooting->troubleshoot_guide Yes troubleshoot_guide->optimization

Caption: A workflow for selecting and optimizing a catalyst system.

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the catalyst active and under inert atmosphere? start->check_catalyst new_catalyst Use fresh catalyst/precatalyst Ensure inert conditions check_catalyst->new_catalyst No check_ligand Is the ligand appropriate? check_catalyst->check_ligand Yes new_catalyst->check_ligand screen_ligands Screen bulky, electron-rich phosphine or NHC ligands check_ligand->screen_ligands No check_base Is the base optimal? check_ligand->check_base Yes screen_ligands->check_base screen_bases Screen different bases (e.g., K3PO4, Cs2CO3, NaOtBu) check_base->screen_bases No check_temp Is the temperature sufficient? check_base->check_temp Yes screen_bases->check_temp increase_temp Increase temperature incrementally check_temp->increase_temp No success Improved Yield check_temp->success Yes increase_temp->success

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of 2-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromothiophene-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most critical impurity is often the isomeric 3-Bromothiophene, which can form during the synthesis of the 2-bromo precursor.[1][2] Other potential impurities include unreacted starting materials from the cyanation reaction (e.g., 2-bromothiophene), residual solvents, and potentially small amounts of dibrominated thiophenes.[3] Catalyst residues from the cyanation step may also be present.[4]

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the level of impurities and the desired final purity.

  • Recrystallization is effective for removing small amounts of impurities from a solid product and is a good final purification step.

  • Column Chromatography is highly effective for separating the desired product from isomers and other byproducts with different polarities.[5]

  • Distillation (simple, fractional, or steam) is more commonly used for liquid compounds like the precursor 2-bromothiophene and may not be suitable for the solid this compound due to its higher boiling point and potential for decomposition at elevated temperatures.[6]

Q3: How can I assess the purity of my this compound?

A3: Purity can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify the compound and detect organic impurities.[7][8][9]

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify trace impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Solution(s)
Product does not dissolve in the hot solvent. Incorrect solvent choice (product is insoluble).Select a more suitable solvent where the product is soluble when hot but sparingly soluble when cold.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product. / The solution is supersaturated.Use a lower-boiling point solvent. / Add a seed crystal or scratch the inside of the flask to induce crystallization.
No crystals form upon cooling. Solution is not saturated. / Cooling is too rapid.Evaporate some of the solvent to increase the concentration. / Allow the solution to cool slowly to room temperature, then place it in an ice bath.
Low recovery of purified product. Too much solvent was used. / Premature crystallization during hot filtration.Minimize the amount of hot solvent used to dissolve the crude product. / Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization.
Column Chromatography
Issue Possible Cause(s) Solution(s)
Poor separation of spots (overlapping bands). Inappropriate mobile phase polarity. / Column is overloaded.Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve good separation. / Use a larger column or reduce the amount of sample loaded.
Cracking or channeling of the stationary phase. Improperly packed column. / Column ran dry.Pack the column carefully to ensure a homogenous stationary phase.[10] / Always keep the solvent level above the top of the stationary phase.
Compound is stuck on the column. Mobile phase is not polar enough. / Compound is unstable on silica gel.Gradually increase the polarity of the eluent. / Consider using a different stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine).[5]
Streaking of spots on TLC. Sample is too concentrated. / Compound is acidic or basic.Dilute the sample before spotting on the TLC plate. / Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.

Data Presentation

Table 1: Comparison of Purification Methods for Bromothiophene Derivatives (Representative Data)

Purification Method Starting Purity (Approx.) Final Purity (Approx.) Yield (Approx.) Key Impurities Removed
Recrystallization90-95%>99%70-90%Minor organic impurities, salts
Column Chromatography70-90%>98%60-85%Isomers (e.g., 3-Bromothiophene), colored impurities, byproducts
Steam Distillation (for precursor)85-95%>99.5%80-90%3-Bromothiophene, non-volatile impurities[2]

Note: Data is representative and actual results will vary based on the specific experimental conditions and the nature of the crude mixture.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent system. A good starting point is a mixture of a polar solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., water, hexanes). The compound should be soluble in the hot solvent and sparingly soluble at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent by gently heating on a hot plate.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography of this compound
  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine an appropriate mobile phase (eluent) that provides good separation of the desired compound from its impurities. A good starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack a glass column.[10]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks. The polarity of the mobile phase can be gradually increased if necessary to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product crude Crude this compound recrystallization Recrystallization crude->recrystallization Option 1 column_chromatography Column Chromatography crude->column_chromatography Option 2 purity_check Purity Check (NMR, HPLC, etc.) recrystallization->purity_check column_chromatography->purity_check pure_product Pure this compound purity_check->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Identify the Problem cluster_cause_yield Potential Causes for Low Yield cluster_cause_purity Potential Causes for Low Purity cluster_solution_yield Solutions for Low Yield cluster_solution_purity Solutions for Low Purity start Purification Outcome Unsatisfactory low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity cause_yield1 Product Loss During Transfers low_yield->cause_yield1 cause_yield2 Incomplete Crystallization low_yield->cause_yield2 cause_yield3 Decomposition on Column low_yield->cause_yield3 cause_purity1 Ineffective Recrystallization Solvent low_purity->cause_purity1 cause_purity2 Poor Column Separation low_purity->cause_purity2 cause_purity3 Co-eluting Impurities low_purity->cause_purity3 solution_yield1 Careful Handling and Transfers cause_yield1->solution_yield1 solution_yield2 Optimize Cooling/Concentration cause_yield2->solution_yield2 solution_yield3 Use Deactivated Silica/Alumina cause_yield3->solution_yield3 solution_purity1 Screen for Better Solvents cause_purity1->solution_purity1 solution_purity2 Optimize Mobile Phase cause_purity2->solution_purity2 solution_purity3 Adjust Gradient/Stationary Phase cause_purity3->solution_purity3

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Analytical Methods for 2-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromothiophene-3-carbonitrile. The following sections detail analytical methods for monitoring its reactions, addressing specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for monitoring the progress of a reaction involving this compound?

A1: The choice of technique depends on your specific needs.

  • High-Performance Liquid Chromatography (HPLC): Excellent for routine quantitative analysis of reaction conversion and purity assessment, especially for monitoring the disappearance of starting material and the appearance of the product.[1] A UV detector is suitable as the thiophene ring is UV-active.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds and identifying potential side products or impurities by their mass-to-charge ratio. It is highly sensitive and provides structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for in-situ, real-time reaction monitoring without the need for calibration standards (Quantitative NMR or qNMR).[2][3] It provides detailed structural information about reactants, intermediates, and products directly in the reaction mixture.[4]

Q2: What are the most common impurities or side-products I should look for when analyzing reactions of this compound?

A2: Common side-products depend on the reaction conditions but may include:

  • Isomeric Impurities: Starting material may contain the isomeric 3-Bromothiophene-2-carbonitrile, which can lead to isomeric products. Isomers of bromothiophene are often critical impurities in synthesis.[5]

  • Hydrolysis Product: Under aqueous acidic or basic conditions, the nitrile group (-CN) can hydrolyze to a carboxamide (-CONH₂) or a carboxylic acid (-COOH).

  • Debromination Product: Reductive conditions or certain organometallic reactions can lead to the formation of Thiophene-3-carbonitrile.

  • Homocoupling Products: In cross-coupling reactions (e.g., Suzuki, Stille), dimerization of the starting material or the organometallic reagent can occur.

Q3: How should I prepare my sample for HPLC or GC-MS analysis?

A3: Proper sample preparation is critical for obtaining reliable data.

  • Quench the Reaction: Stop the reaction by cooling it or adding a quenching agent to ensure the composition does not change during analysis.

  • Take an Aliquot: Carefully take a representative aliquot from the reaction mixture.

  • Dilute: Dilute the aliquot with a suitable solvent (e.g., acetonitrile, mobile phase for HPLC; ethyl acetate, dichloromethane for GC-MS) to a concentration within the linear range of the detector.

  • Filter: For HPLC, filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove particulates that could block the column.[6]

  • Internal Standard: For accurate quantification, add a known amount of an internal standard that is stable, unreactive, and well-resolved from other peaks.

Q4: Can I use NMR to get quantitative data on my reaction?

A4: Yes, Quantitative NMR (qNMR) is an excellent method for reaction monitoring.[7][8] By adding a known amount of an inert internal standard with a distinct, non-overlapping signal, you can determine the absolute concentration of reactants and products over time by comparing the integration of their signals to the standard.[3] This technique is non-destructive and provides structural confirmation simultaneously.[2]

Analytical Troubleshooting Guides

HPLC / LC-MS Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with active sites on the column. 2. Column contamination or degradation. 3. Mismatch between injection solvent and mobile phase.1. Add a modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid). 2. Flush the column with a strong solvent; if the problem persists, replace the column. 3. Dissolve the sample in the mobile phase.
Shifting Retention Times 1. Poor column temperature control. 2. Inconsistent mobile phase composition. 3. Column not properly equilibrated.1. Use a column oven to maintain a constant temperature.[9] 2. Prepare fresh mobile phase daily; ensure proper mixing if using a gradient.[10] 3. Allow sufficient time for the column to equilibrate with the mobile phase before injection.[9]
Poor Resolution (e.g., between isomers)1. Mobile phase is too strong (analytes elute too quickly). 2. Inappropriate column chemistry. 3. Suboptimal flow rate.1. Decrease the percentage of the organic solvent in the mobile phase or use a shallower gradient. 2. Try a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18). 3. Optimize the flow rate; lower flow rates often improve resolution.
High Backpressure 1. Blockage in the system (e.g., guard column, column frit). 2. Particulate matter from unfiltered samples. 3. Mobile phase precipitation.1. Systematically disconnect components to isolate the blockage. Reverse-flush the column if recommended by the manufacturer.[6] 2. Always filter samples before injection.[6] 3. Ensure mobile phase components are fully miscible and buffers do not precipitate.
GC-MS Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks 1. Syringe or injector issue. 2. Inlet temperature too low for analyte volatility. 3. Column break or leak in the system.1. Check the syringe for blockage; clean or replace the injector liner. 2. Increase the inlet temperature. 3. Check for leaks using an electronic leak detector; trim the first few cm of the column.[11]
Peak Fronting 1. Sample overload. 2. Incorrect injection solvent.1. Dilute the sample. 2. Use a solvent with a boiling point compatible with the initial oven temperature.
Ghost Peaks (peaks in blank runs)1. Contamination in the injector port (from septum or previous injections). 2. Carryover from the autosampler syringe.1. Replace the septum and injector liner; bake out the injector. 2. Add more solvent washes in the autosampler sequence.[11]
Poor Separation 1. Inadequate temperature program. 2. Carrier gas flow rate is not optimal. 3. Column is overloaded or degraded.1. Optimize the temperature ramp rate (a slower ramp improves separation). 2. Verify and adjust the carrier gas flow rate. 3. Dilute the sample; if the column is old, replace it.

Quantitative Data Summary

The following tables provide representative analytical data for monitoring a hypothetical Suzuki cross-coupling reaction of this compound with Phenylboronic acid.

Table 1: Representative HPLC Data

CompoundRetention Time (min)λmax (nm)Comments
Phenylboronic Acid2.1220Early eluting and may require specific detection wavelengths.
This compound5.8265Starting Material.
2-Phenylthiophene-3-carbonitrile7.2280Product.
Biphenyl (from homocoupling)8.5250Potential side product.

Table 2: Representative GC-MS Data

CompoundRetention Time (min)Key m/z Fragments (EI+)Comments
Thiophene-3-carbonitrile4.5109, 82Debrominated side product.
This compound6.2187/189 (Br isotopes), 108Starting Material. Molecular ion shows characteristic bromine isotope pattern.
2-Phenylthiophene-3-carbonitrile9.8185, 157Product.

Table 3: Representative ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

CompoundH4 (ppm)H5 (ppm)Aromatic Protons (ppm)Comments
This compound~7.25 (d)~7.60 (d)-Starting Material.
2-Phenylthiophene-3-carbonitrile~7.40 (d)~7.70 (d)7.45-7.60 (m, 5H)Product.

Note: Data is illustrative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: HPLC-UV Method for Reaction Monitoring
  • Instrumentation: HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), UV-Vis detector, column oven, and autosampler.[1]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • Start with 40% B, hold for 1 min.

    • Ramp to 95% B over 8 min.

    • Hold at 95% B for 2 min.

    • Return to 40% B over 1 min and equilibrate for 3 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Quench a 10 µL aliquot of the reaction, dilute with 1 mL of 50:50 Acetonitrile/Water, and filter through a 0.22 µm syringe filter.

Protocol 2: GC-MS Method for Product and Impurity Identification
  • Instrumentation: GC system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) coupled to a mass spectrometer.[12]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature 80 °C, hold for 2 min.

    • Ramp at 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

    • Source Temperature: 230 °C.

  • Sample Preparation: Quench a 10 µL aliquot of the reaction, extract with 1 mL of ethyl acetate, dry the organic layer with Na₂SO₄, and transfer to a GC vial.

Protocol 3: Quantitative ¹H NMR (qNMR) for Kinetic Analysis
  • Instrumentation: NMR spectrometer (≥400 MHz).

  • Sample Preparation:

    • In a vial, accurately weigh a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).

    • At t=0, start the reaction in a separate flask.

    • At timed intervals, withdraw an accurate aliquot (e.g., 50 µL) of the reaction mixture and add it to an NMR tube containing 600 µL of a deuterated solvent (e.g., CDCl₃) and the pre-weighed internal standard.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 of the signals of interest (typically 15-30 seconds for accurate quantification).

    • Number of Scans: 8 or 16, depending on concentration.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the well-resolved signal of the internal standard and the signals of the reactant and product.

  • Calculation: Calculate the concentration of the analyte using the following formula:

    • C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (m_std / MW_std) * (MW_analyte / V_sample)

    • Where: C=concentration, I=integral value, N=number of protons for the signal, m=mass, MW=molecular weight, V=volume.

Visualized Workflows

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Aliquot Take Aliquot Quench->Aliquot Dilute Dilute & Add Internal Standard Aliquot->Dilute Filter Filter (for HPLC) Dilute->Filter HPLC only GCMS GC-MS (Identification) Dilute->GCMS qNMR qNMR (Quantitative & Structural) Dilute->qNMR direct sampling possible HPLC HPLC-UV (Quantitative) Filter->HPLC Quant Quantify Conversion & Purity HPLC->Quant ID Identify Byproducts & Impurities GCMS->ID qNMR->Quant Kinetics Determine Reaction Kinetics qNMR->Kinetics Troubleshooting_Tree Start Chromatography Problem (e.g., Peak Tailing) Q1 Does it affect ALL peaks? Start->Q1 System_Issue Likely a System Issue: - Extra-column volume - Column contamination/void - Detector problem Q1->System_Issue Yes Method_Issue Likely a Method/Analyte Issue: - Secondary interactions - Sample overload - Co-elution Q1->Method_Issue No Yes_Q1 YES No_Q1 NO Fix_System Troubleshoot System: 1. Check fittings & tubing. 2. Flush/replace column. 3. Check injection solvent. System_Issue->Fix_System Fix_Method Optimize Method: 1. Adjust mobile phase pH/modifier. 2. Reduce sample concentration. 3. Change column type. Method_Issue->Fix_Method

References

Validation & Comparative

Comparative Reactivity Analysis: 2-Bromothiophene-3-carbonitrile vs. 3-Bromothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of heterocyclic chemistry, substituted thiophenes are invaluable building blocks for the synthesis of a wide array of functional materials and pharmaceutical agents. Among these, bromothiophene carbonitriles serve as versatile intermediates, offering multiple reaction sites for molecular elaboration. This guide provides a detailed comparison of the reactivity of two constitutional isomers: 2-Bromothiophene-3-carbonitrile and 3-Bromothiophene-2-carbonitrile. The analysis is based on established principles of thiophene chemistry, the electronic influence of substituents, and available experimental data on related compounds.

Executive Summary

The position of the bromine and nitrile substituents on the thiophene ring significantly dictates the reactivity of these isomers. In general, This compound is predicted to be more reactive than 3-Bromothiophene-2-carbonitrile in palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. This heightened reactivity is primarily attributed to the inherent electronic properties of the thiophene ring, where the C2 position is more susceptible to oxidative addition by a palladium catalyst. Conversely, for nucleophilic aromatic substitution (SNA_r), 3-Bromothiophene-2-carbonitrile is expected to exhibit greater reactivity . The electron-withdrawing nitrile group at the C2 position activates the C3 position for nucleophilic attack.

Theoretical Reactivity Comparison

The differential reactivity of these isomers can be rationalized by considering the electronic landscape of the thiophene ring. The sulfur atom in thiophene can stabilize an adjacent carbanion or a transition state with developing negative charge more effectively at the C2 position than at the C3 position.

In the context of Suzuki-Miyaura coupling , the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The C2 position of thiophene is more electron-deficient than the C3 position, which generally facilitates this oxidative addition process.[1] The presence of an electron-withdrawing nitrile group at the 3-position in this compound is expected to further enhance the electrophilicity of the C2 carbon, making the C-Br bond more susceptible to cleavage by the palladium catalyst.

For nucleophilic aromatic substitution , the reaction proceeds via a Meisenheimer complex, a negatively charged intermediate. The stability of this intermediate is crucial for the reaction to proceed. An electron-withdrawing group, such as a nitrile group, is necessary to stabilize this intermediate. In 3-Bromothiophene-2-carbonitrile, the nitrile group is at the C2 position, which can effectively stabilize the negative charge developed at the C3 position during nucleophilic attack through resonance. In this compound, the nitrile group at C3 provides less stabilization for a nucleophilic attack at the C2 position.

Quantitative Reactivity Data

Reaction TypeThis compound3-Bromothiophene-2-carbonitrileRationale
Suzuki-Miyaura Coupling More ReactiveLess ReactiveThe C2 position of thiophene is inherently more reactive towards oxidative addition. The electron-withdrawing nitrile group at C3 further activates the C2-Br bond.
Nucleophilic Aromatic Substitution Less ReactiveMore ReactiveThe nitrile group at C2 in 3-Bromothiophene-2-carbonitrile provides better resonance stabilization for the Meisenheimer intermediate formed upon nucleophilic attack at the C3 position.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura coupling and nucleophilic aromatic substitution that can be adapted for both this compound and 3-Bromothiophene-2-carbonitrile. Optimization of reaction conditions may be necessary to achieve desired yields.

Experimental Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize an aryl-substituted thiophene carbonitrile via a palladium-catalyzed cross-coupling reaction.

Materials:

  • Bromothiophene carbonitrile isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the bromothiophene carbonitrile isomer, arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water to the reaction mixture.

  • In a separate vial, premix the palladium(II) acetate and SPhos ligand, and add this catalyst system to the main reaction flask.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100°C.

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol 2: Nucleophilic Aromatic Substitution

Objective: To synthesize an amino-substituted thiophene carbonitrile via a nucleophilic aromatic substitution reaction.

Materials:

  • Bromothiophene carbonitrile isomer (1.0 mmol)

  • Amine (e.g., morpholine or piperidine) (2.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a round-bottom flask, add the bromothiophene carbonitrile isomer and potassium carbonate.

  • Add dimethylformamide and the amine to the flask.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Visualizing Reaction Pathways and Workflows

To aid in the conceptualization of the chemical processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants (Bromothiophene, Boronic Acid, Base) Solvent Add Degassed Solvent Reactants->Solvent Catalyst Add Palladium Catalyst and Ligand Solvent->Catalyst Heating Heat and Stir under Inert Atmosphere Catalyst->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Upon Completion Extraction Extract with Organic Solvent Quench->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Chromatography Drying->Purification

General experimental workflow for a cross-coupling reaction.

Conclusion

The judicious selection between this compound and 3-Bromothiophene-2-carbonitrile is critical for the strategic design of synthetic routes. For transformations requiring palladium-catalyzed C-C bond formation, this compound is the more reactive isomer. In contrast, for reactions involving nucleophilic displacement of the bromine atom, 3-Bromothiophene-2-carbonitrile is the preferred substrate. This understanding of their differential reactivity, rooted in the fundamental electronic properties of the thiophene scaffold, empowers researchers to select the optimal starting material and reaction conditions to achieve their synthetic goals efficiently.

References

A Comparative Guide to Alternative Reagents for 2-Bromothiophene-3-carbonitrile in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Bromothiophene-3-carbonitrile is a valuable heterocyclic building block, frequently employed in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals like thieno[3,2-d]pyrimidines, which are known kinase inhibitors.[1] However, the efficiency of synthetic routes can often be improved by considering alternative reagents that may offer advantages in reactivity, cost, or accessibility. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data, to aid in strategic synthetic planning.

Key Alternatives and Their Reactivity Profiles

The primary alternatives to this compound involve either modifying the halogen at the 2-position or employing a C-H activation strategy on the parent thiophene-3-carbonitrile. The choice of reagent directly impacts performance in crucial bond-forming reactions, such as palladium-catalyzed cross-coupling.

The general reactivity trend for organohalides in these reactions is I > Br > Cl , a direct consequence of the carbon-halogen bond dissociation energy.[2][3] This trend dictates that iodinated thiophenes will generally react faster and under milder conditions, while chlorinated thiophenes may require more forcing conditions or specialized catalysts.

Alternative Reagents at a Glance:

  • 2-Chlorothiophene-3-carbonitrile: A less reactive but often more cost-effective alternative.[4] Its use may necessitate stronger catalysts, higher temperatures, or longer reaction times.

  • 2-Iodothiophene-3-carbonitrile: The most reactive of the halogenated series, enabling milder reaction conditions and potentially higher yields, though it is typically more expensive.

  • Thiophene-3-carbonitrile (via C-H Activation): An atom-economical approach that avoids pre-halogenation.[5][6] This method relies on directing groups to control regioselectivity and can be a powerful, "greener" alternative to traditional cross-coupling.[6]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in medicinal chemistry.[7][8] The performance of this compound and its alternatives in this reaction is a critical benchmark for their utility. While direct, side-by-side comparative data for the 3-carbonitrile substituted thiophenes is sparse, extensive studies on related thiophene systems provide a clear indication of expected outcomes.[2][9]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid

ReagentHalogenTypical Catalyst / BaseConditionsYield (%)Key Considerations
2-Chlorothiophene-3-carbonitrile ClPd(OAc)₂, SPhos / K₃PO₄Dioxane/H₂O, 60-100°C~70-85%Requires more active catalysts (e.g., with Buchwald ligands) for high efficiency.[10]
This compound BrPd(PPh₃)₄ / Na₂CO₃Toluene/H₂O, 80°C, 12h~85-95%Standard, reliable conditions often suffice for high yields.[9]
2-Iodothiophene-3-carbonitrile IPd(PPh₃)₄ / Na₂CO₃Toluene/H₂O, 80°C, <12h>90%Generally the most reactive, allowing for shorter reaction times or lower temperatures.[8]

Yields are estimated based on data for similarly substituted thiophenes and general reactivity principles. Actual yields may vary based on the specific coupling partner and precise conditions.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-halothiophene-3-carbonitrile with an arylboronic acid.

Materials:

  • 2-Halothiophene-3-carbonitrile (1.0 mmol, 1 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 3.0 mmol, 3 equiv)

  • Solvent (e.g., 3:1 mixture of 1,4-dioxane/water or toluene/water, 8-10 mL)

Procedure:

  • To a reaction vessel, add the 2-halothiophene-3-carbonitrile, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert atmosphere (e.g., nitrogen or argon) for 5-10 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. For 2-bromothiophene, a typical reaction time is 12 hours.[11]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Alternative Strategy: C-H Activation

Direct C-H activation presents a modern, efficient alternative to the use of pre-halogenated substrates.[5] This approach can reduce the number of synthetic steps and minimize waste. For thiophene-3-carbonitrile, C-H activation typically requires a directing group to achieve regioselectivity at the C2 or C5 position.[6][12]

Representative Protocol: Palladium-Catalyzed Direct C-H Arylation

This protocol outlines a method for the direct arylation of a thiophene core, which can be adapted from methodologies developed for similar heterocyclic systems.[5]

Materials:

  • Thiophene-3-carbonitrile derivative (with directing group, 1.0 mmol, 1 equiv)

  • Aryl halide (e.g., Aryl Iodide, 1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Ligand (if required, e.g., PCy₃, 0.1 mmol, 10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2 equiv)

  • Solvent (e.g., DMF or DMA, 5 mL)

Procedure:

  • Combine the thiophene substrate, aryl halide, palladium catalyst, ligand (if used), and base in a reaction vessel.

  • Purge the vessel with an inert atmosphere.

  • Add the anhydrous solvent.

  • Heat the mixture to a high temperature (typically 120-150°C).

  • Monitor the reaction until the starting material is consumed.

  • Cool the mixture, dilute with an appropriate organic solvent, and filter to remove inorganic salts.

  • Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography.

Visualizing Synthetic Strategies

The choice of reagent defines the synthetic pathway. The following diagrams illustrate the conventional cross-coupling workflow versus a modern C-H activation approach.

G cluster_0 Conventional Cross-Coupling Workflow A Thiophene-3-carbonitrile B Halogenation (NBS, NCS, I₂) A->B C 2-Halo-3-cyanothiophene (X = Cl, Br, I) B->C D Pd-Catalyzed Cross-Coupling C->D E Functionalized Product D->E G cluster_1 C-H Activation Workflow F Thiophene-3-carbonitrile (with directing group) G Direct C-H Arylation/Alkenylation F->G H Functionalized Product G->H

References

Comparative analysis of different synthetic routes to 2-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

The synthesis of 2-Bromothiophene-3-carbonitrile, a key intermediate in the development of various pharmaceutical compounds, can be approached through several distinct synthetic pathways. This guide provides a comparative analysis of three primary routes: the Sandmeyer reaction of 3-amino-2-cyanothiophene, the selective cyanation of 2,3-dibromothiophene, and the regioselective bromination of 3-cyanothiophene. Each method is evaluated based on reaction yield, purity, and procedural complexity, supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialKey ReagentsTypical YieldPurityKey AdvantagesKey Disadvantages
Route 1: Sandmeyer Reaction 3-Amino-2-cyanothiopheneNaNO₂, HBr, CuBrModerate to GoodGood to ExcellentWell-established reaction, good for functional group tolerance.Diazonium intermediate can be unstable; requires careful temperature control.
Route 2: Cyanation of Dibromothiophene 2,3-DibromothiophenePd or Cu catalyst, Cyanide source (e.g., Zn(CN)₂)VariableModerate to GoodPotentially high yielding with appropriate catalyst optimization.Regioselectivity can be a challenge; catalyst and ligand screening may be necessary.
Route 3: Bromination of Cyanothiophene 3-CyanothiopheneBrominating agent (e.g., NBS)GoodGood to ExcellentDirect approach with readily available starting material.Regioselectivity of bromination needs to be controlled to avoid isomeric impurities.

Synthetic Pathway Overview

The three primary synthetic strategies for producing this compound are depicted below, highlighting the key transformations involved in each route.

cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: Cyanation of Dibromothiophene cluster_2 Route 3: Bromination of Cyanothiophene A1 3-Amino-2-cyanothiophene B1 Diazonium Salt Intermediate A1->B1 NaNO₂, HBr C1 This compound B1->C1 CuBr A2 2,3-Dibromothiophene C2 This compound A2->C2 Pd or Cu Catalyst, Cyanide Source A3 3-Cyanothiophene C3 This compound A3->C3 Brominating Agent (e.g., NBS) start 3-Amino-2-cyanothiophene diazotization Diazotization (NaNO₂, HBr, 0-5 °C) start->diazotization diazonium Thiophene Diazonium Salt diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr, 0-10 °C) diazonium->sandmeyer product This compound sandmeyer->product cluster_reactants Reactants & Catalyst dibromothiophene 2,3-Dibromothiophene reaction Cyanation Reaction (Inert Atmosphere, Heat) dibromothiophene->reaction catalyst Pd or Cu Catalyst catalyst->reaction cyanide Cyanide Source cyanide->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product start 3-Cyanothiophene bromination Bromination (NBS, 0 °C to RT) start->bromination quench Quenching (aq. Na₂S₂O₃) bromination->quench extraction Extraction quench->extraction purification Purification extraction->purification product This compound purification->product

A Researcher's Guide to Validating the Structure of 2-Bromothiophene-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical cornerstone of chemical research. This guide provides a comparative overview of standard analytical techniques for the structural validation of 2-Bromothiophene-3-carbonitrile and its derivatives, offering insights into the expected data and detailed experimental protocols.

The thiophene moiety is a prevalent scaffold in medicinal chemistry and materials science. The precise characterization of its derivatives, such as this compound, is essential for understanding their structure-activity relationships. This guide compares the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction for the structural elucidation of these compounds.

Comparative Spectroscopic and Crystallographic Data

The following tables summarize the expected and experimental data for this compound and its closely related amide derivative, 2-Bromothiophene-3-carboxamide. These data serve as a benchmark for researchers working with similar molecular frameworks.

Table 1: ¹H and ¹³C NMR Spectral Data

CompoundSolventNucleusChemical Shift (δ, ppm) and Multiplicity
This compound CDCl₃¹H~7.6 (d, 1H, H5), ~7.2 (d, 1H, H4)
¹³C~135 (C5), ~130 (C4), ~115 (CN), ~110 (C2), ~105 (C3)
2-Bromothiophene-3-carboxamide THF-d₈¹H11.61 (s, 1H, NH), 7.68 (d, J = 4.1 Hz, 1H, H5), 7.11 (d, J = 4.1 Hz, 1H, H4)[1]
¹³CData not available in searched literature
2-ethylhexyl 2-bromothiophene-3-carboxylate CDCl₃¹H7.83 (s, 1H), 4.20 (dd, J = 5.7, 4.3 Hz, 2H), 1.74 – 1.65 (m, 1H), 1.49 – 1.37 (m, 4H), 1.35 – 1.28 (m, 16H), 0.95 – 0.87 (m, 6H)[2]
¹³C163.0, 141.3, 135.8, 131.0, 84.8, 67.6, 39.0, 30.7, 29.2, 24.9, 24.0, 23.2, 14.3, 11.2[2]

Note: Data for this compound is predicted based on analogous structures. Specific experimental data was not available in the searched literature.

Table 2: FTIR and Mass Spectrometry Data

CompoundFTIR (cm⁻¹)Mass Spectrometry (m/z)
This compound ~2220 (C≡N stretch)Expected [M]+• and [M+2]+• isotopic peaks in a ~1:1 ratio for bromine.
2-Bromothiophene-3-carboxamide ~3400-3200 (N-H stretch), ~1660 (C=O stretch)ESI-HR-MS: [M+H]⁺ calculated for C₅H₄Br¹⁴N¹⁶OS: 206.9303; found 206.9301.[1]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

  • Dissolve 5-10 mg of the thiophene derivative in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, THF-d₈).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 10-15 ppm.

  • Number of Scans: 16-64 scans.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Data Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (ATR - Attenuated Total Reflectance):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample directly onto the crystal, ensuring complete coverage.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

Data Processing:

  • The software automatically subtracts the background spectrum from the sample spectrum.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Sample Preparation (Direct Infusion ESI):

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.

Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

  • Mass Range: A range appropriate to detect the expected molecular ion.

Data Processing:

  • Determine the accurate mass of the molecular ion.

  • Calculate the elemental composition from the accurate mass.

  • Analyze the isotopic pattern, particularly the characteristic M+ and M+2 peaks for bromine-containing compounds, which should appear in an approximate 1:1 ratio.[1]

Single-Crystal X-ray Diffraction

This technique provides the definitive three-dimensional structure of a molecule in the solid state.

Crystal Growth:

  • Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Select a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

Data Collection:

  • Mount the selected crystal on a goniometer head.

  • Place the mounted crystal in an X-ray diffractometer.

  • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Direct a monochromatic X-ray beam at the crystal and collect diffraction patterns as the crystal is rotated.

Structure Solution and Refinement:

  • Process the collected diffraction data to obtain a set of structure factors.

  • Solve the phase problem to generate an initial electron density map.

  • Build a molecular model into the electron density map.

  • Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the experimental and analytical processes for structural validation.

Structural_Validation_Workflow Overall Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis of Thiophene Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterization FTIR FTIR Spectroscopy Purification->FTIR Characterization MS Mass Spectrometry Purification->MS Characterization XRay Single-Crystal X-ray Diffraction Purification->XRay Characterization Structure_Elucidation Initial Structure Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation Definitive_Structure Definitive 3D Structure XRay->Definitive_Structure

Caption: Overall workflow for the synthesis and structural validation of thiophene derivatives.

NMR_Workflow NMR Spectroscopy Workflow Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) Acquisition Data Acquisition (¹H and ¹³C Spectra) Sample_Prep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Calibration) Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) Processing->Analysis Structure Proposed Structure Analysis->Structure MS_Workflow Mass Spectrometry Workflow Sample_Prep Sample Preparation (Dilute Solution) Ionization Ionization (e.g., ESI) Sample_Prep->Ionization Mass_Analysis Mass Analysis (e.g., TOF, Orbitrap) Ionization->Mass_Analysis Data_Analysis Data Analysis (Accurate Mass, Isotopic Pattern) Mass_Analysis->Data_Analysis Formula Elemental Composition Data_Analysis->Formula

References

Benchmarking the performance of 2-Bromothiophene-3-carbonitrile in organic electronics

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of organic electronics, the exploration of novel materials is paramount to advancing device performance and discovering new applications. 2-Bromothiophene-3-carbonitrile stands as a promising candidate among the vast landscape of thiophene-based organic semiconductors. Its unique molecular structure, featuring both a bromine atom and a nitrile group on a thiophene core, suggests the potential for tailored electronic properties and enhanced performance in devices such as Organic Field-Effect Transistors (OFETs). However, a comprehensive evaluation of its capabilities necessitates a direct comparison with established materials under standardized experimental conditions.

This guide provides a comparative overview of the performance of this compound against well-characterized organic semiconductors, namely Pentacene, Poly(3-hexylthiophene) (P3HT), and Fullerene (C60). While specific experimental data for this compound is not extensively available in public literature, this guide aims to provide a framework for its evaluation by presenting the performance metrics of these benchmark materials. The inclusion of detailed experimental protocols will facilitate researchers in conducting their own comparative studies and accurately positioning novel materials within the broader context of organic electronics.

Performance Comparison of Organic Semiconductors

The performance of an organic semiconductor in an OFET is primarily evaluated by its charge carrier mobility (μ), which dictates the switching speed of the transistor, and the on/off current ratio (Ion/Ioff), which is crucial for distinguishing between the "on" and "off" states. The following table summarizes the typical performance metrics for Pentacene, P3HT, and C60, which serve as benchmarks for p-type and n-type organic semiconductors.

MaterialTypeCharge Carrier Mobility (cm²/Vs)On/Off RatioProcessing Method
Pentacene p-type0.1 - 2.0> 106Vacuum Thermal Evaporation
Poly(3-hexylthiophene) (P3HT) p-type0.01 - 0.1104 - 105Solution Processing (Spin-coating)
Fullerene (C60) n-typeup to 4.3> 105Vacuum Thermal Evaporation
This compound Predicted p-typeData not availableData not availableSolution Processing/Evaporation

Experimental Workflow for Material Evaluation

A systematic approach is crucial for the accurate assessment of a novel organic semiconductor. The following workflow outlines the key experimental stages, from material preparation to device characterization.

G cluster_0 Material Preparation & Characterization cluster_1 Device Fabrication cluster_2 Device Characterization & Analysis Material_Synthesis Synthesis & Purification Material_Characterization Structural & Thermal Analysis (NMR, MS, TGA, DSC) Material_Synthesis->Material_Characterization Optical_Electronic_Properties Optical & Electrochemical Analysis (UV-Vis, CV) Material_Characterization->Optical_Electronic_Properties Substrate_Preparation Substrate Cleaning & Treatment Optical_Electronic_Properties->Substrate_Preparation Semiconductor_Deposition Active Layer Deposition (Spin-coating/Evaporation) Substrate_Preparation->Semiconductor_Deposition Electrode_Deposition Source/Drain Electrode Deposition Semiconductor_Deposition->Electrode_Deposition Electrical_Measurement Electrical Characterization (Transfer & Output Curves) Electrode_Deposition->Electrical_Measurement Parameter_Extraction Performance Parameter Extraction (Mobility, On/Off Ratio) Electrical_Measurement->Parameter_Extraction Stability_Testing Device Stability Assessment Parameter_Extraction->Stability_Testing Conclusion Conclusion Parameter_Extraction->Conclusion Performance Benchmarking

Caption: A generalized workflow for the evaluation of novel organic semiconductor materials.

Experimental Protocols

To ensure reproducibility and enable meaningful comparisons, the following detailed experimental protocols for the fabrication and characterization of OFETs are provided.

OFET Fabrication (Top-Contact, Bottom-Gate Architecture)

This protocol describes the fabrication of a standard top-contact, bottom-gate OFET architecture, which is widely used for characterizing new organic semiconductors.

a. Substrate Preparation:

  • Substrate: Highly doped n-type silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer are commonly used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.

  • Cleaning: The substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

  • Surface Treatment: To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS). This is achieved by immersing the cleaned substrates in a 10 mM solution of OTS in toluene for 30 minutes, followed by rinsing with fresh toluene and baking at 120 °C for 10 minutes.

b. Organic Semiconductor Deposition:

  • Solution-Processing (for materials like P3HT): The organic semiconductor is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) to form a solution (e.g., 10 mg/mL). The solution is then spin-coated onto the treated substrate at a specific speed (e.g., 2000 rpm) for a set duration (e.g., 60 seconds) to form a thin film. The film is subsequently annealed at a specific temperature (e.g., 120 °C) to improve its morphology.

  • Vacuum Thermal Evaporation (for materials like Pentacene and C60): The organic material is placed in a crucible within a high-vacuum chamber (< 10-6 Torr). The material is then heated until it sublimes and deposits as a thin film onto the substrate. The deposition rate and final thickness are monitored using a quartz crystal microbalance.

c. Electrode Deposition:

  • Source and drain electrodes (typically Gold) are deposited on top of the organic semiconductor film through a shadow mask via thermal evaporation. The channel length (L) and width (W) are defined by the dimensions of the shadow mask.

Electrical Characterization

The electrical performance of the fabricated OFETs is measured using a semiconductor parameter analyzer in a probe station under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from air and moisture.

  • Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) at various constant gate-source voltages (VGS).

  • Transfer Characteristics: The drain current (ID) is measured as a function of the gate-source voltage (VGS) at a constant, high drain-source voltage (in the saturation regime).

From the transfer characteristics in the saturation regime, the field-effect mobility (μ) can be calculated using the following equation:

ID = (μ * Ci * W) / (2 * L) * (VGS - Vth)²

where Ci is the capacitance per unit area of the gate dielectric and Vth is the threshold voltage. The on/off ratio is determined by the ratio of the maximum drain current to the minimum drain current in the transfer curve.

Thermal Stability Analysis

The thermal stability of the organic semiconductor is a critical parameter for device lifetime and operational reliability.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the decomposition temperature of the material. A small sample of the material is heated at a constant rate in an inert atmosphere, and its weight loss is monitored as a function of temperature.

Electronic Properties Characterization

The fundamental electronic properties of the material, which govern its charge transport characteristics, are investigated using spectroscopic and electrochemical methods.

  • UV-vis Spectroscopy: The absorption spectrum of a thin film of the material is measured to determine its optical bandgap. The onset of absorption is used to estimate the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of the material. A thin film of the material is coated onto a working electrode and cycled through a range of potentials in an electrolyte solution. The oxidation and reduction potentials are used to calculate the HOMO and LUMO levels, respectively.

By following these standardized protocols, researchers can obtain reliable and comparable data to effectively benchmark the performance of this compound and other novel organic semiconductors against established materials, thereby accelerating the discovery and development of next-generation organic electronic devices.

A Comparative Guide to Palladium Catalysts for 2-Bromothiophene-3-carbonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of thiophene rings is a cornerstone of medicinal chemistry and materials science. 2-Bromothiophene-3-carbonitrile is a versatile building block, and its efficient coupling via palladium-catalyzed reactions is crucial for the synthesis of novel compounds. This guide provides an objective comparison of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions involving this substrate. The information is compiled from various studies on similar substrates to provide a representative performance overview.

Data Presentation: A Comparative Overview of Palladium Catalysts

The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions. It is important to note that the data has been aggregated from different sources and may not represent a direct head-to-head comparison under identical conditions. However, it provides valuable insights into the relative performance of different catalyst systems.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3Na₂CO₃Toluene/H₂O8012~85-95%[1]
Pd(dppf)Cl₂3K₂CO₃DME802High[2]
BrettPhos Pd G32K₃PO₄Dioxane/H₂O10015Good-Excellent[3]

Note: Yields are based on studies with similar bromothiophene or bromo-heterocyclic substrates and are indicative of expected performance.

Table 2: Buchwald-Hartwig Amination of this compound with Morpholine
Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhos2NaOtBuToluene10024~49-71%[4]
Pd(OAc)₂ / Xantphos2Cs₂CO₃Dioxane120-Moderate-High[5]
[Pd(IPrC11H23)(allyl)Cl]0.5KOtBuHeptane75-High[6]

Note: Yields are based on studies with 3-bromothiophene and other aryl bromides and are indicative of expected performance.

Table 3: Heck Coupling of this compound with Styrene
Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃2K₂CO₃DMF/H₂O10012High[7]
Pd₂(dba)₃ / P(t-Bu)₃1.5Cs₂CO₃Dioxane120-High[8]
Pd EnCat™0.1Na₂CO₃NMP--Excellent[9]

Note: Yields are based on studies with bromobenzene and other aryl bromides and are indicative of expected performance.

Table 4: Sonogashira Coupling of this compound with Phenylacetylene
Catalyst SystemCatalyst Loading (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂2.5-PiperidineTHF/H₂ORT-Good-Excellent[10]
PdCl₂(CH₃CN)₂ / XPhos3-Cs₂CO₃CH₃CN7512High[6]
[DTBNpP]Pd(crotyl)Cl2.5-TMPDMSORT1.5~97%[11]

Note: Yields are based on studies with various aryl bromides and are indicative of expected performance.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the alkene via syringe.

  • Heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%) (if required)

  • Base (e.g., Et₃N or piperidine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI (if used).

  • Evacuate and backfill with an inert gas.

  • Add the solvent, the terminal alkyne, and the base via syringe.

  • Stir the reaction at room temperature or heat as required (typically 25-80 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition transmetal R-Pd(II)-R'(L_n) pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product R-R' transmetal->product aryl_halide R-X aryl_halide->pd_complex boronic_acid R'B(OH)₂ + Base boronic_acid->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition amide_complex R-Pd(II)-NR'R''(L_n) pd_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product R-NR'R'' amide_complex->product aryl_halide R-X aryl_halide->pd_complex amine HNR'R'' + Base amine->amide_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Heck_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition insertion_complex Alkene Insertion Complex pd_complex->insertion_complex Alkene Coordination & Insertion product Substituted Alkene insertion_complex->product pd_hydride H-Pd(II)-X(L_n) insertion_complex->pd_hydride β-Hydride Elimination aryl_halide R-X aryl_halide->pd_complex alkene Alkene alkene->insertion_complex base Base base->pd_hydride pd_hydride->pd0 Base-mediated Reductive Elimination

Caption: Catalytic cycle of the Heck reaction.

Sonogashira_Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition alkynyl_pd R-Pd(II)-C≡CR'(L_n) pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product R-C≡CR' alkynyl_pd->product aryl_halide R-X aryl_halide->pd_complex cu_acetylide Cu-C≡CR' cu_acetylide->alkynyl_pd alkyne H-C≡CR' + Base alkyne->cu_acetylide cu_catalyst Cu(I)-X cu_catalyst->cu_acetylide

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Reaction Execution (Heating & Stirring) setup->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Purified Product analysis->end

Caption: General experimental workflow for cross-coupling reactions.

References

A Comparative Guide to the Reactivity of 2-Bromothiophene-3-carbonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted thiophenes are pivotal building blocks in the synthesis of pharmaceuticals and functional materials. Among them, brominated thiophenes serve as versatile intermediates for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of the reactivity of 2-Bromothiophene-3-carbonitrile with other common brominated thiophenes, namely 2-bromothiophene and 3-bromothiophene, in Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. Understanding the relative reactivity of these substrates is crucial for reaction optimization and the strategic design of synthetic routes.

The reactivity of bromothiophenes in these transformations is primarily influenced by the position of the bromine atom and the electronic nature of other substituents on the thiophene ring. Generally, the C2 position of the thiophene ring is more electron-deficient than the C3 position, leading to a higher reactivity of 2-brominated thiophenes compared to their 3-bromo counterparts in the oxidative addition step of the catalytic cycle, which is often rate-determining.[1] The presence of an electron-withdrawing group, such as the nitrile group in this compound, is expected to further influence the electronic properties of the thiophene ring and, consequently, its reactivity.

Comparative Reactivity in Key Cross-Coupling Reactions

To provide a clear comparison, this guide summarizes available experimental data for the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. While direct, side-by-side comparative studies under identical conditions are limited for this compound, we can infer its reactivity based on established principles and available data for related compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds. The reactivity of bromothiophenes in this reaction generally follows the order: 2-bromothiophene > 3-bromothiophene. This is attributed to the greater ease of oxidative addition of the palladium catalyst to the more electron-deficient C2-Br bond.[1]

The electron-withdrawing nitrile group at the 3-position of this compound is expected to further increase the electrophilicity of the thiophene ring, potentially enhancing the rate of oxidative addition at the C2 position.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid

Bromothiophene DerivativeCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
2-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95[1]
3-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90[1]
This compoundPd(PPh₃)₄K₂CO₃Dioxane/H₂O10024Data not available

Note: The conditions for this compound are hypothetical and represent a typical starting point for optimization.

Stille Coupling

The Stille coupling offers an alternative for C-C bond formation, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki coupling. The reactivity trend for bromothiophenes in Stille coupling is expected to be similar to that observed in Suzuki coupling, with the 2-bromo isomer being more reactive.

Table 2: Comparative Yields in Stille Coupling with Tributyl(phenyl)stannane

Bromothiophene DerivativeCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
2-BromothiophenePd(PPh₃)₄Toluene11016Data not available
3-BromothiophenePd(PPh₃)₄Toluene11016Data not available
This compoundPd(PPh₃)₄Toluene11016Data not available
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the C-C coupling reactions, the efficiency of C-N bond formation is dependent on the electronic properties of the aryl halide. The amination of 3-bromothiophene can be more challenging compared to 2-bromothiophene.[1]

Table 3: Comparative Yields in Buchwald-Hartwig Amination with Morpholine

Bromothiophene DerivativeCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
2-BromothiophenePd₂(dba)₃ / XPhosNaOtBuToluene10012High
3-BromothiophenePd₂(dba)₃ / XPhosNaOtBuToluene10012Moderate to High
This compoundPd₂(dba)₃ / XPhosNaOtBuToluene10012Data not available

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. The following are representative protocols for Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, which can be adapted for this compound.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the bromothiophene (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., dioxane/water, 4:1, 5 mL) is degassed and heated under an inert atmosphere (e.g., at 100 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Stille Coupling

To a solution of the bromothiophene (1.0 mmol) and the organostannane (1.1 mmol) in a degassed solvent (e.g., toluene, 5 mL) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The mixture is heated under an inert atmosphere (e.g., at 110 °C) for the specified time. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired product.

General Protocol for Buchwald-Hartwig Amination

A mixture of the bromothiophene (1.0 mmol), the amine (1.2 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol) in an anhydrous, degassed solvent (e.g., toluene, 5 mL) is heated under an inert atmosphere (e.g., at 100 °C) for the specified time. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical relationships in reactivity and a typical experimental workflow for a cross-coupling reaction.

logical_relationship cluster_reactivity General Reactivity in Pd Cross-Coupling This compound This compound 2-Bromothiophene 2-Bromothiophene This compound->2-Bromothiophene Comparable or Slightly Higher 3-Bromothiophene 3-Bromothiophene 2-Bromothiophene->3-Bromothiophene Higher

Figure 1: Inferred reactivity hierarchy of bromothiophenes.

experimental_workflow start Start: Assemble Reactants (Bromothiophene, Coupling Partner, Catalyst, Ligand, Base) setup Reaction Setup (Inert atmosphere, Degassed Solvent) start->setup reaction Heating and Stirring (Monitor progress by TLC/GC-MS) setup->reaction workup Reaction Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Characterized Product purification->product

References

A Comparative Guide to Isomeric Purity Analysis of Bromothiophene Carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of bromothiophene carbonitriles is a critical quality attribute in the synthesis of pharmaceuticals and advanced materials. The precise substitution pattern on the thiophene ring significantly influences the molecule's physicochemical properties and biological activity. Consequently, robust and reliable analytical methods are essential to accurately determine the isomeric composition of these key intermediates. This guide provides an objective comparison of the most common analytical techniques for the isomeric purity analysis of bromothiophene carbonitriles, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice of analytical technique for determining the isomeric purity of bromothiophene carbonitriles depends on several factors, including the required sensitivity, the complexity of the isomeric mixture, and the availability of instrumentation. The three primary techniques employed are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Differentiation based on the unique magnetic environments of atomic nuclei.
Typical Stationary Phase Polysiloxane-based (e.g., DB-5, HP-5) or more polar phases (e.g., Rtx-200).Reversed-phase (e.g., C18, Phenyl) or normal-phase silica.Not applicable.
Mobile Phase Inert gas (e.g., Helium, Nitrogen).Solvent mixture (e.g., Acetonitrile/Water, Methanol/Water).Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS).UV-Vis, Diode Array (DAD), Mass Spectrometry (MS).Radiofrequency detection.
Resolution of Isomers Can be challenging for isomers with similar boiling points. May require specialized columns or derivatization.[1][2]Generally offers good resolution, which can be optimized by adjusting mobile phase composition, stationary phase, and temperature.Excellent for distinguishing isomers due to subtle differences in the chemical environment of protons and carbons.[3][4]
Quantification Area percent from FID is common. MS allows for selective ion monitoring for enhanced specificity.Peak area from UV or MS detection against a reference standard.Integration of specific, well-resolved signals. qNMR provides high accuracy.[5][6][7]
Advantages High sensitivity, fast analysis times, well-established methods.Versatile, applicable to a wide range of compounds, non-destructive (with UV detection).Provides unambiguous structural information, can identify unknown impurities, and is inherently quantitative (qNMR).[8]
Limitations Requires volatile and thermally stable compounds. Isomers may co-elute.[1]Can be more time-consuming for method development. Requires soluble samples.Lower sensitivity compared to GC and HPLC. Higher instrumentation cost.

Experimental Data

Gas Chromatography-Mass Spectrometry (GC-MS)

The separation of bromothiophene carbonitrile isomers by GC can be challenging due to their similar boiling points. However, with optimized conditions and appropriate column selection, baseline separation can be achieved.

IsomerRetention Time (min)Key Mass Fragments (m/z)
3-Bromothiophene-2-carbonitrile12.5187, 189 (M+), 108, 82
4-Bromothiophene-2-carbonitrile12.8187, 189 (M+), 108, 82
5-Bromothiophene-2-carbonitrile13.2187, 189 (M+), 108, 82

Data is illustrative and based on typical GC-MS analysis of similar compounds.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the separation of bromothiophene carbonitrile isomers. The choice of stationary phase and mobile phase composition is crucial for achieving optimal resolution.

IsomerRetention Time (min)Resolution (Rs)
3-Bromothiophene-2-carbonitrile8.2-
4-Bromothiophene-2-carbonitrile9.52.1
5-Bromothiophene-2-carbonitrile10.82.5

Illustrative data based on a C18 column with an acetonitrile/water gradient.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is particularly effective for distinguishing between bromothiophene carbonitrile isomers. The chemical shifts and coupling constants of the thiophene ring protons are highly sensitive to the substituent positions.

Isomer¹H Chemical Shifts (ppm)
3-Bromothiophene-2-carbonitrileδ 7.65 (d, 1H), 7.20 (d, 1H)
4-Bromothiophene-2-carbonitrileδ 8.05 (s, 1H), 7.80 (s, 1H)
5-Bromothiophene-2-carbonitrileδ 7.50 (d, 1H), 7.35 (d, 1H)

Illustrative data in CDCl₃. Actual chemical shifts may vary depending on the solvent and spectrometer frequency.

Experimental Protocols

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Method:

  • Injector: 250°C, Split mode (split ratio 50:1).

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • MSD: Transfer line at 280°C, ion source at 230°C, electron ionization at 70 eV. Scan range of m/z 50-300.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

HPLC Analysis Protocol

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Detection Wavelength: 254 nm.

Method:

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 10 mL of acetonitrile/water (50:50).

NMR Analysis Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Method:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For quantitative analysis (qNMR), use a calibrated internal standard and ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Processing: Process the spectrum with appropriate phasing and baseline correction. Integrate the relevant signals for quantification.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Bromothiophene Carbonitrile Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution GC Gas Chromatography (GC-MS) Dissolution->GC Volatile & Thermally Stable HPLC High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC Soluble NMR Nuclear Magnetic Resonance (NMR) Dissolution->NMR Soluble Data_GC Chromatogram & Mass Spectrum GC->Data_GC Data_HPLC Chromatogram HPLC->Data_HPLC Data_NMR NMR Spectrum NMR->Data_NMR Quantification Isomeric Purity Quantification Data_GC->Quantification Data_HPLC->Quantification Data_NMR->Quantification

Caption: General workflow for the isomeric purity analysis of bromothiophene carbonitriles.

Caption: Key characteristics of GC, HPLC, and NMR for isomeric purity analysis.

References

A Comparative Guide to the Reactivity of 2-Bromothiophene-3-carbonitrile: Theoretical Predictions vs. Experimental Realities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds, a nuanced understanding of reagent reactivity is paramount. 2-Bromothiophene-3-carbonitrile, a versatile building block, presents a unique electronic profile with its electron-withdrawing nitrile group and the reactive bromine atom on the thiophene core. This guide offers a comparative analysis of its theoretical and experimental reactivity, focusing on key transformations vital for pharmaceutical and materials science applications.

Theoretical Reactivity Profile

From a theoretical standpoint, the reactivity of this compound is governed by the interplay of the thiophene ring's aromaticity and the electronic effects of its substituents. The bromine at the 2-position and the nitrile group at the 3-position significantly influence the electron density distribution and the stability of reaction intermediates.

Computational studies on related bromothiophene isomers suggest that the C-Br bond at the 2-position is generally more susceptible to cleavage in cross-coupling reactions compared to the 3-position.[1] This is attributed to the greater electronegativity of the sulfur atom, which polarizes the adjacent C2-Br bond, making it more reactive towards oxidative addition by a metal catalyst.[1] The presence of the electron-withdrawing nitrile group at the 3-position is expected to further enhance the electrophilicity of the thiophene ring, potentially making it more susceptible to nucleophilic attack under certain conditions.

Experimental Reactivity and Performance Data

Experimental observations often align with theoretical predictions, though reaction conditions play a crucial role in the actual outcomes. The primary modes of reactivity for this compound involve the C-Br bond in cross-coupling reactions and the potential for nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.[2] Two of the most significant transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating biaryl and hetero-biaryl structures.[3] For this compound, the reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4] The electron-withdrawing nature of the nitrile group can influence the rate of oxidative addition, which is often the rate-determining step.

Buchwald-Hartwig Amination: This reaction enables the formation of arylamines, a common motif in pharmaceuticals.[5] The mechanism is similar to the Suzuki coupling, involving a palladium catalyst to couple an amine with the aryl halide.[6] The choice of ligand, base, and solvent is critical for achieving high yields.[7][8]

Reaction TypeCoupling PartnerCatalyst System (Typical)Solvent (Typical)Temperature (°C) (Typical)Reported Yields (Analogous Systems)
Suzuki-Miyaura Coupling Arylboronic acidPd(PPh₃)₄ / Base (e.g., K₂CO₃, K₃PO₄)1,4-Dioxane/Water, Toluene80-110Moderate to Good[9][10]
Buchwald-Hartwig Amination Primary/Secondary AminePd₂(dba)₃ / Ligand (e.g., XPhos) / Base (e.g., NaOtBu)Toluene, Dioxane80-110Good to Excellent[7][11]

Note: The yields are based on studies of similar bromothiophene derivatives and may vary for this compound depending on the specific substrates and optimized reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitrile group ortho to the bromine atom theoretically activates the thiophene ring for nucleophilic aromatic substitution (SNAr). This reaction pathway involves the attack of a nucleophile on the carbon bearing the bromine, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the bromide leaving group.

However, SNAr reactions on unactivated aryl halides are generally difficult. For this compound, while the nitrile group provides activation, palladium-catalyzed methods like the Buchwald-Hartwig amination are often more efficient and offer a broader substrate scope with milder reaction conditions.[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[12]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)[10]

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)[9][12]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.[12]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[12]

General Protocol for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[13]

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.2-1.5 equivalents)[13]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)[13]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the reaction vessel.

  • Add the base, this compound, and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture to 80-110 °C with stirring for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.[13]

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X 2-Bromothiophene- 3-carbonitrile Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reagents Combine this compound, Amine, Pd-catalyst, Ligand, and Base Add Solvent Add Anhydrous, Degassed Solvent Combine Reagents->Add Solvent Heat Heat under Inert Atmosphere (80-110 °C) Add Solvent->Heat Cool & Dilute Cool to RT & Dilute Heat->Cool & Dilute Extract Aqueous Extraction Cool & Dilute->Extract Dry & Concentrate Dry Organic Layer & Concentrate Extract->Dry & Concentrate Purify Column Chromatography Dry & Concentrate->Purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

A Cost-Benefit Analysis of 2-Bromothiophene-3-carbonitrile in the Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Synthetic Routes

The strategic selection of building blocks is a critical determinant of efficiency and cost-effectiveness in medicinal chemistry and drug development. 2-Bromothiophene-3-carbonitrile is a versatile heterocyclic precursor, particularly valuable in the synthesis of thieno[2,3-d]pyrimidines, a scaffold present in numerous kinase inhibitors. This guide provides a comprehensive cost-benefit analysis of utilizing this compound against a common alternative synthetic strategy: the de novo construction of the thiophene ring via the Gewald reaction. This comparison is framed within the context of synthesizing a representative thieno[2,3-d]pyrimidine, a known inhibitor of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[1][2][3]

Executive Summary

This analysis reveals that while the use of this compound offers a more direct and potentially higher-yielding route for specific C-C bond formations like Suzuki coupling, the Gewald reaction presents a more convergent and potentially more cost-effective approach for constructing highly substituted 2-aminothiophenes, the direct precursors to thieno[2,3-d]pyrimidines. The choice between these strategies will ultimately depend on the specific target molecule, the scale of the synthesis, and the availability and cost of the starting materials.

Comparative Analysis of Synthetic Strategies

Two primary synthetic pathways for accessing thieno[2,3-d]pyrimidine kinase inhibitors are compared:

  • Route A: Suzuki Coupling with this compound. This linear approach utilizes the pre-functionalized thiophene ring of this compound to introduce diversity via a palladium-catalyzed cross-coupling reaction.

  • Route B: The Gewald Multicomponent Reaction. This convergent strategy builds the substituted 2-aminothiophene-3-carbonitrile core in a one-pot reaction from simple, acyclic precursors.

Data Presentation: A Head-to-Head Comparison

The following tables provide a quantitative comparison of the two synthetic routes for the preparation of a key intermediate, a 2-amino-4-arylthiophene-3-carbonitrile, a direct precursor to a thieno[2,3-d]pyrimidine-based kinase inhibitor.

Table 1: Comparison of Reagent Costs and Yields

ParameterRoute A: Suzuki CouplingRoute B: Gewald Reaction
Key Starting Material This compoundCyclohexanone, Malononitrile, Sulfur
Key Reagents Arylboronic acid, Palladium catalyst, Ligand, BaseMorpholine or other base
Overall Yield (estimated) 70-85% (two steps)80-95% (one pot)
Estimated Reagent Cost per mole of product Higher (driven by catalyst and bromothiophene cost)Lower (commodity starting materials)
Reaction Steps 2 (Suzuki coupling, then amination)1 (Gewald reaction)
Purification Complexity Moderate (column chromatography often required)Low to Moderate (often simple precipitation/recrystallization)

Table 2: Performance Data for Key Reactions

ReactionRoute A: Suzuki CouplingRoute B: Gewald Reaction
Typical Reaction Time 12-24 hours2-6 hours (conventional heating), <30 min (microwave)
Typical Temperature 80-110 °C50-80 °C (conventional), higher for microwave
Catalyst Loading (mol%) 1-5% PalladiumTypically base-catalyzed (stoichiometric or catalytic)
Solvent Toluene, Dioxane, DMFEthanol, DMF, or solvent-free
Key Advantages Direct introduction of aryl groups, well-establishedHigh atom economy, convergent, milder conditions
Key Disadvantages Cost of catalyst and starting material, potential for side reactionsLimited to certain substitution patterns, handling of sulfur

Experimental Protocols

Route A: Synthesis via Suzuki Coupling of this compound

Step 1: Suzuki-Miyaura Coupling

To a solution of this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water is added potassium carbonate (2.0 eq). The mixture is degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) is then added, and the reaction mixture is heated to 90 °C for 12 hours under an argon atmosphere. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2-aryl-thiophene-3-carbonitrile.

Step 2: Conversion to 2-Aminothiophene Derivative (Illustrative)

The nitrile group of the 2-aryl-thiophene-3-carbonitrile can be further functionalized. For the purpose of this comparison, we will consider a subsequent hypothetical step to introduce an amino group at the 2-position, which would likely involve a multi-step sequence, adding to the overall cost and reducing the yield.

Route B: Synthesis via Gewald Reaction

One-Pot Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile

In a round-bottom flask, a mixture of acetophenone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) is suspended in ethanol. Morpholine (1.5 eq) is added, and the mixture is stirred at 50 °C for 4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 2-amino-4-phenylthiophene-3-carbonitrile.[4]

Mandatory Visualizations

Experimental Workflow

G cluster_A Route A: Suzuki Coupling cluster_B Route B: Gewald Reaction A1 This compound A3 Suzuki Coupling (Pd Catalyst, Base) A1->A3 A2 Arylboronic Acid A2->A3 A4 2-Aryl-thiophene-3-carbonitrile A3->A4 A5 Multi-step Conversion A4->A5 A6 Target Precursor A5->A6 B1 Ketone/Aldehyde B4 Gewald Reaction (Base Catalyst) B1->B4 B2 Malononitrile B2->B4 B3 Sulfur B3->B4 B5 Target Precursor B4->B5

Caption: Comparative workflow for the synthesis of a key thieno[2,3-d]pyrimidine precursor.

PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt signaling pathway targeted by thieno[2,3-d]pyrimidine inhibitors.

Conclusion

The cost-benefit analysis of using this compound in synthesis is highly context-dependent. For diversification of a lead compound through Suzuki coupling, it remains a valuable, albeit potentially more expensive, starting material. However, for the de novo synthesis of the core 2-aminothiophene-3-carbonitrile scaffold, the Gewald reaction offers a more convergent, atom-economical, and likely more cost-effective alternative, especially at a larger scale. The development of more efficient and greener modifications to the Gewald reaction, such as microwave-assisted and solvent-free conditions, further enhances its appeal.[5] Researchers and drug development professionals should carefully consider the overall synthetic strategy, target molecule complexity, and economic factors when choosing between these two powerful approaches to access biologically active thieno[2,3-d]pyrimidines.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromothiophene-3-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Based on data from similar chemical structures, 2-Bromothiophene-3-carbonitrile is anticipated to be a flammable liquid and vapor, and potentially fatal if swallowed, in contact with skin, or if inhaled.[1][2][3] It may also cause serious eye and skin irritation.[1][2][4] Therefore, strict adherence to safety protocols is paramount. All handling and disposal procedures should be conducted in a certified chemical fume hood.

Personal Protective Equipment (PPE) is mandatory and should include:

  • Eye Protection: Chemical splash goggles or a face shield.[1][4]

  • Hand Protection: Chemical-resistant gloves (double nitrile or Viton are recommended).[5]

  • Body Protection: A lab coat and, where significant exposure risk exists, flame-retardant antistatic protective clothing.[1][5]

Quantitative Data Summary

The following table summarizes key hazard information extrapolated from related compounds. This data underscores the necessity for cautious handling and professional disposal.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, in contact with skin, or if inhaled.[5]Work in a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE).[5]
Skin Corrosion/Irritation Causes skin irritation.[5]Wear chemical-resistant gloves (double nitrile or Viton recommended) and a lab coat.[5]
Eye Damage/Irritation Causes serious eye irritation.[5]Wear chemical splash goggles or a face shield.[5]
Flammability Flammable liquid and vapor.[1][6]Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[1][6]
Environmental Hazard Harmful to aquatic life with long-lasting effects.[4]Avoid release to the environment. Do not let product enter drains.[4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[7] This ensures compliance with all local, regional, and national environmental regulations.

Experimental Workflow for Waste Collection and Disposal:

  • Segregation: Immediately segregate waste containing this compound at the point of generation. This includes unreacted material, contaminated solvents, and disposable labware (e.g., gloves, pipette tips). Do not mix this waste with non-hazardous materials or other incompatible chemical waste.[1][7]

  • Waste Container: Use a designated, clearly marked, and chemically compatible container (e.g., a polyethylene carboy) for "Halogenated Organic Waste."[5] The container must be in good condition with a tight-fitting lid.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list all other chemical constituents and their approximate percentages on the hazardous waste tag.[5][7]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5][7] This area should be well-ventilated, away from heat or ignition sources, and have secondary containment to capture any potential leaks.[7]

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][7] Provide them with a full characterization of the waste.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Ensure Safety: Confirm the spill is contained within the fume hood. Keep the fume hood sash at the lowest practical height.

  • Don PPE: Wear a lab coat, chemical splash goggles, a face shield, and double gloves.[5]

  • Contain and Absorb: For small spills, use an inert absorbent material like vermiculite or sand.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into the designated hazardous waste container.[5]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place all cleaning materials into the waste container.[5]

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Generation of Waste (this compound) B Segregate as 'Halogenated Organic Waste' A->B F Spill Occurs A->F C Use Designated, Labeled, and Sealed Container B->C D Store in Satellite Accumulation Area C->D E Contact EHS for Professional Disposal D->E G Contain and Absorb with Inert Material F->G Yes H Collect Contaminated Material into Waste Container G->H H->C I Decontaminate Spill Area H->I After collection I->C

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling 2-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromothiophene-3-carbonitrile

This document provides critical safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory operations.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE based on standard safety protocols for toxic and irritating chemical compounds.[1][2]

PPE CategoryItemSpecification
Hand Protection Nitrile GlovesDouble-gloving is recommended to provide robust protection against potential skin contact.[2] Always inspect gloves prior to use.
Eye & Face Protection Safety GogglesChemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 must be worn at all times.[1]
Face ShieldA face shield should be worn over safety goggles, especially when there is a risk of splashing.[2]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully fastened to protect against accidental spills.[2][3]
Chemical-Resistant ApronA chemical-resistant apron should be worn over the lab coat for an additional layer of protection.[2]
Respiratory Protection Chemical Fume HoodAll work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]
RespiratorIf engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particle filter may be necessary.[1]

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is essential for minimizing risk and ensuring environmental safety.

Experimental Protocol: Safe Handling Procedure

This step-by-step guide outlines the safe handling of this compound from preparation to post-experiment cleanup.

1. Preparation and Engineering Controls

  • Ensure a certified chemical fume hood is fully operational before beginning any work.[2]

  • Verify that safety showers and eyewash stations are unobstructed and in close proximity to the workstation.[1][4]

  • Designate a specific area within the fume hood for the procedure to contain any potential spills.[2]

  • Assemble all necessary apparatus and reagents before handling the compound to minimize exposure time.[2]

2. Weighing and Transfer

  • Always handle the solid compound within the chemical fume hood.[1]

  • Use non-sparking tools and ground equipment to prevent static discharge, especially if the compound is a fine powder.[3][4]

  • Weigh the chemical in a tared, sealed container.[2]

  • Transfer the compound carefully to the reaction vessel, avoiding the creation of airborne dust.[1]

3. Reaction Monitoring

  • Keep the sash of the fume hood at the lowest possible height throughout the experiment.[2]

  • Continuously monitor the reaction for any signs of unexpected changes.[2]

  • Do not eat, drink, or smoke while handling the product.[3][4]

4. Post-Experiment

  • Upon completion, decontaminate all equipment and surfaces that have come into contact with the chemical.[2]

  • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][4]

  • Properly label and store any resulting products or mixtures in tightly sealed containers in a cool, dry, and well-ventilated area.[1]

Disposal Plan

Proper segregation and disposal of chemical waste are critical to laboratory safety and environmental compliance.

  • Waste Segregation : All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[2] Liquid waste should be collected in a separate, labeled container.[2] Do not mix with other waste streams unless compatibility has been confirmed.[2]

  • Container Management : Use original or appropriate, sealed containers for waste.[3] Handle uncleaned, empty containers as you would the product itself.[3]

  • Institutional Procedures : All waste must be disposed of through an approved waste disposal plant.[1] Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to arrange for waste pickup.[2]

Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Storage cluster_disposal 4. Disposal prep_hood Verify Fume Hood & Safety Equipment prep_ppe Don Full PPE (Gloves, Goggles, Coat) prep_hood->prep_ppe prep_setup Prepare Work Area & Equipment in Hood prep_ppe->prep_setup handle_weigh Weigh Compound in Hood prep_setup->handle_weigh handle_transfer Conduct Experiment handle_weigh->handle_transfer handle_monitor Monitor Reaction (Keep Sash Low) handle_transfer->handle_monitor post_decon Decontaminate Surfaces & Glassware handle_monitor->post_decon post_store Label & Store Products post_decon->post_store disp_segregate Segregate Solid & Liquid Waste post_decon->disp_segregate Waste Generation end End post_store->end disp_container Use Labeled Hazardous Waste Containers disp_segregate->disp_container disp_contact Arrange EHS Pickup disp_container->disp_contact disp_contact->end start Start start->prep_hood

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.